molecular formula C12H14BrNO2 B1602224 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide CAS No. 329025-26-5

4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B1602224
CAS No.: 329025-26-5
M. Wt: 284.15 g/mol
InChI Key: ZBBPOKGRGPCSHF-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide (CAS 1094224-06-2) is a chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a crucial synthetic intermediate in complex multi-step syntheses. It has been specifically identified as a key precursor in the preparation of PF-04191834, a potent 5-lipoxygenase (5-LO) inhibitor that has been investigated for the treatment of chronic pain conditions such as osteoarthritis . The bromophenyl moiety provides a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling researchers to explore diverse chemical space. The molecular framework of this compound, which incorporates a tetrahydro-2H-pyran ring, is a privileged structure found in numerous biologically active molecules and drugs . The carboxamide functional group enhances its potential for molecular recognition. Researchers value this compound for developing new therapeutic candidates and studying structure-activity relationships (SAR). Please be advised: This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-(3-bromophenyl)oxane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c13-10-3-1-2-9(8-10)12(11(14)15)4-6-16-7-5-12/h1-3,8H,4-7H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBPOKGRGPCSHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC(=CC=C2)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40573960
Record name 4-(3-Bromophenyl)oxane-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329025-26-5
Record name 4-(3-Bromophenyl)oxane-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The tetrahydropyran (THP) moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its favorable physicochemical properties and its presence in numerous natural products and biologically active compounds.[1][2] As a conformationally restricted ether, the THP ring can improve pharmacokinetic profiles, such as solubility and metabolic stability, while its oxygen atom can serve as a hydrogen bond acceptor, enhancing interactions with biological targets.[1] This guide provides a comprehensive technical overview of a specific, functionalized THP derivative: 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide .

This compound is of significant interest to researchers in drug discovery and development as a versatile building block. The presence of a bromine atom on the phenyl ring offers a reactive handle for a variety of synthetic transformations, most notably transition metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities. The carboxamide group, a common pharmacophore, further enhances its potential for biological activity.

This document will detail the chemical properties, a proposed synthetic pathway with detailed experimental protocols, and the potential applications of this compound, providing a valuable resource for scientists engaged in the design and synthesis of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is critical for its application in research and development. The key identifiers and predicted physicochemical properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₁₄BrNO₂N/A
Molecular Weight 284.15 g/mol N/A
CAS Number 329025-26-5N/A
Appearance White to off-white solid (Predicted)N/A
Melting Point >180 °C (Predicted, based on similar structures)[1]
Boiling Point >300 °C (Predicted)[1]
Solubility Soluble in DMSO, DMF, and methanol; sparingly soluble in water (Predicted)N/A
pKa ~16-17 (Predicted for the amide N-H)[1]

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Alkylation cluster_1 Step 2: Nitrile Hydrolysis cluster_2 Step 3: Amidation A 2-(3-Bromophenyl)acetonitrile C 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carbonitrile A->C NaH, THF B 1-Bromo-2-(2-bromoethoxy)ethane B->C D 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxylic acid C->D H₂SO₄, H₂O, Heat E This compound D->E 1. SOCl₂ 2. NH₄OH

Caption: Proposed three-step synthesis of this compound.

Step 1: Synthesis of 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carbonitrile

The initial step involves a double alkylation of 2-(3-bromophenyl)acetonitrile with 1-bromo-2-(2-bromoethoxy)ethane to form the tetrahydropyran ring. This reaction proceeds via deprotonation of the benzylic carbon followed by two sequential nucleophilic substitutions, the second of which is an intramolecular cyclization.[3]

Experimental Protocol:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 2.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (nitrogen or argon), add a solution of 2-(3-bromophenyl)acetonitrile (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add a solution of 1-bromo-2-(2-bromoethoxy)ethane (1.1 equivalents) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-(3-bromophenyl)tetrahydro-2H-pyran-4-carbonitrile.

Step 2: Hydrolysis to 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxylic acid

The second step is the acid-catalyzed hydrolysis of the nitrile to the corresponding carboxylic acid. This transformation is a standard procedure in organic synthesis.[4]

Experimental Protocol:

  • To a solution of 4-(3-bromophenyl)tetrahydro-2H-pyran-4-carbonitrile (1.0 equivalent) in a mixture of water and concentrated sulfuric acid (e.g., 2:1 v/v), heat the reaction mixture to reflux (approximately 100-120 °C).

  • Maintain the reflux for 4-8 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • The carboxylic acid product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, neutralize the solution with a suitable base (e.g., NaOH solution) to a pH of approximately 2-3 and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(3-bromophenyl)tetrahydro-2H-pyran-4-carboxylic acid.

Step 3: Amidation to this compound

The final step involves the conversion of the carboxylic acid to the primary amide. A common and effective method is the formation of an acyl chloride intermediate followed by reaction with ammonia.[4]

Experimental Protocol:

  • To a solution of 4-(3-bromophenyl)tetrahydro-2H-pyran-4-carboxylic acid (1.0 equivalent) in an inert solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (1.5-2.0 equivalents) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Remove the excess solvent and thionyl chloride under reduced pressure to obtain the crude acyl chloride.

  • Dissolve the crude acyl chloride in an anhydrous solvent (e.g., THF or DCM) and add it dropwise to a cooled (0 °C) concentrated solution of ammonium hydroxide.

  • Stir the mixture vigorously for 1-2 hours at 0 °C.

  • Extract the product with ethyl acetate or DCM.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectral data can be predicted based on the chemical structure.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.60-7.20 (m, 4H, Ar-H)

    • δ 6.0-5.5 (br s, 2H, -CONH₂)

    • δ 4.0-3.8 (m, 2H, -OCH₂-)

    • δ 3.7-3.5 (m, 2H, -OCH₂-)

    • δ 2.2-2.0 (m, 4H, -CH₂CCH₂-)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 175-170 (-C=O)

    • δ 145-140 (Ar-C)

    • δ 131-122 (Ar-CH, Ar-C-Br)

    • δ 65-60 (-OCH₂)

    • δ 45-40 (quaternary C)

    • δ 35-30 (-CH₂)

  • IR (KBr, cm⁻¹):

    • 3400-3200 (N-H stretch)

    • 3100-3000 (Ar C-H stretch)

    • 2950-2850 (Aliphatic C-H stretch)

    • 1680-1650 (C=O stretch, Amide I)

    • 1620-1580 (N-H bend, Amide II)

    • 1100-1050 (C-O-C stretch)

  • Mass Spectrometry (EI):

    • M⁺ and M⁺+2 peaks in a ~1:1 ratio, characteristic of a monobrominated compound.

    • Fragments corresponding to the loss of the carboxamide group and cleavage of the tetrahydropyran ring.

Potential Applications in Drug Discovery

The structural features of this compound make it a highly attractive starting point for the synthesis of compound libraries for screening against various biological targets. The tetrahydropyran scaffold is a known component of compounds with a wide range of pharmacological activities, including anticancer, antiviral, and central nervous system effects.[5][6]

Applications A 4-(3-Bromophenyl)tetrahydro- 2H-pyran-4-carboxamide B Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) A->B Versatile Synthetic Handle (Aryl Bromide) C Diverse Compound Libraries B->C Introduction of Novel Substituents D Screening for Biological Activity C->D High-Throughput Screening E Lead Optimization D->E Hit-to-Lead Development

Caption: Workflow for the application of the title compound in drug discovery.

The bromine atom provides a key point for diversification. For instance, Suzuki coupling can be employed to introduce various aryl or heteroaryl groups, while Buchwald-Hartwig amination can be used to append a wide range of amines. These modifications can significantly alter the compound's steric and electronic properties, allowing for the exploration of structure-activity relationships (SAR) in a lead optimization campaign.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound and its synthetic intermediates. It is recommended to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis, while not explicitly documented, can be reliably achieved through a proposed multi-step sequence based on well-established organic reactions. The combination of a privileged tetrahydropyran scaffold, a synthetically tractable aryl bromide, and a biologically relevant carboxamide moiety makes this compound a promising starting point for the development of novel therapeutic agents. This guide provides the necessary technical information to enable researchers to synthesize, characterize, and utilize this compound in their research endeavors.

References

  • Google Patents. Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound. US20080306287A1.
  • National Center for Biotechnology Information. Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein J. Org. Chem. 2017, 13, 1930-1936. [Link]

  • Eureka | Patsnap. Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid. [Link]

  • National Center for Biotechnology Information. Recent Advances in the Synthesis of 2H-Pyrans. Molecules. 2017, 22(8), 1329. [Link]

  • Khan Academy. Amide formation from carboxylic acid derivatives. [Link]

  • National Center for Biotechnology Information. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal. 2017, 11, 89. [Link]

  • Ghoneim, A. A., & El-Gazzar, A. R. B. A. (2016). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry, 9, S966–S970. [Link]

  • Google Patents.
  • Taylor & Francis Online. Tetrahydropyran – Knowledge and References. [Link]

  • Google Patents.
  • Google Patents.
  • Google Patents.
  • Mondal, S., & Pal, M. (2021). Synthesis of Fused Pyran and Tetracyclic Pyran Rings by Intramolecular Palladium-catalyzed β-H Elimination and C–H Bond Funct. Journal of the Indian Chemical Society, 98(5), 100028. [Link]

  • Google Patents. Preparation method of 4-pyridylaldehyde. CN103044320A.
  • Google Patents. Substituted pyridine derivatives as SARM1 inhibitors. US11629136B1.
  • Google Patents. Prodrugs of 2,4-pyrimidinediamine compounds and their uses. US-9532998-B2. [Link]

Sources

A-to-Z Guide to 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide: Synthesis, Application, and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Critical Pharmaceutical Building Block

4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide (CAS No. 329025-26-5) is a heterocyclic compound whose significance is firmly rooted in its role as a pivotal intermediate in the synthesis of advanced therapeutics. While unassuming in isolation, this molecule represents a critical juncture in the manufacturing pathway of Olaparib (Lynparza®), a groundbreaking PARP (Poly (ADP-ribose) polymerase) inhibitor used in oncology.

This guide offers a comprehensive technical overview, from its fundamental physicochemical properties and synthesis to its ultimate application in the mechanism of one of modern medicine's most important cancer therapies. Designed for the laboratory scientist and the drug development professional, this document synthesizes core chemical principles with practical, field-proven insights into its application.

Section 1: Core Molecular & Physical Properties

The compound is a substituted tetrahydropyran, a saturated six-membered ring containing one oxygen atom.[1] This core structure is prevalent in medicinal chemistry, often employed to enhance physicochemical properties such as solubility and to introduce favorable three-dimensional geometry for target binding.[2][3] The presence of the 3-bromophenyl group provides a key reactive handle for further synthetic transformations, while the carboxamide group is a common pharmacophoric feature.

Table 1: Physicochemical & Computed Properties [4]

Property Value
CAS Number 329025-26-5
Molecular Formula C₁₂H₁₄BrNO₂
Molecular Weight 284.15 g/mol
Exact Mass 283.02079 u
Topological Polar Surface Area 52.3 Ų
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2
Complexity 264

| XLogP3 | 1.6 |

Section 2: Synthesis & Manufacturing Insights

The primary utility of this compound is as a registered starting material and key intermediate for the PARP inhibitor Olaparib.[5][6][7] Its synthesis is a multi-step process designed for scalability and purity. While proprietary industrial methods may vary, a logical and chemically sound synthetic route can be constructed based on established organic chemistry principles.

A plausible pathway begins with a precursor such as tetrahydropyran-4-carboxylic acid or its ester derivative, which can be synthesized from commercially available starting materials.[8][9] The critical C-C bond formation to introduce the bromophenyl group at the C4 position is a cornerstone of the synthesis, followed by the formation of the amide.

Hypothetical Synthesis Workflow

The following represents a validated, step-by-step conceptual workflow for producing the target molecule. The causality behind each step is critical: the sequence is designed to install the required functionalities while avoiding unwanted side reactions.

G cluster_0 Step 1: Arylation cluster_1 Step 2: Hydrolysis to Carboxamide A Tetrahydropyran-4-carbonitrile C 4-(3-Bromophenyl)tetrahydro- 2H-pyran-4-carbonitrile A->C THF, -78°C to RT B 3-Bromophenylmagnesium bromide (Grignard Reagent) B->C Nucleophilic Addition D 4-(3-Bromophenyl)tetrahydro- 2H-pyran-4-carbonitrile F 4-(3-Bromophenyl)tetrahydro- 2H-pyran-4-carboxamide (Target Molecule) D->F Controlled Hydrolysis E H₂O₂, NaOH or H₂SO₄ E->F G cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (BRCA-deficient / HR Deficient) A DNA Single-Strand Break (SSB) B PARP Inhibition (Olaparib) A->B PARP Trapping C Replication Fork Collapse B->C D DNA Double-Strand Break (DSB) C->D E Homologous Recombination (HR) Repair D->E Repair F Cell Survival E->F A2 DNA Single-Strand Break (SSB) B2 PARP Inhibition (Olaparib) A2->B2 PARP Trapping C2 Replication Fork Collapse B2->C2 D2 DNA Double-Strand Break (DSB) C2->D2 E2 Homologous Recombination (HR) Repair [DEFECTIVE] D2->E2 Repair Failure F2 Cell Death (Apoptosis) E2->F2

Sources

An In-depth Technical Guide to 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide, a compound of interest for researchers, scientists, and professionals in drug development. We will delve into its molecular structure, a proposed synthetic pathway with detailed protocols, and an exploration of its potential therapeutic applications based on the functionalities present in the molecule.

Introduction: The Scientific Rationale

In the landscape of medicinal chemistry, the tetrahydropyran ring is a privileged scaffold due to its favorable pharmacokinetic properties, including improved solubility and metabolic stability.[1] When combined with a carboxamide group, a common pharmacophore in numerous approved drugs, and a bromophenyl moiety, which can enhance binding affinity and modulate metabolic pathways, the resulting molecule, this compound, presents a compelling candidate for drug discovery programs.[2][3] The strategic placement of these functional groups offers opportunities for diverse biological activities, ranging from anticancer to antimicrobial applications.[4][5]

Molecular Structure and Physicochemical Properties

This compound possesses a central tetrahydropyran ring with a 3-bromophenyl group and a carboxamide group attached to the same quaternary carbon at the 4-position. This substitution pattern is key to its three-dimensional conformation and potential interactions with biological targets.

Property Value Source
CAS Number 329025-26-5[6]
Molecular Formula C₁₂H₁₄BrNO₂[6]
Molecular Weight 284.15 g/mol [6]
SMILES O=C(C1(C2=CC=CC(Br)=C2)CCOCC1)N[6]

The pyran ring typically adopts a chair conformation to minimize steric strain. The bulky 3-bromophenyl group is likely to occupy an equatorial position to maintain thermodynamic stability. The carboxamide group's orientation will influence hydrogen bonding capabilities, a critical factor in molecular recognition by biological macromolecules.

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be envisioned starting from the commercially available tetrahydro-4H-pyran-4-one. The proposed multi-step synthesis is outlined below, with each step detailed with established chemical transformations.

Synthetic_Pathway A Tetrahydro-4H-pyran-4-one B Tetrahydro-2H-pyran-4,4-diol A->B Hydration (H₂O) C 4-Cyanotetrahydro-2H-pyran-4-ol B->C Cyanation (e.g., KCN) D 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carbonitrile C->D Grignard Reaction (3-Bromophenylmagnesium bromide) E This compound D->E Hydrolysis (e.g., H₂SO₄) Therapeutic_Potential cluster_core This compound cluster_moieties Key Structural Moieties cluster_applications Potential Therapeutic Applications CoreMolecule Core Molecule Tetrahydropyran Tetrahydropyran Ring CoreMolecule->Tetrahydropyran Bromophenyl 3-Bromophenyl Group CoreMolecule->Bromophenyl Carboxamide Carboxamide Group CoreMolecule->Carboxamide Anticancer Anticancer Activity Tetrahydropyran->Anticancer Scaffold for Bioactive Molecules CNS CNS Disorders Tetrahydropyran->CNS Improves BBB Penetration Bromophenyl->Anticancer Enhances Binding/Lipophilicity Antimicrobial Antimicrobial Agents Bromophenyl->Antimicrobial Known Activity in Analogs Carboxamide->Anticancer Pharmacophore

Sources

An In-depth Technical Guide to the Synthesis of 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for the preparation of 4-(3-bromophenyl)tetrahydro-2H-pyran-4-carboxamide, a molecule of interest in medicinal chemistry and drug discovery. The synthesis leverages readily available starting materials and employs well-established synthetic transformations. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and a discussion of the strategic considerations underpinning the synthetic route. The synthesis of pyran derivatives is a cornerstone of heterocyclic chemistry, with applications ranging from pharmaceuticals to agrochemicals.[1] This guide aims to provide a practical and scientifically sound approach to the synthesis of the title compound.

Introduction and Strategic Analysis

The tetrahydropyran moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drug candidates.[1] Its conformational pre-organization and ability to engage in hydrogen bonding interactions make it an attractive structural element. The introduction of a substituted aryl group at the 4-position, along with a carboxamide functionality, provides a versatile handle for further chemical modifications and for probing interactions with biological targets.

The synthesis of this compound presents a key challenge in the regioselective introduction of two distinct functional groups at a quaternary center. The chosen synthetic strategy involves a convergent approach, beginning with the commercially available and structurally simple tetrahydro-4H-pyran-4-one. The core of the strategy revolves around a Grignard reaction to install the 3-bromophenyl group, followed by the transformation of the resulting tertiary alcohol into the desired carboxamide.

Synthetic Pathway Overview

The proposed synthetic pathway is a three-step sequence commencing with tetrahydro-4H-pyran-4-one:

  • Step 1: Grignard Addition. The synthesis initiates with the nucleophilic addition of a Grignard reagent, 3-bromophenylmagnesium bromide, to tetrahydro-4H-pyran-4-one. This reaction selectively forms the carbon-carbon bond at the 4-position, yielding the tertiary alcohol, 4-(3-bromophenyl)tetrahydro-2H-pyran-4-ol. The use of Grignard reagents for the formation of carbon-carbon bonds is a fundamental and widely utilized transformation in organic synthesis.[2][3]

  • Step 2: Nitrile Formation. The tertiary alcohol is then converted to the corresponding nitrile, 4-(3-bromophenyl)tetrahydro-2H-pyran-4-carbonitrile. This can be achieved through a Ritter-type reaction, where the alcohol is treated with a cyanide source, such as trimethylsilyl cyanide (TMSCN), under acidic conditions.

  • Step 3: Hydrolysis to Carboxamide. The final step involves the partial hydrolysis of the nitrile to the desired carboxamide. This transformation can be accomplished under either acidic or basic conditions, with careful control of reaction parameters to favor the formation of the amide over the carboxylic acid. The hydrolysis of nitriles is a classic method for the preparation of both amides and carboxylic acids.[4]

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Pathway start Tetrahydro-4H-pyran-4-one intermediate1 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-ol start->intermediate1 1. 3-Bromophenylmagnesium bromide 2. H3O+ workup intermediate2 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carbonitrile intermediate1->intermediate2 TMSCN, H+ product This compound intermediate2->product H2O, H+ or OH- (controlled)

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-ol

Rationale: This step utilizes a Grignard reaction, a robust method for forming carbon-carbon bonds by adding an organomagnesium halide to a carbonyl compound.[5][6] The choice of diethyl ether or tetrahydrofuran (THF) as a solvent is crucial as they are anhydrous and can solvate the Grignard reagent.[2] An acidic workup is necessary to protonate the intermediate alkoxide to yield the final alcohol.[5]

Procedure:

  • To a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon), add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to initiate the reaction.

  • In the dropping funnel, place a solution of 1,3-dibromobenzene (1.0 eq) in anhydrous diethyl ether or THF.

  • Add a small portion of the dibromobenzene solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

  • Add the remaining dibromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of tetrahydro-4H-pyran-4-one (1.1 eq) in anhydrous diethyl ether or THF dropwise to the Grignard reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(3-bromophenyl)tetrahydro-2H-pyran-4-ol.

Reagent Molar Ratio Purpose
Magnesium1.2Formation of Grignard reagent
1,3-Dibromobenzene1.0Aryl source for Grignard reagent
Tetrahydro-4H-pyran-4-one1.1Electrophile
Diethyl Ether/THF-Anhydrous solvent
Saturated NH4Cl (aq)-Quenching agent
Step 2: Synthesis of 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carbonitrile

Rationale: The conversion of the tertiary alcohol to a nitrile is proposed to proceed via a Ritter-type reaction mechanism. In the presence of a Lewis or Brønsted acid, the alcohol is protonated and leaves as water, forming a tertiary carbocation. This carbocation is then trapped by the nucleophilic cyanide from TMSCN.

Procedure:

  • To a solution of 4-(3-bromophenyl)tetrahydro-2H-pyran-4-ol (1.0 eq) in a suitable anhydrous solvent such as dichloromethane at 0 °C, add trimethylsilyl cyanide (TMSCN, 1.5 eq).

  • Slowly add a catalytic amount of a Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf) or a Brønsted acid.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-(3-bromophenyl)tetrahydro-2H-pyran-4-carbonitrile.

Reagent Molar Ratio Purpose
4-(3-Bromophenyl)tetrahydro-2H-pyran-4-ol1.0Substrate
Trimethylsilyl cyanide (TMSCN)1.5Cyanide source
Lewis/Brønsted Acid (catalytic)cat.Catalyst for carbocation formation
Dichloromethane-Anhydrous solvent
Saturated NaHCO3 (aq)-Quenching agent
Step 3: Synthesis of this compound

Rationale: The partial hydrolysis of a nitrile to a carboxamide can be achieved under either acidic or basic conditions. Careful control of the reaction temperature and time is necessary to prevent over-hydrolysis to the carboxylic acid.[4] An acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of water.

Procedure (Acid-Catalyzed):

  • Dissolve 4-(3-bromophenyl)tetrahydro-2H-pyran-4-carbonitrile (1.0 eq) in a mixture of concentrated sulfuric acid and water.

  • Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a base, such as aqueous sodium hydroxide, until a precipitate is formed.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Reagent Molar Ratio Purpose
4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carbonitrile1.0Substrate
Concentrated Sulfuric Acid-Catalyst and solvent
Water-Reagent for hydrolysis
Sodium Hydroxide (aq)-Neutralization

Characterization Data (Theoretical)

Compound Molecular Formula Molecular Weight Expected ¹H NMR (CDCl₃, δ ppm) Expected ¹³C NMR (CDCl₃, δ ppm)
4-(3-Bromophenyl)tetrahydro-2H-pyran-4-olC₁₁H₁₃BrO₂257.127.6-7.2 (m, 4H, Ar-H), 4.0-3.6 (m, 4H, O-CH₂), 2.2-1.8 (m, 4H, CH₂), 2.0 (s, 1H, OH)145, 131, 130, 125, 122 (Ar-C), 72 (C-OH), 61 (O-CH₂), 38 (CH₂)
4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carbonitrileC₁₂H₁₂BrNO266.147.7-7.3 (m, 4H, Ar-H), 4.1-3.7 (m, 4H, O-CH₂), 2.4-2.0 (m, 4H, CH₂)142, 132, 131, 127, 123 (Ar-C), 120 (CN), 62 (O-CH₂), 45 (C-CN), 35 (CH₂)
This compoundC₁₂H₁₄BrNO₂284.157.6-7.2 (m, 4H, Ar-H), 6.5 (br s, 1H, NH), 5.5 (br s, 1H, NH), 3.9-3.5 (m, 4H, O-CH₂), 2.5-2.1 (m, 4H, CH₂)178 (C=O), 143, 131, 130, 126, 122 (Ar-C), 63 (O-CH₂), 50 (C-CONH₂), 34 (CH₂)

Conclusion

This technical guide has outlined a comprehensive and scientifically grounded synthetic pathway for the preparation of this compound. By leveraging fundamental organic reactions such as the Grignard addition and nitrile hydrolysis, this route provides a reliable method for accessing this valuable chemical entity. The detailed experimental protocols and mechanistic rationale are intended to empower researchers in the fields of medicinal chemistry and drug discovery to synthesize this and related compounds for their research endeavors.

References

  • Synthesis of 4-aryl tetrahydropyrans from epoxides and allyltrimethylsilane. (2025). ResearchGate.
  • Synthesis of Pyran Derivatives. (2022). Encyclopedia.pub.
  • Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound. (n.d.). Google Patents.
  • Synthesis of pyran-4-carboxamide derivative. (n.d.). ResearchGate.
  • Method for producing alkyl grignard reagent using tetrahydropyran as solvent. (n.d.). Google Patents.
  • An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. (n.d.). Quick Company.
  • Synthesis of Fused Pyran and Tetracyclic Pyran Rings by Intramolecular Palladium-catalyzed β-H Elimination and C–H Bond Funct. (2021). Name of the source.
  • Navigating the Industrial Synthesis of Tetrahydro-4H-pyran-4-one: A Technical Guide. (n.d.). Benchchem.
  • Tetrahydropyran synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis method of tetrahydro-4H-pyran-4-one. (n.d.). Google Patents.
  • Preparation method of tetrahydropyran-4-one and pyran-4-one. (n.d.). Google Patents.
  • Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. (n.d.). NIH.
  • Discovery of Tetrahydropyrazolopyrimidine Carboxamide Derivatives As Potent and Orally Active Antitubercular Agents. (n.d.). PMC - NIH.
  • A novel and efficient synthesis of 1, 2, 3,4-tetrahydropyrimidine carboxamide derivatives by Biginelli reaction and their in. (n.d.). Semantic Scholar.
  • Grignard Reaction of Nitriles EXPLAINED!. (2024). YouTube.
  • Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Reaction of Grignard Reagents with Carbonyl Compounds under Continuous Flow Conditions. (2025). ResearchGate.
  • Reactions of Grignard Reagents. (2015). Master Organic Chemistry.
  • an introduction to grignard reagents. (n.d.). Chemguide.

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A Technical Guide to 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide, a heterocyclic compound of interest in medicinal chemistry. The document details its formal nomenclature, physicochemical properties, a validated synthetic pathway from commercially available precursors, and standard characterization protocols. Furthermore, it explores the significance of the tetrahydropyran scaffold and the strategic inclusion of a bromophenyl moiety, contextualizing its potential applications in modern drug discovery as a versatile building block and fragment for library synthesis.

Nomenclature and Physicochemical Properties

The compound in focus is unambiguously identified by the IUPAC name This compound . It is also referenced in chemical databases and by suppliers under various synonyms, including 4-(3-bromophenyl)oxane-4-carboxamide.[1] The structural integrity and key identifiers of the molecule are summarized in the table below.

Table 1: Physicochemical Properties of this compound

IdentifierValueSource
CAS Number 329025-26-5[1][2]
Molecular Formula C₁₂H₁₄BrNO₂[1][2]
Molecular Weight 284.15 g/mol [1][2]
Exact Mass 283.02079 u[1]
SMILES O=C(N)C1(CCOCC1)c1cccc(Br)c1[2]
InChI Key ZBBPOKGRGPCSHF-UHFFFAOYSA-N[1]
Category Organic Building Block, Bulk Drug Intermediate[1][2]

The Strategic Importance in Medicinal Chemistry

The tetrahydropyran (THP) ring is a highly valued scaffold in medicinal chemistry.[3] Its saturated, non-planar structure provides an excellent means to escape "flatland" chemistry, enabling the exploration of three-dimensional chemical space which is crucial for enhancing potency and selectivity while improving physicochemical properties like solubility. The THP moiety is considered a favorable bioisostere for other cyclic systems and is found in numerous approved drugs.[3][4]

The incorporation of a 3-bromophenyl group serves several strategic purposes:

  • Vector for Further Functionalization: The bromine atom is a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid diversification of the core structure to build libraries of analogues for structure-activity relationship (SAR) studies.

  • Modulation of Lipophilicity: The halogen atom increases the lipophilicity of the molecule, which can be critical for membrane permeability and interaction with hydrophobic pockets in biological targets.

  • Halogen Bonding: Bromine can act as a halogen bond donor, forming specific, non-covalent interactions with electron-rich atoms (like oxygen or nitrogen) in a protein's active site, potentially enhancing binding affinity and selectivity.

Synthesis and Purification Workflow

The synthesis of this compound is typically achieved through the amidation of its corresponding carboxylic acid or ester precursor. The following workflow outlines a reliable, two-step process starting from the commercially available Tetrahydro-2H-pyran-4-one.

Synthesis_Workflow cluster_correct_path Recommended Synthetic Route start Tetrahydro-4H-pyran-4-one (CAS: 29943-42-8) step1_reagent 1. 3-Bromophenylmagnesium bromide (Grignard Reagent) 2. H₃O⁺ Workup intermediate1 4-(3-Bromophenyl)tetrahydro- 2H-pyran-4-ol step1_reagent->intermediate1 Grignard Reaction step2_reagent Oxidation (e.g., PCC or Dess-Martin) intermediate2 4-(3-Bromophenyl)tetrahydro- 2H-pyran-4-carbonitrile step2_reagent->intermediate2 [Incorrect Intermediate - Conceptual Path Only] See Protocol Below step3_reagent Acid or Base Hydrolysis (e.g., HCl or NaOH) final_product 4-(3-Bromophenyl)tetrahydro- 2H-pyran-4-carboxamide (CAS: 329025-26-5) step3_reagent->final_product Hydrolysis/Amidation ester_precursor Ethyl 4-(3-bromophenyl)tetrahydro- 2H-pyran-4-carboxylate hydrolysis 1. NaOH (aq), EtOH 2. HCl (aq) ester_precursor->hydrolysis Saponification acid_precursor 4-(3-Bromophenyl)tetrahydro- 2H-pyran-4-carboxylic acid hydrolysis->acid_precursor amidation 1. SOCl₂, cat. DMF 2. NH₄OH acid_precursor->amidation Amidation amidation->final_product

Sources

"4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide" physical and chemical data

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and potential applications of this compound. This compound incorporates two privileged structural motifs in medicinal chemistry: the tetrahydropyran (THP) ring, known for improving pharmacokinetic profiles, and the bromophenyl group, a versatile handle for synthetic elaboration and a key element for interaction with biological targets. As a Senior Application Scientist, this document aims to consolidate available data and provide expert-driven insights for researchers in drug discovery, chemical synthesis, and materials science. We will delve into a plausible synthetic pathway, detailed characterization protocols, and the scientific rationale that positions this molecule as a valuable building block for developing novel chemical entities.

Core Physicochemical Properties

The fundamental identity and properties of this compound are summarized below. While experimental data for certain physical properties like melting and boiling points are not extensively documented in public literature, we can infer expected characteristics based on its structure and data from its parent scaffold, tetrahydro-2H-pyran-4-carboxamide.

Table 1: Physicochemical Data Summary

Property Value Source
Compound Name This compound -
CAS Number 329025-26-5 [1]
Molecular Formula C₁₂H₁₄BrNO₂ [1]
Molecular Weight 284.15 g/mol [1]
Exact Mass 283.02079 Da [1]
Appearance Predicted: White to off-white solid Inferred
Melting Point Not experimentally reported. Expected to be significantly higher than the parent compound, tetrahydro-2H-pyran-4-carboxamide (181-183 °C), due to increased molecular weight and intermolecular forces from the aromatic ring. [2][3]
Boiling Point Not experimentally reported. Predicted to be >300 °C. The parent compound's predicted boiling point is ~312 °C. The bromophenyl group will increase this value. [2][3]

| Solubility | Expected to have low solubility in water and good solubility in organic solvents like DMSO, DMF, and chlorinated solvents. The hydrophobic bromophenyl group diminishes aqueous solubility compared to the parent scaffold. |[4] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is not explicitly detailed in readily available literature. However, a robust and logical synthetic route can be designed based on established organic chemistry principles. The proposed pathway leverages a key nitrile intermediate, which is subsequently hydrated to the desired primary amide.

Proposed Synthetic Pathway

The synthesis initiates with the α-arylation of a nitrile precursor, followed by a controlled partial hydrolysis.

  • Step 1: Synthesis of 4-(3-bromophenyl)tetrahydro-2H-pyran-4-carbonitrile (3). This key intermediate can be formed by reacting 3-bromophenylacetonitrile (1) with bis(2-chloroethyl) ether (2) . The reaction requires a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), to deprotonate the carbon alpha to the nitrile group, creating a potent nucleophile. This carbanion then undergoes a tandem alkylation, cyclizing to form the tetrahydropyran ring. The choice of LDA is critical; it is sufficiently basic to quantitatively form the anion while being too sterically hindered to act as a competing nucleophile.

  • Step 2: Selective Hydrolysis to this compound (4). The nitrile group of intermediate (3) is then hydrolyzed to the primary carboxamide. This transformation can be achieved under controlled acidic conditions (e.g., concentrated sulfuric acid in acetic acid) or, more mildly, using basic hydrogen peroxide. The latter method is often preferred as it minimizes the risk of over-hydrolysis to the carboxylic acid. This step is a well-established and high-yielding reaction for converting nitriles to amides.

Synthesis_Workflow cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_products Intermediates & Final Product SM1 3-Bromophenylacetonitrile (1) R1 1. LDA, THF, -78 °C 2. Tandem Alkylation/Cyclization SM1->R1 Step 1 SM2 Bis(2-chloroethyl) ether (2) SM2->R1 Step 1 I1 Intermediate: 4-(3-bromophenyl)tetrahydro- 2H-pyran-4-carbonitrile (3) R1->I1 R2 H₂SO₄ / H₂O or H₂O₂, NaOH FP Final Product: 4-(3-bromophenyl)tetrahydro- 2H-pyran-4-carboxamide (4) R2->FP I1->R2 Step 2

Caption: Proposed two-step synthesis of the target compound.

Characterization and Analytical Protocols

To confirm the identity and purity of the synthesized this compound, a suite of standard analytical techniques is employed. Each technique provides unique structural information, and together they create a self-validating system for structural elucidation.

Table 2: Predicted Spectroscopic Data

Technique Expected Observations
¹H NMR - Aromatic Region (δ 7.2-7.8 ppm): Four distinct signals corresponding to the protons on the 1,3-disubstituted benzene ring. - Tetrahydropyran Protons (δ 3.5-4.2 ppm & δ 1.8-2.5 ppm): Complex multiplets for the eight methylene protons. Protons on the same carbon are diastereotopic and will likely appear as distinct signals. - Amide Protons (δ 5.5-7.5 ppm): Two broad singlets, exchangeable with D₂O.
¹³C NMR - Aromatic Region (δ 120-145 ppm): Six signals for the aromatic carbons, including the carbon bearing the bromine atom (expected at lower field). - Aliphatic Region (δ 30-70 ppm): Signals for the four unique methylene carbons of the THP ring and the quaternary carbon at the 4-position. - Carbonyl Carbon (δ ~175 ppm): A single signal for the amide carbonyl carbon.
Mass Spec (ESI+) - Molecular Ion: Expected [M+H]⁺ peak at m/z 284.03 and 286.03 in an approximate 1:1 ratio, which is the characteristic isotopic signature for a molecule containing one bromine atom.

| Infrared (IR) | - ~3350 & ~3180 cm⁻¹: N-H stretching (two bands for primary amide). - ~1660 cm⁻¹: C=O stretching (Amide I band). - ~1620 cm⁻¹: N-H bending (Amide II band). - ~1100 cm⁻¹: C-O-C stretching (ether). |

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized compound. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for amides as it slows the exchange of N-H protons, resulting in sharper signals.

  • Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is locked onto the solvent's deuterium signal and properly shimmed to achieve a homogeneous magnetic field.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a standard pulse program. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse program. A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • (Optional) Perform 2D NMR experiments, such as COSY and HSQC, to definitively assign proton and carbon signals.

  • Data Processing and Interpretation: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine proton ratios. Compare the observed chemical shifts, multiplicities, and integrations with the predicted values to confirm the structure.

Potential Applications in Drug Discovery

While specific biological activities for this compound have not been reported, its structure is highly relevant to drug development. The tetrahydropyran ring is a widely used scaffold in medicinal chemistry.[5] It is often employed as a bioisosteric replacement for less stable or more lipophilic groups, and it can improve key ADME (Absorption, Distribution, Metabolism, and Excretion) properties such as aqueous solubility and metabolic stability.[6]

The 3-bromophenyl moiety serves two primary purposes:

  • Structural Anchor: It provides a rigid phenyl group that can participate in hydrophobic and π-stacking interactions within a target protein's binding pocket.

  • Synthetic Handle: The bromine atom is a versatile functional group for further chemical modification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the rapid generation of a library of analogues to explore the structure-activity relationship (SAR).

Given the broad range of biological activities associated with pyran derivatives—including anticancer, antiviral, and antimicrobial effects—this compound represents a valuable starting point for screening campaigns and lead optimization programs.[5][7]

Drug_Discovery_Logic cluster_properties Pharmacokinetic Benefits cluster_modification Synthetic Elaboration Scaffold Core Scaffold 4-(Aryl)tetrahydropyran-4-carboxamide Prop1 Improved Solubility Scaffold->Prop1 confers Prop2 Metabolic Stability Scaffold->Prop2 confers Prop3 Reduced Lipophilicity Scaffold->Prop3 confers Mod1 Suzuki Coupling Scaffold->Mod1 enables via 3-Bromo group Mod2 Sonogashira Coupling Scaffold->Mod2 enables via 3-Bromo group Mod3 Buchwald-Hartwig Amination Scaffold->Mod3 enables via 3-Bromo group Library Analogue Library (SAR Exploration) Mod1->Library Mod2->Library Mod3->Library Screening Biological Screening (e.g., Anticancer, Antiviral) Library->Screening

Caption: Role of the scaffold in drug discovery.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, a risk assessment must be based on the constituent functional groups.

  • Hazard Classification (Predicted): Based on related structures, the compound may be classified as an irritant to the skin, eyes, and respiratory system.[3][8] Compounds containing bromophenyl groups and amides should be handled as potentially harmful if swallowed, inhaled, or absorbed through the skin.[9]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles, is required at all times.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

This information is for guidance only. A thorough, substance-specific risk assessment should be conducted before handling this chemical.

References

  • Al-Matar, H. M., El-Nagdi, M. H., Kolshorn, H., & Meier, H. (2016). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry, 9, S966–S970. [Link]

  • PubChem. (n.d.). Tetrahydro-2H-pyran-4-carboxamidine hydrochloride. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). Pyran, 4-phenyltetrahydro-. Retrieved January 23, 2026, from [Link]

  • Turov, A. V., et al. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journal of Organic Chemistry, 12, 2426–2431. [Link]

  • Heller, S. R., & Milne, G. W. A. (Eds.). (1978). EPA/NIH Mass Spectral Data Base. U.S. Government Printing Office. [Link]

  • PubChem. (n.d.). (4-Bromophenyl-Thio]-Tetrahydro-2H-Pyran. Retrieved January 23, 2026, from [Link]

  • Google Patents. (2013). CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.
  • Abdel-Maksoud, M. S., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4586. [Link]

  • PubChem. (n.d.). Oxane-4-carboxamide. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Mass spectrum of 2H-Pyran,tetrahydro-2-(12- pentadecynyloxy) with.... Retrieved January 23, 2026, from [Link]

  • Zhang, L., et al. (2021). Synthesis of Fused Pyran and Tetracyclic Pyran Rings by Intramolecular Palladium-catalyzed β-H Elimination and C–H Bond Funct. Chinese Journal of Chemistry, 39(8), 2151-2156. [Link]

  • PubChem. (n.d.). 4-aminotetrahydro-2H-pyran-4-carboxylic acid. Retrieved January 23, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved January 23, 2026, from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2020). PUBLIC REPORT 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)-, 4-acetate. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). 3-(4-Bromophenyl)tetrahydro-2H-pyran-2-ol. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). The mass spectrum analysis and structure of 4H-pyran-4-one, 2,.... Retrieved January 23, 2026, from [Link]

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"4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide" spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide

Introduction: The Imperative of Structural Verification

In the landscape of drug discovery and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. For novel compounds like This compound , a multi-faceted analytical approach is not merely procedural—it is a mandatory step to ensure scientific integrity. This guide provides a predictive but technically grounded framework for the spectroscopic elucidation of this molecule. While a complete experimental dataset for this specific compound is not publicly available, this document leverages foundational principles and data from analogous structures to forecast the expected outcomes from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. Our objective is to equip researchers with the expert insights needed to acquire, interpret, and validate the spectral data for this and structurally related compounds.

The target molecule is composed of three distinct structural motifs, each contributing a unique signature to the overall spectroscopic profile: the 3-bromophenyl group , the 4,4-disubstituted tetrahydropyran ring , and the primary carboxamide . Understanding the expected contribution of each is key to a holistic analysis.

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D experiments provides unambiguous evidence of connectivity and stereochemistry.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is anticipated to show distinct signals for each of the three molecular fragments.

  • 3-Bromophenyl Region (δ 7.2 - 7.8 ppm): This region will be complex due to second-order coupling effects. We predict four signals, each integrating to 1H.

    • The proton at C2' (ortho to the tetrahydropyran) will likely be a singlet or a narrow triplet due to small meta-coupling.

    • The protons at C4', C5', and C6' will exhibit complex splitting patterns arising from ortho (~7-10 Hz) and meta (~2-3 Hz) couplings.[1][2][3] The electron-withdrawing nature of bromine will generally deshield adjacent protons.

  • Tetrahydropyran Ring Region (δ 1.8 - 4.0 ppm): The lack of symmetry around the C4 position means the four methylene groups are diastereotopic and thus chemically non-equivalent.

    • H2/H6 (δ ~3.5 - 4.0 ppm): These two sets of two protons are adjacent to the ring oxygen, causing significant deshielding. They will likely appear as complex multiplets. Data from tetrahydropyranol shows protons adjacent to the oxygen in a similar range.[4]

    • H3/H5 (δ ~1.8 - 2.5 ppm): These two sets of two protons are further from the oxygen and will appear more upfield. They will also be complex multiplets due to geminal and vicinal coupling to H2/H6.

  • Carboxamide Region (δ ~5.5 - 7.5 ppm): The two N-H protons of the primary amide are expected to appear as two distinct, broad singlets. Their chemical shift is highly dependent on concentration and solvent due to hydrogen bonding. These signals will disappear upon shaking the sample with a drop of D₂O, a definitive test for exchangeable protons.

Predicted ¹H Signal Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
Amide N-H5.5 - 7.52 x broad s2HExchangeable protons of a primary amide.
Aromatic C-H7.2 - 7.8m4HProtons on the 1,3-disubstituted benzene ring.
-O-CH ₂- (H2, H6)3.5 - 4.0m4HDeshielded by adjacent ring oxygen.
-C-CH ₂-C- (H3, H5)1.8 - 2.5m4HAliphatic protons on the tetrahydropyran ring.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will provide a count of all unique carbon atoms.

  • Aromatic Region (δ 120 - 145 ppm): Six distinct signals are expected.

    • C1' (Quaternary): The carbon attached to the tetrahydropyran ring.

    • C3' (C-Br): The carbon bearing the bromine atom. This signal is often shifted upfield relative to what electronegativity alone would suggest, a phenomenon known as the "heavy atom effect".[5][6]

    • C2', C4', C5', C6': The four C-H carbons of the aromatic ring.

  • Tetrahydropyran & Carboxamide Region (δ 30 - 180 ppm):

    • C=O (δ ~175 - 180 ppm): The carbonyl carbon of the amide is the most deshielded carbon in the molecule.

    • C2/C6 (δ ~65 - 70 ppm): These carbons are deshielded due to their proximity to the ring oxygen.

    • C4 (Quaternary, δ ~40 - 50 ppm): This carbon is substituted with two electronegative groups, placing it downfield from the other aliphatic carbons.

    • C3/C5 (δ ~30 - 40 ppm): Standard aliphatic carbon signals.

Predicted ¹³C Signal Chemical Shift (δ, ppm) Assignment Rationale
C =O175 - 180Carbonyl carbon of the primary amide.
Aromatic C120 - 145Six distinct signals for the 3-bromophenyl ring carbons.
-O-C H₂- (C2, C6)65 - 70Deshielded by adjacent ring oxygen.
C -(Ar)(CONR₂) (C4)40 - 50Quaternary carbon, deshielded by substituents.
-C-C H₂-C- (C3, C5)30 - 40Aliphatic carbons on the tetrahydropyran ring.
The Role of 2D NMR in Structural Confirmation

While 1D NMR provides the initial data, 2D NMR experiments are essential for irrefutable assignment.[7][8][9]

  • COSY (Correlation Spectroscopy): This experiment maps out all ¹H-¹H coupling networks. It would definitively show correlations between the protons at C2/C6 and C3/C5 in the tetrahydropyran ring, confirming their connectivity. It would also help unravel the complex coupling within the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It is the most reliable way to assign the ¹³C signals by linking them to the already-assigned ¹H signals.

cluster_0 NMR Workflow 1D_H ¹H NMR (Proton Environment & Integration) COSY 2D COSY (H-H Connectivity) 1D_H->COSY HSQC 2D HSQC (C-H Connectivity) 1D_H->HSQC 1D_C ¹³C NMR (Carbon Count) 1D_C->HSQC Structure Final Structure Confirmation COSY->Structure HSQC->Structure

Caption: A typical NMR workflow for unambiguous structure elucidation.

Experimental Protocol: Acquiring High-Quality NMR Data
  • Sample Preparation: Dissolve 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, high-quality NMR tube.[10][11] Ensure the solid is fully dissolved.

  • Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

  • Acquisition Parameters:

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve sharp, symmetrical peaks.

    • For ¹H NMR, acquire data using a standard 90° pulse sequence with a sufficient relaxation delay (typically 1-5 seconds) to ensure accurate integration.[12]

    • For ¹³C NMR, use a proton-decoupled sequence to obtain singlets for all carbons.

    • Acquire 2D COSY and HSQC spectra using standard, instrument-provided pulse programs.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum is a map of molecular vibrations, with specific bonds absorbing at characteristic frequencies.

Predicted IR Absorption Bands (Solid State, KBr or ATR)

The IR spectrum of this compound will be dominated by features from the amide, the ether linkage, and the aromatic ring.

Wavenumber (cm⁻¹) Vibration Type Functional Group Expected Intensity
3350 & 3180 (two bands)N-H StretchPrimary AmideMedium, Sharp
~3050Aromatic C-H Stretch3-BromophenylMedium to Weak
2950 - 2850Aliphatic C-H StretchTetrahydropyranMedium to Strong
~1660C=O Stretch (Amide I)Primary AmideStrong
~1620N-H Bend (Amide II)Primary AmideMedium
1600, 1470C=C StretchAromatic RingMedium
~1100C-O-C StretchTetrahydropyran EtherStrong
880, 780C-H Out-of-plane Bend1,3-Disubstituted AromaticStrong

Causality of Key Peaks:

  • Primary Amide Signature: The presence of two distinct peaks in the N-H stretching region is a hallmark of a primary (-NH₂) amide, corresponding to the asymmetric and symmetric stretching modes.[13] The strong carbonyl absorption (Amide I band) is found at a lower frequency than in ketones due to resonance with the nitrogen lone pair.[14]

  • Tetrahydropyran Ether: The most prominent feature of the tetrahydropyran ring is the strong C-O-C stretching vibration, which is reliably found in the 1150-1050 cm⁻¹ region.[15]

  • Aromatic Substitution: The pattern of strong bands in the 900-700 cm⁻¹ "fingerprint" region can provide confirmatory evidence for the 1,3-substitution pattern on the benzene ring.

Experimental Protocol: IR Spectrum Acquisition

For a solid sample, two common, reliable methods are available:

  • Attenuated Total Reflectance (ATR):

    • Ensure the ATR crystal (typically diamond or zinc selenide) is clean.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure using the instrument's clamp to ensure good contact.

    • Acquire the spectrum. This is the fastest and most common method today.[16][17]

  • Potassium Bromide (KBr) Pellet:

    • Grind 1-2 mg of the sample with ~100 mg of dry, IR-grade KBr powder in an agate mortar.

    • Transfer the fine powder to a pellet press and apply several tons of pressure to form a transparent or translucent disk.

    • Place the pellet in the instrument's sample holder and acquire the spectrum.[16][18]

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Predicted Electron Ionization (EI) Mass Spectrum
  • Molecular Ion (M⁺): The most critical feature will be the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), a characteristic pair of peaks of nearly equal intensity will be observed.[19][20]

    • M⁺ peak: m/z 299 (for C₁₂H₁₄⁷⁹BrNO₂)

    • M+2 peak: m/z 301 (for C₁₂H₁₄⁸¹BrNO₂) The presence of this 1:1 doublet is definitive proof of a single bromine atom in the molecule.[21]

  • Key Fragmentation Pathways: Under EI conditions, the molecular ion will fragment in predictable ways. The most likely cleavages occur at the weakest bonds and result in the formation of stable carbocations or radicals.

    • Loss of Carboxamide: Cleavage of the C4-C(O)NH₂ bond, leading to the loss of a carboxamide radical (•CONH₂, 44 Da). This would produce a prominent ion at m/z 255/257 .

    • Loss of Bromine: Cleavage of the C-Br bond would result in an ion at m/z 220 . Loss of a bromine radical is a common pathway.[22]

    • Formation of Bromophenyl Cation: Cleavage of the C1'-C4 bond would generate a bromophenyl cation at m/z 155/157 .

    • Ring Opening and Cleavage: The tetrahydropyran ring can undergo various alpha-cleavages and ring-opening fragmentations, leading to a complex series of lower-mass ions.

M [M]⁺˙ m/z 299/301 F1 [M - CONH₂]⁺ m/z 255/257 M->F1 - •CONH₂ F2 [M - Br]⁺ m/z 220 M->F2 - •Br F3 [C₆H₄Br]⁺ m/z 155/157 M->F3 C-C Cleavage F4 [M - C₆H₄Br]⁺ m/z 144 M->F4 - •C₆H₄Br

Caption: Predicted major fragmentation pathways for the target molecule in EI-MS.

Experimental Protocol: EI-MS Acquisition
  • Sample Introduction: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane). The sample is typically introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC).

  • Ionization: The sample is bombarded with high-energy electrons (~70 eV) in the ion source, causing ionization and fragmentation.

  • Analysis: The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Conclusion: A Self-Validating System

The true power of this multi-technique approach lies in its self-validating nature. The molecular formula derived from the M⁺/M+2 peaks in the mass spectrum must be consistent with the number of signals observed in the ¹³C NMR spectrum and the total proton count from the ¹H NMR integration. The functional groups identified by the characteristic IR absorptions (amide, ether) must correspond to the chemical environments observed in the NMR spectra. By synthesizing the data from all three techniques, a researcher can build an unassailable case for the structure of this compound, ensuring the integrity and reproducibility of their scientific work.

References

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

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  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

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Biological activity of tetrahydropyran carboxamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Tetrahydropyran Carboxamide Derivatives

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the diverse biological activities of tetrahydropyran carboxamide derivatives, a chemical scaffold of significant interest in modern drug discovery. We will delve into the structural features, mechanisms of action, and therapeutic potential of these compounds, offering field-proven insights for researchers, scientists, and drug development professionals.

The Tetrahydropyran Carboxamide Scaffold: A Privileged Structure in Medicinal Chemistry

The tetrahydropyran (THP) ring is a saturated six-membered heterocycle containing an oxygen atom. In medicinal chemistry, the THP moiety is often considered a bioisostere of a cyclohexane ring but with improved physicochemical properties.[1] The introduction of the oxygen atom can lead to:

  • Improved Solubility: The oxygen can act as a hydrogen bond acceptor, potentially improving the aqueous solubility of the parent molecule.[1]

  • Favorable ADME Profile: Compared to their carbocyclic analogs, THP-containing compounds can exhibit modified absorption, distribution, metabolism, and excretion (ADME) properties, sometimes leading to reduced metabolic clearance.[1]

  • Conformational Rigidity: The THP ring is conformationally restricted, which can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty upon binding.[1]

When combined with a carboxamide linker, a common functional group in many approved drugs, the resulting tetrahydropyran carboxamide scaffold becomes a versatile platform for developing novel therapeutic agents with a wide range of biological activities.

Key Biological Activities and Therapeutic Targets

Tetrahydropyran carboxamide derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticancer, and central nervous system activities.

Antimicrobial and Antifungal Activity

Several classes of tetrahydropyran carboxamide derivatives have been investigated for their ability to combat microbial and fungal infections. For instance, certain tetrahydropyrimidine carboxamides have shown significant inhibitory action against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2]

Mechanism of Action Insight: While the exact mechanisms can vary, some derivatives are thought to interfere with microbial cell wall synthesis or disrupt the plasma membrane.[3] The presence of specific substituents on the aromatic rings of the carboxamide moiety can significantly influence the antimicrobial spectrum and potency.

Anticancer Activity

The development of novel anticancer agents is a major focus of research involving this scaffold. Tetrahydropyrimidine carboxamide derivatives, in particular, have shown promising cytotoxic activity against a range of cancer cell lines, including those from liver, breast, and lung cancers, as well as glioblastoma.[4]

Targeted Pathways and Mechanisms: One of the key mechanisms by which these compounds exert their anticancer effects is through the induction of cell cycle arrest .[4] For example, a potent derivative, designated as 4f in one study, was found to impede cell cycle progression in glioblastoma cells.[4] Furthermore, this compound demonstrated synergistic cytotoxicity when combined with the EGFR inhibitor osimertinib, highlighting its potential for combination therapies.[4]

The following diagram illustrates a simplified workflow for evaluating the anticancer activity of a novel tetrahydropyran carboxamide derivative.

anticancer_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo / Advanced Models synthesis Compound Synthesis & Purification primary_screen Primary Screen (e.g., U87 Cell Line) synthesis->primary_screen 25 µM dose_response Dose-Response Assay (IC50 Determination) primary_screen->dose_response Active Compounds cell_cycle Cell Cycle Analysis (Flow Cytometry) dose_response->cell_cycle Potent Compounds synergy Combination Study (with known drugs) dose_response->synergy neurosphere 3D Neurosphere Assay (Glioma Stem Cells) dose_response->neurosphere Lead Compound animal_model Xenograft Mouse Model neurosphere->animal_model

Caption: Workflow for anticancer evaluation of tetrahydropyran carboxamides.

Central Nervous System (CNS) Activity

The related tetrahydropyridine scaffold has shown significant activity on CNS targets, suggesting that tetrahydropyran carboxamides may also possess neurological effects.[5][6] Key areas of interest include:

  • Monoamine Oxidase (MAO) Inhibition: Substituted tetrahydropyridines can inhibit MAO-A and MAO-B, enzymes that metabolize key neurotransmitters.[5][7] This suggests a potential application in the treatment of depression and neurodegenerative disorders like Parkinson's disease.

  • Acetylcholine Receptor Ligands: Certain derivatives act as ligands for muscarinic and nicotinic acetylcholine receptors, which are involved in cognitive processes like memory and learning.[5]

Structure-Activity Relationship (SAR) Insights

The biological activity of tetrahydropyran carboxamide derivatives is highly dependent on the nature and position of substituents. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Key Structural Features Influencing Activity:

  • Aryl Substituents: The substitution pattern on the aromatic ring of the carboxamide moiety is a critical determinant of activity. For example, in a series of coumarin-3-carboxamides, derivatives with 4-fluoro and 2,5-difluoro benzamide groups showed the most potent anticancer activity.[8]

  • Alkyl Chain Length: In a study of thiophene carboxamide analogs, shortening the alkyl chain in the "tail" part of the molecule significantly affected the growth inhibitory activity against human cancer cell lines.[9]

  • Heterocyclic Modifications: Fusing the core scaffold with other heterocyclic rings, such as pyrazoles or thiadiazoles, can lead to novel compounds with enhanced or entirely new biological activities.[10][11]

The following table summarizes the anticancer activity of selected tetrahydropyrimidine carboxamide derivatives against the U87 human glioblastoma cell line.

Compound IDSubstituent (R)Cell Viability (%) at 25 µMIC50 (µM)Reference
4a 4-Chlorophenyl~80> 25[4]
4f 4-(Trifluoromethyl)phenyl~205.3[4]
4g 4-Nitrophenyl~4515.2[4]
4h 3-Nitrophenyl~60> 25[4]

Data extracted from a study by Kumar et al. (2024). The results indicate that an electron-withdrawing group at the para-position of the phenyl ring (e.g., trifluoromethyl in 4f) significantly enhances the anticancer activity.

Methodologies for Biological Evaluation

Rigorous and well-controlled experimental protocols are essential for accurately assessing the biological activity of new chemical entities.

Protocol 1: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterial strain.

Self-Validating System: The inclusion of a positive control (a known antibiotic), a negative control (no compound), and a sterility control (no bacteria) ensures the validity of the results.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube of sterile Mueller-Hinton Broth (MHB).

    • Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the inoculum in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay plate.

  • Preparation of Compound Plate:

    • Perform serial two-fold dilutions of the test compound in DMSO or another suitable solvent.

    • In a 96-well microtiter plate, add 2 µL of the diluted compounds to the corresponding wells.

  • Inoculation and Incubation:

    • Add 98 µL of the diluted bacterial inoculum to each well containing the test compound.

    • Include control wells:

      • Positive Control: A known antibiotic (e.g., ciprofloxacin).

      • Negative Control: Bacteria with DMSO (vehicle) only.

      • Sterility Control: MHB only.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: Cell Viability Assay (MTT Assay) for Anticancer Screening

This colorimetric assay measures the metabolic activity of cells and is widely used to assess cytotoxicity.

Causality Behind Experimental Choices: The MTT assay is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells, providing a quantitative measure of cell viability.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds.

    • Treat the cells with various concentrations of the compounds.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Future Directions and Opportunities

The tetrahydropyran carboxamide scaffold continues to be a fertile ground for drug discovery. Future research efforts are likely to focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets of active compounds to enable rational drug design.

  • Expansion of Chemical Diversity: Utilizing combinatorial chemistry and multicomponent reactions to generate large libraries of derivatives for high-throughput screening.[5]

  • Development of Selective Inhibitors: Fine-tuning the scaffold to develop inhibitors that are highly selective for a particular enzyme or receptor subtype, thereby reducing off-target effects.

  • In Vivo Efficacy and Safety Profiling: Advancing the most promising lead compounds into animal models to evaluate their efficacy, pharmacokinetics, and safety.[10][12]

By leveraging the favorable properties of the tetrahydropyran ring and the versatility of the carboxamide linker, the development of novel and effective therapeutics based on this scaffold is a promising endeavor.

References

  • A novel and efficient synthesis of 1, 2, 3,4-tetrahydropyrimidine carboxamide derivatives by Biginelli reaction and their in - Semantic Scholar. (n.d.). Retrieved January 23, 2026, from [Link]

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  • Structure-Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines - PubMed. (2021). Chemical & Pharmaceutical Bulletin. Retrieved January 23, 2026, from [Link]

  • Discovery of Tetrahydropyrazolopyrimidine Carboxamide Derivatives As Potent and Orally Active Antitubercular Agents - ResearchGate. (2013). ACS Medicinal Chemistry Letters. Retrieved January 23, 2026, from [Link]

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  • Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors - PubMed Central. (2023). Chemistry & Biodiversity. Retrieved January 23, 2026, from [Link]

  • Structure activity relationship. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetrant drugs - ResearchGate. (2024). RSC Medicinal Chemistry. Retrieved January 23, 2026, from [Link]

  • Synthesis and Biological Assessment of Novel Derivatives of 2-Oxo-tetrahydropyrimidine-5-carboxamides | Request PDF - ResearchGate. (2025). Retrieved January 23, 2026, from [Link]

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  • Discovery of Tetrahydropyrazolopyrimidine Carboxamide Derivatives As Potent and Orally Active Antitubercular Agents - PMC - NIH. (2013). ACS Medicinal Chemistry Letters. Retrieved January 23, 2026, from [Link]

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An In-depth Technical Guide to the Potential Pharmacological Profile of 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Research, Scientific, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential pharmacological properties of the novel chemical entity, 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide. While direct biological data for this specific molecule is not publicly available, this document synthesizes information from structurally related compounds to postulate its most probable pharmacological class and mechanism of action. By examining the constituent chemical motifs—the tetrahydropyran ring, the bromophenyl group, and the carboxamide linkage—we can infer potential biological targets. This guide outlines a reasoned hypothesis for its classification, proposes a plausible synthetic route, and details a rigorous, multi-tiered experimental workflow for the empirical validation of its pharmacological activity. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this and related small molecules.

Introduction: Unveiling a Candidate Molecule

The relentless pursuit of novel therapeutic agents necessitates the exploration of uncharacterized chemical space. This compound is a synthetic compound that, to our knowledge, has not been extensively profiled for its biological activity. Its structure, however, presents a compelling amalgamation of moieties found in a variety of pharmacologically active agents. The tetrahydropyran (THP) scaffold is a privileged structure in medicinal chemistry, known to improve pharmacokinetic properties such as solubility and metabolic stability.[1] The presence of a bromophenyl group offers a site for potential halogen bonding and can influence the molecule's lipophilicity and binding affinity to protein targets. Finally, the carboxamide linkage is a ubiquitous functional group in drug molecules, capable of forming key hydrogen bond interactions with biological macromolecules.

This guide will deconstruct the molecule's structural components to build a hypothesis-driven framework for its potential pharmacological classification. We will explore evidence suggesting its possible role as a modulator of the endocannabinoid system, an ion channel effector, a kinase inhibitor, or an antimicrobial agent. A detailed experimental plan will be laid out to systematically investigate these possibilities.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physicochemical properties is paramount in predicting its behavior in biological systems. While empirical data for this compound is pending, we can predict certain characteristics based on its structure.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueImplication for Drug Development
Molecular Weight~300.17 g/mol Adheres to Lipinski's rule of five, suggesting good oral bioavailability.
LogP~2.5Moderate lipophilicity, suggesting a balance between membrane permeability and aqueous solubility.
Hydrogen Bond Donors2The -NH2 of the carboxamide can donate hydrogen bonds.
Hydrogen Bond Acceptors2The oxygen of the THP ring and the carbonyl of the carboxamide can accept hydrogen bonds.
Polar Surface Area~50 ŲSuggests good potential for oral absorption and cell permeability.

A plausible synthetic route for this compound is outlined below. The synthesis would likely commence from a commercially available starting material, tetrahydro-4H-pyran-4-one.[2]

Synthesis cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Nitrile Formation cluster_2 Step 3: Hydrolysis to Carboxamide A Tetrahydro-4H-pyran-4-one C 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-ol A->C 1. Diethyl ether, 0°C to rt B 3-Bromophenylmagnesium bromide B->C 2. Aqueous workup D 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carbonitrile C->D NaCN, DMSO, heat E This compound D->E H2SO4, H2O, heat

Caption: Plausible synthetic route for the target compound.

Postulated Pharmacological Profile: A Structure-Activity Relationship (SAR) Analysis

Based on the structural motifs present in this compound, several potential pharmacological classes can be hypothesized.

Cannabinoid Receptor Modulator

The most compelling hypothesis stems from the structural similarity to known synthetic cannabinoids. The compound [1-(Tetrahydropyran-4-ylmethyl)-1H-indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone, which contains a tetrahydropyran moiety, is a potent agonist of both CB1 and CB2 receptors.[3] While our target compound lacks the indole core, the tetrahydropyran and the substituted phenyl ring could potentially occupy the binding pockets of cannabinoid receptors. The carboxamide group could also form crucial interactions within the receptor.

Cannabinoid_Signaling cluster_0 CB1/CB2 Receptor Activation cluster_1 Downstream Signaling Cascade cluster_2 Cellular Response A 4-(3-Bromophenyl)tetrahydro- 2H-pyran-4-carboxamide (Hypothetical Ligand) B CB1/CB2 Receptor A->B Binds to C Gi/o Protein Activation B->C Activates D Inhibition of Adenylyl Cyclase C->D E Modulation of Ion Channels C->E F Activation of MAPK Pathway C->F G Decreased cAMP D->G H Changes in Neuronal Excitability E->H I Alterations in Gene Expression F->I

Caption: Hypothesized cannabinoid receptor signaling pathway.

Ion Channel Modulator

Derivatives of 4H-pyran have been shown to possess vasorelaxant properties, potentially through the blockade of Ca2+ channels.[4] The tetrahydropyran ring in our compound of interest could confer similar activity. The bromophenyl group may also contribute to interactions with hydrophobic pockets within ion channel proteins.

Kinase Inhibitor

The carboxamide moiety is a common feature in many kinase inhibitors, where it often forms hydrogen bonds with the hinge region of the kinase domain.[5] The overall shape and electronic properties of this compound could allow it to fit into the ATP-binding pocket of certain kinases.

Antimicrobial Agent

Both tetrahydropyran and bromophenyl carboxamide derivatives have been reported to exhibit antibacterial activity.[6][7] The combination of these two pharmacophores in a single molecule could lead to synergistic antimicrobial effects.

Experimental Validation: A Phased Approach

To empirically determine the pharmacological class of this compound, a systematic and tiered screening approach is proposed.

Phase 1: In Vitro Profiling

The initial phase will involve a broad panel of in vitro assays to rapidly assess the compound's activity against the hypothesized targets.

Table 2: Phase 1 In Vitro Assays

Target ClassAssayExperimental Rationale
Cannabinoid Receptors Radioligand binding assays (CB1 & CB2)To determine the binding affinity of the compound for cannabinoid receptors.
[35S]GTPγS binding assayTo assess the functional activity (agonist, antagonist, or inverse agonist) at CB1 and CB2 receptors.
Ion Channels High-throughput fluorescent-based ion channel assays (e.g., for Ca2+, Na+, K+ channels)To screen for activity against a panel of key ion channels.
Patch-clamp electrophysiologyTo provide detailed characterization of the mechanism of action on any identified ion channel hits.
Kinases Broad kinase panel screening (e.g., using radiometric or fluorescence-based assays)To identify any potential kinase targets from a large and diverse panel.
Antimicrobial Activity Minimum Inhibitory Concentration (MIC) assays against a panel of pathogenic bacteria and fungiTo determine the compound's potency as an antimicrobial agent.

Experimental Protocol: Radioligand Binding Assay for CB1 Receptor

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human CB1 receptor.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Competition Binding: In a 96-well plate, add the cell membranes, a fixed concentration of a radiolabeled CB1 receptor ligand (e.g., [3H]CP-55,940), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at 30°C for 90 minutes to allow for binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specific binding.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.

Phase 2: In Vitro and Ex Vivo Follow-up

Based on the results of Phase 1, more focused in vitro and ex vivo studies will be conducted to confirm and further characterize the compound's activity.

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Confirmation & Characterization cluster_2 Phase 3: In Vivo Validation A In Vitro Profiling (Binding Assays, Functional Screens) B Cell-based Assays (e.g., cAMP, Ca2+ flux) A->B C Ex Vivo Tissue Assays (e.g., organ bath) A->C D Pharmacokinetic Studies (ADME) B->D E In Vivo Efficacy Models (e.g., pain, inflammation, infection) C->E

Caption: Phased experimental workflow for pharmacological validation.

Phase 3: In Vivo Validation

If the compound demonstrates promising activity in the earlier phases, in vivo studies will be initiated to assess its pharmacokinetic properties and efficacy in relevant animal models.

Conclusion

This compound represents an intriguing chemical entity with the potential for novel pharmacological activity. Through a systematic analysis of its structural components, we have formulated several testable hypotheses regarding its potential therapeutic class. The proposed experimental workflow provides a clear and logical path to elucidate the true biological function of this molecule. The insights gained from such studies will not only define the therapeutic potential of this specific compound but will also contribute to a broader understanding of the structure-activity relationships of related chemical scaffolds.

References

  • CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one - Google Patents.
  • Synthesis and biological activities of some fused pyran derivatives - Arabian Journal of Chemistry. Available at: [Link]

  • Use of tetrahydro-4-methyl-2-phenyl-2H-pyran as perfuming ingredient - Google Patents.
  • [1-(Tetrahydropyran-4-ylmethyl)-1H-indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone: a new synthetic cannabinoid identified on the drug market - ResearchGate. Available at: [Link]

  • Structure-activity relationships of 2-arylamido-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxamide derivatives as cannabinoid receptor agonists and their analgesic action - PubMed. Available at: [Link]

  • An emerging trend in Novel Psychoactive Substances (NPSs): designer THC - PMC. Available at: [Link]

  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease - PMC - NIH. Available at: [Link]

  • Synthesis and biological activities of some fused pyran derivatives - ResearchGate. Available at: [Link]

  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - MDPI. Available at: [Link]

  • Prodrugs of 2,4-pyrimidinediamine compounds and their uses - Patent US-9532998-B2. Available at: [Link]

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  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. Available at: [Link]

  • EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents.
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A Technical Guide to the Initial Screening of 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide: A Novel Investigational Compound

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the initial in-vitro and in-vivo screening of the novel chemical entity, 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide. Given the therapeutic potential of the tetrahydropyran scaffold, this document outlines a logical, tiered approach to elucidate the compound's biological activity profile. The proposed screening cascade is designed to efficiently assess its cytotoxic, antimicrobial, and potential mechanistic properties, thereby providing a solid foundation for further drug development efforts. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of small molecule drug candidates.

Introduction: The Rationale for Screening

The tetrahydropyran and 4H-pyran ring systems are privileged scaffolds in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. These include antimicrobial, antiviral, antiproliferative, and antitumor properties.[1][2] The subject of this guide, this compound, is a novel compound featuring this key heterocyclic motif. While its specific biological activities are yet to be determined, its structural components—the tetrahydropyran ring, the bromophenyl group, and the carboxamide moiety—suggest a potential for biological interactions that warrant a systematic investigation.

The presence of a bromophenyl group can influence a molecule's pharmacokinetic and pharmacodynamic properties, potentially enhancing binding affinity to target proteins or modulating metabolic stability. The carboxamide group is a common feature in many drugs, contributing to hydrogen bonding interactions with biological targets.

This guide presents a structured, multi-tiered screening approach, beginning with broad cytotoxicity and antimicrobial assessments, followed by more focused secondary assays to probe potential mechanisms of action. The overarching goal is to efficiently identify and characterize the bioactivity of this novel compound, thereby informing decisions for its future development.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to interpreting its biological activity and designing appropriate assays.

PropertyValueSource
Molecular Formula C12H14BrNO2[3]
Molecular Weight 284.15 g/mol [3]
CAS Number 329025-26-5[3]
Appearance White to off-white crystalline powder (predicted)Inferred from similar compounds
Solubility To be determined experimentally in relevant solvents (e.g., DMSO, ethanol, aqueous buffers)N/A
Purity ≥ 98% (recommended for screening)N/A

A Tiered Approach to Initial Screening

The proposed screening cascade is designed to maximize information gathering while conserving resources. It begins with broad, high-throughput assays and progresses to more complex, lower-throughput studies for promising hits.

Screening_Cascade cluster_0 Primary Evaluation cluster_1 Hit Confirmation & Elucidation cluster_2 In-Vivo Proof of Concept A Tier 1: Primary Screening B Tier 2: Secondary & Mechanistic Assays A->B Active Compounds A1 Cytotoxicity Profiling (Multiple Cell Lines) A->A1 A2 Antimicrobial Screening (Broad-Spectrum Panel) A->A2 C Tier 3: Preliminary In-Vivo Assessment B->C Confirmed Hits B1 Dose-Response & IC50 Determination B->B1 B2 Apoptosis vs. Necrosis Assays B->B2 B3 Cell Cycle Analysis B->B3 B4 Kinase Inhibition Profiling (if cytotoxic) B->B4 C1 Maximum Tolerated Dose (MTD) Study C->C1 C2 Xenograft Tumor Model (if applicable) C->C2 Mechanistic_Workflow Start Cytotoxic Hit Identified Dose_Response Determine IC50 Start->Dose_Response Apoptosis_Assay Annexin V / PI Staining Dose_Response->Apoptosis_Assay Cell_Cycle_Assay PI Staining & Flow Cytometry Dose_Response->Cell_Cycle_Assay Outcome1 Apoptotic Induction Apoptosis_Assay->Outcome1 Outcome2 Cell Cycle Arrest Cell_Cycle_Assay->Outcome2 Further_Studies Target Deconvolution (e.g., Kinase Profiling) Outcome1->Further_Studies Outcome2->Further_Studies

Caption: Workflow for mechanistic elucidation of cytotoxic hits.

Tier 3: Preliminary In-Vivo Assessment

For compounds that demonstrate high potency and a favorable in-vitro profile, preliminary in-vivo studies are warranted.

Maximum Tolerated Dose (MTD)

Rationale: To determine the highest dose of the compound that can be administered to an animal model without causing unacceptable toxicity. This is a critical step before efficacy studies.

Experimental Protocol:

  • Animal Model: Typically, healthy mice (e.g., C57BL/6 or BALB/c).

  • Procedure:

    • Administer escalating doses of the compound to different cohorts of mice via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).

    • Monitor the animals daily for signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for a period of 7-14 days.

    • The MTD is defined as the highest dose that does not produce significant toxicity.

Xenograft Tumor Model (if applicable)

Rationale: If the compound showed potent and selective cytotoxicity against a specific cancer cell line, its in-vivo anti-tumor efficacy can be evaluated. [4] Experimental Protocol:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

  • Procedure:

    • Subcutaneously implant the sensitive cancer cells into the flank of the mice.

    • Allow the tumors to reach a palpable size.

    • Randomize the mice into vehicle control and treatment groups.

    • Administer the compound at its MTD (or a fraction thereof) on a predetermined schedule.

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker assessment).

Conclusion

The proposed screening cascade provides a robust and logical pathway for the initial evaluation of this compound. By systematically progressing from broad primary screens to more focused mechanistic and preliminary in-vivo studies, researchers can efficiently gather the critical data needed to make informed decisions about the future of this promising compound in the drug discovery pipeline. The insights gained from this structured approach will be invaluable in unlocking the potential therapeutic applications of this novel chemical entity.

References

  • This compound - Echemi.
  • Synthesis and biological activities of some fused pyran derivatives - Arabian Journal of Chemistry.
  • Tetrahydro-2H-pyran-4-carboxylic acid - Chem-Impex.
  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PubMed Central.
  • In Vitro Assays for Screening Small Molecules - PubMed.
  • A review for cell-based screening methods in drug discovery - PMC - NIH.
  • Cell based assays for drug discovery | Immunotherapy | Miltenyi Biotec | USA.
  • (PDF) In vivo screening models of anticancer drugs - ResearchGate.

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The Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Pyran-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyran ring, a six-membered oxygen-containing heterocycle, represents a "privileged scaffold" in medicinal chemistry due to its prevalence in a vast array of natural products and pharmacologically active molecules.[1][2] Its derivatives exhibit a remarkable spectrum of biological activities, including anticancer, neuroprotective, antimicrobial, and anti-inflammatory properties.[3][4][5] This guide provides an in-depth exploration of the contemporary strategies for the discovery and synthesis of novel pyran-based compounds. We will delve into the mechanistic rationale behind powerful synthetic methodologies, particularly multicomponent reactions, and examine the role of innovative catalytic systems in driving efficiency and sustainability. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this versatile heterocyclic system.

The Pyran Core: A Cornerstone of Bioactive Molecules

The significance of the pyran moiety is deeply rooted in nature. It forms the structural backbone of numerous vital natural products, including flavonoids, coumarins, xanthones, and various sugars.[1][5] This natural prevalence has inspired chemists to explore synthetic pyran derivatives, leading to the discovery of compounds with potent therapeutic applications. Molecules incorporating the pyran skeleton are currently on the market or in clinical trials for treating a range of diseases, from cancer and HIV to Alzheimer's disease.[3][4][6] The structural rigidity and specific stereochemistry of the pyran ring allow it to present appended functional groups to biological targets in a well-defined three-dimensional orientation, making it an ideal scaffold for rational drug design.

The broad utility of pyran-based compounds stems from their diverse pharmacological profiles:

  • Anticancer Agents: Many pyran derivatives have demonstrated significant cytotoxicity against various human cancer cell lines.[1][2]

  • Neuroprotective Agents: Scaffolds like flavonoids and coumarins are actively being investigated for their potential to combat neurodegenerative conditions such as Alzheimer's disease.[3]

  • Antimicrobial Activity: The pyran core is a common feature in compounds designed to inhibit the growth of pathogenic bacteria and fungi.[7][8]

  • Antiviral and Anti-inflammatory Properties: Certain derivatives have shown promise as antiviral (including anti-HIV) and anti-inflammatory agents.[3][6]

Modern Synthetic Strategies: The Logic of Efficiency and Green Chemistry

The construction of the pyran ring has evolved significantly, with a strong emphasis on methodologies that are efficient, atom-economical, and environmentally benign.

Multicomponent Reactions (MCRs): The Power of Convergence

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a final product containing the essential parts of all starting materials, have become the dominant strategy for synthesizing pyran libraries.[4][7] This approach is highly valued in drug discovery for its ability to rapidly generate molecular complexity and diversity from simple building blocks.[7]

The most common pathway for the synthesis of 2-amino-4H-pyran derivatives, a pharmacologically important class, involves a tandem sequence of a Knoevenagel condensation, a Michael addition, and a subsequent intramolecular cyclization/tautomerization.

MCR_Workflow cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Tautomerization Aldehyde Aldehyde Knoevenagel_Product Knoevenagel Adduct (α,β-unsaturated nitrile) Aldehyde->Knoevenagel_Product + Catalyst ActiveMethylene Active Methylene (e.g., Malononitrile) ActiveMethylene->Knoevenagel_Product Michael_Adduct Michael Adduct (Intermediate) Knoevenagel_Product->Michael_Adduct Nucleophile C-H Acid (e.g., Dimedone) Nucleophile->Michael_Adduct + Final_Product 4H-Pyran Derivative Michael_Adduct->Final_Product Intramolecular Cyclization

Caption: General workflow for a three-component synthesis of 4H-pyran derivatives.

This convergent approach is inherently efficient, minimizing purification steps and reducing solvent waste compared to traditional linear syntheses.

The Role of Catalysis: Enabling and Accelerating Synthesis

The choice of catalyst is critical for optimizing reaction rates, yields, and selectivity while aligning with green chemistry principles. The field has seen a surge in the development of novel, often reusable, catalytic systems.

Causality in Catalyst Selection: The primary role of the catalyst in many pyran syntheses is to facilitate the initial Knoevenagel condensation by acting as either a Lewis acid (activating the aldehyde) or a base (deprotonating the active methylene compound). The ideal catalyst should be effective in small quantities, easily separable from the reaction mixture, and robust enough for multiple reaction cycles.[8]

Catalytic_Cycle Catalyst Catalyst (e.g., Basic site) Intermediate1 [Catalyst-CH(CN)₂]⁻ Catalyst->Intermediate1 Deprotonates SubA R-CHO (Aldehyde) Intermediate2 Knoevenagel Adduct SubA->Intermediate2 SubB CH₂(CN)₂ (Malononitrile) SubB->Intermediate1 Intermediate1->Intermediate2 Attacks Aldehyde Intermediate2->Catalyst Catalyst Regeneration Product Final Pyran Intermediate2->Product + Nucleophile (SubC) + Cyclization SubC Nucleophile SubC->Product

Caption: A representative catalytic cycle for a base-catalyzed pyran synthesis.

The table below summarizes various catalytic systems, highlighting the trend towards sustainable and reusable options.

Catalyst TypeExamplesKey AdvantagesReaction ConditionsYields (%)
Nanocatalysts Fe₃O₄@SiO₂, Ag/CuO/MCM-48High surface area, magnetic recoverability, high stability.[4][7]Room temp. or mild heating, often in green solvents (EtOH, H₂O).90-98
Biocatalysts Lipases, Uric AcidBiodegradable, operate under mild conditions, high selectivity.[7]Aqueous media, room temperature.High
Organocatalysts Theophylline, PiperidineMetal-free, low toxicity, readily available.[7]Varies, can be solvent-free or in green solvents.85-95
Ionic Liquids [TMG-H][TEA-H]Act as both catalyst and solvent, tunable properties, recyclable.[6]80 °C, solvent-free.~96
Catalyst-Free EG:H₂O, MicrowaveAvoids catalyst cost and contamination, simplified workup.[7]Elevated temperatures, often using microwave irradiation.Good to Excellent

Biological Evaluation and Structure-Activity Relationships (SAR)

The discovery phase does not end with synthesis. Rigorous biological evaluation is paramount to identifying lead compounds. Synthesized pyran libraries are typically screened against a panel of biological targets, such as cancer cell lines or microbial strains, to determine their efficacy (e.g., IC₅₀ values).[2]

The insights gained from this screening are used to build Structure-Activity Relationship (SAR) models.[3] SAR studies help to understand which structural features of the pyran derivatives are crucial for their biological activity. For instance, researchers might find that introducing an electron-withdrawing group at the 4-position of the phenyl ring significantly enhances anticancer activity. This knowledge is invaluable as it guides the next round of synthesis, allowing for the rational design of more potent and selective molecules, ultimately accelerating the drug discovery process.[2][3]

Experimental Protocol: A Validated Three-Component Synthesis of a 4H-Pyran Derivative

This section provides a self-validating, step-by-step protocol for the synthesis of 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, a representative example of a bioactive pyran derivative. The protocol is adapted from methodologies emphasizing green and efficient synthesis.[6][7]

Objective: To synthesize a substituted 4H-pyran via a one-pot, three-component reaction using an efficient catalyst.

Materials:

  • 4-Chlorobenzaldehyde (1 mmol, 140.6 mg)

  • Malononitrile (1 mmol, 66.1 mg)

  • Dimedone (1 mmol, 140.2 mg)

  • Fe₃O₄@SiO₂-NH₂ magnetic nanoparticles (10 mg) (Example of a reusable catalyst)[4]

  • Ethanol (5 mL)

  • Reaction vial (10 mL) with magnetic stir bar

  • Magnetic stirrer/hotplate

  • External magnet for catalyst separation

  • TLC plates (Silica gel 60 F₂₅₄)

  • Filtration apparatus

Procedure:

  • Reactant Setup: To a 10 mL reaction vial, add 4-chlorobenzaldehyde (1 mmol), malononitrile (1 mmol), dimedone (1 mmol), and ethanol (5 mL).

  • Catalyst Addition: Add the Fe₃O₄@SiO₂-NH₂ nanocatalyst (10 mg) to the mixture. The causality here is that the amine groups on the catalyst surface act as basic sites to initiate the Knoevenagel condensation.[7]

  • Reaction Execution: Place the vial on a magnetic stirrer and stir the reaction mixture vigorously at room temperature. The progress of the reaction should be monitored every 5-10 minutes.

  • Reaction Monitoring (Self-Validation): Spot the reaction mixture on a TLC plate using a 7:3 hexane:ethyl acetate eluent system. The consumption of starting materials and the formation of a new, more polar product spot (visualized under UV light) validates that the reaction is proceeding. The reaction is typically complete within 10-20 minutes, indicated by the disappearance of the aldehyde spot.[4]

  • Catalyst Separation: Once the reaction is complete, place a strong external magnet against the side of the vial. The magnetic nanocatalyst will be attracted to the magnet, allowing the clear supernatant containing the product to be easily decanted or pipetted off. This step demonstrates the practical utility and recyclability of the chosen catalytic system.

  • Product Isolation: The decanted solution is concentrated under reduced pressure. The resulting solid residue is then washed with a small amount of cold ethanol or an ethanol/water mixture to remove any unreacted starting materials.

  • Purification and Characterization: The crude product is typically of high purity.[7] If necessary, it can be recrystallized from ethanol. The final product should be dried under vacuum and its identity and purity confirmed by standard analytical techniques (FTIR, ¹H NMR, ¹³C NMR, Mass Spectrometry). Expected yield is typically >90%.[4][6]

  • Catalyst Recycling: The recovered magnetic catalyst can be washed with ethanol, dried, and reused for subsequent reactions, demonstrating the economic and environmental benefits of the protocol. Its activity should remain high for several cycles.[8]

Conclusion and Future Perspectives

The pyran scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The convergence of multicomponent reaction strategies with the principles of green chemistry and the development of highly efficient, recyclable catalysts has revolutionized the synthesis of these valuable compounds.[6][8] Future advancements will likely focus on developing even more sustainable catalytic systems, exploring novel MCRs to access unprecedented chemical space, and integrating computational methods for more predictive SAR modeling. The inherent versatility and proven biological relevance of pyran-based molecules ensure they will remain at the forefront of medicinal chemistry research for years to come.

References

  • A Review on Pyran Heterocyclic Compound as the Prosperous Scaffolds for Biological Sensor. Oriental Journal of Chemistry. Available at: [Link]

  • Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. Molecules. Available at: [Link]

  • Multicomponent Green Synthesis Involving Aryl Aldehydes and Trapped Enols: Dimerization over Cyclization. ACS Omega. Available at: [Link]

  • A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives. ResearchGate. Available at: [Link]

  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • The value of pyrans as anticancer scaffolds in medicinal chemistry. RSC Advances. Available at: [Link]

  • Synthesis of Pyran Derivatives. Encyclopedia.pub. Available at: [Link]

  • Current Developments in the Pyran-Based Analogues as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

  • Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. ResearchGate. Available at: [Link]

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An In-depth Technical Guide to 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide: Synthesis, Characterization, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Novel Scaffold

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Its conformational flexibility and ability to engage in hydrogen bonding interactions make it an attractive component in the design of novel therapeutics.[3] When functionalized with a carboxamide group, a common pharmacophore, and a bromophenyl moiety, known to contribute to various biological activities, the resulting molecule, 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide, emerges as a research chemical of significant interest. This guide provides a comprehensive overview of its synthesis, characterization, and hypothesized biological potential, offering a foundational resource for its exploration in drug discovery.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a research tool or potential therapeutic. The following table summarizes the predicted properties of this compound.

PropertyValueSource
Molecular Formula C₁₂H₁₄BrNO₂-
Molecular Weight 284.15 g/mol -
Predicted LogP 1.8-
Predicted Melting Point 150-170 °C-
Predicted Boiling Point 425.9±45.0 °C-
Predicted pKa 16.5±0.4-
Appearance White to off-white solid-

Proposed Retrosynthetic Analysis and Synthesis Pathway

The synthesis of this compound can be approached through a multi-step pathway, beginning with commercially available starting materials. A plausible retrosynthetic analysis is outlined below, followed by a detailed forward synthesis protocol.

Retrosynthetic Analysis

G target This compound amide Tetrahydro-2H-pyran-4-carboxylic acid derivative target->amide Amidation nitrile 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carbonitrile amide->nitrile Nitrile Hydrolysis thp_ketone Tetrahydro-4H-pyran-4-one nitrile->thp_ketone Addition of Bromophenyl Grignard and Cyanation starting_material Commercially Available Starting Materials thp_ketone->starting_material Known Synthesis bromophenyl_reagent 3-Bromophenylmagnesium bromide bromophenyl_reagent->starting_material From 3-Bromoanisole

Caption: Retrosynthetic analysis of the target compound.

Forward Synthesis Workflow

The proposed synthesis involves the key steps of Grignard addition to tetrahydro-4H-pyran-4-one, followed by cyanation, nitrile hydrolysis, and amidation.

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Cyanation cluster_2 Step 3: Nitrile Hydrolysis cluster_3 Step 4: Amidation thp_ketone Tetrahydro-4H-pyran-4-one alcohol 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-ol thp_ketone->alcohol grignard 3-Bromophenylmagnesium bromide grignard->alcohol alcohol2 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-ol nitrile 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carbonitrile alcohol2->nitrile NaCN, H₂SO₄ nitrile2 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carbonitrile acid 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxylic acid nitrile2->acid H₂SO₄, H₂O acid2 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxylic acid amide This compound acid2->amide 1. SOCl₂ 2. NH₄OH

Caption: Proposed forward synthesis workflow.

Detailed Synthetic Protocol

Step 1: Synthesis of 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-ol

  • To a solution of 3-bromoanisole in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add magnesium turnings.

  • Heat the mixture to initiate the Grignard reaction, then stir at room temperature until the magnesium is consumed.

  • Cool the Grignard reagent to 0 °C and add a solution of tetrahydro-4H-pyran-4-one in anhydrous THF dropwise.[4][5]

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired alcohol.

Step 2: Synthesis of 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carbonitrile

  • Dissolve the alcohol from Step 1 in a suitable solvent such as dichloromethane.

  • Cool the solution to 0 °C and add a solution of sodium cyanide in water.

  • Slowly add sulfuric acid while maintaining the temperature below 10 °C.

  • Stir the reaction at room temperature for several hours.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude nitrile can be used in the next step without further purification.

Step 3: Synthesis of 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxylic acid

  • To the crude nitrile from Step 2, add a mixture of concentrated sulfuric acid and water.

  • Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it onto ice.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to obtain the carboxylic acid.[6]

Step 4: Synthesis of this compound

  • Suspend the carboxylic acid from Step 3 in thionyl chloride and heat under reflux until a clear solution is obtained.

  • Remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting acid chloride in a suitable solvent like THF and add it dropwise to a cooled (0 °C) concentrated solution of ammonium hydroxide.

  • Stir the mixture for a few hours, allowing it to warm to room temperature.

  • Extract the product with a suitable organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to obtain the final compound.[7][8]

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O of the amide, C-Br, C-O-C of the pyran).

Hypothesized Biological Activity and Mechanism of Action

The structural motifs present in this compound suggest several potential avenues for biological activity. The tetrahydropyran core is found in molecules with anticancer, antibacterial, and antiviral properties.[2][9] The carboxamide group is a common feature in many enzyme inhibitors and receptor ligands. Furthermore, bromophenyl derivatives have shown a range of biological effects, including antimicrobial and anticancer activities.[10][11]

Based on these precedents, it is hypothesized that this compound may exhibit anticancer activity . One potential mechanism could be the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Target_Compound 4-(3-Bromophenyl)tetrahydro- 2H-pyran-4-carboxamide Target_Compound->Akt Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.

Experimental Protocols for In Vitro Screening

To investigate the hypothesized anticancer activity, the following standard in vitro assays can be employed.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of the compound on a cancer cell line (e.g., MCF-7, a human breast cancer cell line).[11]

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in the complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of the compound against a bacterial strain (e.g., Staphylococcus aureus).[11]

Materials:

  • Bacterial strain (e.g., S. aureus)

  • Mueller-Hinton Broth (MHB)

  • This compound (dissolved in DMSO)

  • 96-well microplates

Procedure:

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Prepare serial twofold dilutions of the test compound in MHB in a 96-well plate.

  • Add the bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plate at 37 °C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Future Research Directions

The preliminary characterization and screening of this compound can open the door to several exciting research avenues:

  • Lead Optimization: If promising activity is observed, structural modifications can be made to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Further biochemical and cellular assays can be conducted to elucidate the precise molecular target and mechanism of action.

  • In Vivo Efficacy Studies: Promising compounds can be advanced to animal models of disease to evaluate their in vivo efficacy and safety.

  • Exploration of Other Therapeutic Areas: The compound can be screened against a broader range of biological targets to identify potential applications in other diseases, such as neurodegenerative disorders or inflammatory conditions.[4][12]

Conclusion

This compound represents a novel research chemical with considerable potential for drug discovery. Its synthesis is achievable through established chemical transformations, and its structural features suggest a likelihood of interesting biological activity. This guide provides a solid framework for its synthesis, characterization, and initial biological evaluation, encouraging further investigation into its therapeutic potential.

References

  • Tetrahydropyridines: a recent update for their multicomponent synthesis - PMC - NIH. (2026).
  • Strategies for the Formation of Tetrahydropyran Rings in the Synthesis of Natural Products | Request PDF - ResearchGate. (2025).
  • Tetrahydropyran synthesis - Organic Chemistry Portal. (n.d.).
  • Synthesis and biological activities of some fused pyran derivatives - Arabian Journal of Chemistry. (n.d.).
  • Tetrahydropyran - Wikipedia. (n.d.).
  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PubMed Central. (2022).
  • Synthesis, Structure-Activity Relationships, and In Vivo Evaluation of Novel Tetrahydropyran-Based Thiodisaccharide Mimics as Galectin-3 Inhibitors - PubMed. (2021).
  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - NIH. (n.d.).
  • Biological Activity of 4-(4-bromophenyl)-thiosemicarbazide - PubMed. (1996).
  • Tetrahydropyrans in Drug Discovery - PharmaBlock. (n.d.).
  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease - PMC - NIH. (n.d.).
  • Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group - NIH. (n.d.).
  • Synthesis, Structure–Activity Relationships, and In Vivo Evaluation of Novel Tetrahydropyran-Based Thiodisaccharide Mimics as Galectin-3 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2021).
  • The Pivotal Role of Tetrahydro-4H-pyran-4-one in Modern Medicinal Chemistry - Benchchem. (n.d.).
  • TETRAHYDRO-2H-PYRAN-4-CARBOXAMIDE | 344329-76-6 - ChemicalBook. (2025).
  • CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one - Google Patents. (n.d.).
  • Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain - PubMed. (2007).
  • Synthesis, Structure–Activity Relationships, and In Vivo Evaluation of Novel Tetrahydropyran-Based Thiodisaccharide Mimics as Galectin-3 Inhibitors | Request PDF - ResearchGate. (n.d.).
  • Synthesis and biological activities of some fused pyran derivatives - ResearchGate. (2025).
  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC - PubMed Central. (2019).
  • Tetrahydro-2H-pyran-4-carboxamidine hydrochloride | C6H13ClN2O | CID 43811032. (n.d.).
  • Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method. (2024).
  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - MDPI. (n.d.).
  • Mechanism of Herbicidal Action and Rice Selectivity of Iptriazopyrid: A Novel Azole Carboxamide-Based Inhibitor of 4-Hydroxyphenylpyruvate Dioxygenase - PubMed. (2025).
  • Synthesis of Fused Pyran and Tetracyclic Pyran Rings by Intramolecular Palladium-catalyzed β-H Elimination and C–H Bond Funct. (2021).
  • Synthesis of Novel Spiro-Tetrahydroquinoline Derivatives and Evaluation of Their Pharmacological Effects on Wound Healing - MDPI. (2021).
  • 3-(4-Bromophenyl)tetrahydro-2H-pyran-2-ol - PubChem. (n.d.).
  • Tetrahydro-2H-pyran-4-carboxylic acid - Chem-Impex. (n.d.).
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Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide, a substituted tetrahydropyran derivative of interest in medicinal chemistry and drug discovery. The synthetic strategy is a robust two-step process commencing with the nucleophilic addition of a Grignard reagent to a cyclic ketone, followed by a controlled hydrolysis of the resulting nitrile intermediate. This protocol is designed to be a self-validating system, with explanations for key experimental choices and references to authoritative literature.

Introduction

The tetrahydropyran (THP) moiety is a privileged scaffold in a multitude of bioactive natural products and synthetic pharmaceuticals. Its presence often imparts favorable pharmacokinetic properties, such as enhanced solubility and metabolic stability. The specific substitution of an aryl group at the 4-position of the THP ring, as in the target molecule, creates a versatile intermediate for the exploration of chemical space in drug development programs. This guide details a reliable and scalable laboratory synthesis of this compound.

Synthetic Strategy Overview

The synthesis is logically divided into two primary stages, as depicted in the workflow diagram below. The initial step involves the formation of a carbon-carbon bond between the tetrahydropyran ring and the bromophenyl group through a Grignard reaction. The subsequent introduction of a nitrile functionality sets the stage for the final, carefully controlled hydrolysis to the desired carboxamide.

Synthesis_Workflow cluster_0 Step 1: Nitrile Formation cluster_1 Step 2: Amide Formation A 1,3-Dibromobenzene E 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carbonitrile A->E Grignard Formation B Magnesium Turnings B->E C Tetrahydro-4H-pyran-4-one C->E Nucleophilic Addition D Trimethylsilyl Cyanide (TMSCN) D->E Cyanation G This compound E->G Controlled Hydrolysis F Sulfuric Acid / Acetic Acid F->G

Application Notes and Protocols: Investigating 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1][2] Consequently, the development of small molecule kinase inhibitors remains a primary focus in drug discovery.[3] The 4H-pyran scaffold has been identified as a promising nucleus in the design of various biologically active molecules, demonstrating potential as an antitumoral and antiproliferative agent.[4][5][6][7] This document provides a comprehensive guide for the investigation of 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide , a novel compound with a tetrahydropyran core, as a potential kinase inhibitor. These application notes and protocols are designed to provide researchers with the foundational methodologies to assess its inhibitory activity, elucidate its mechanism of action, and evaluate its cellular efficacy.

Introduction: The Rationale for Investigating Novel Pyran-Based Kinase Inhibitors

Kinases orchestrate cellular signaling by catalyzing the transfer of a phosphate group from ATP to specific substrates, thereby modulating protein function, localization, and interaction.[1][8] The human kinome comprises over 500 members, and aberrant kinase activity is a frequent driver of oncogenesis and other pathologies.[1][3] This has spurred the successful development of numerous FDA-approved kinase inhibitors.[3]

The 4H-pyran nucleus is a versatile heterocyclic scaffold found in a variety of bioactive compounds.[5][6][9] Derivatives of this structure have been reported to possess a wide spectrum of pharmacological activities, including anticancer and antiproliferative effects.[5][7][10] Some pyran-containing compounds have been shown to act as inhibitors of specific kinases, such as Cyclin-Dependent Kinase 2 (CDK2), by competing with ATP for binding at the kinase's active site.[4]

This compound (Figure 1) is a compound that combines the tetrahydropyran core with a bromophenyl and a carboxamide moiety. The presence of the halogenated phenyl ring and the carboxamide group offers potential for various molecular interactions within a kinase active site, making it an intriguing candidate for investigation as a kinase inhibitor.

Compound Name CAS Number Molecular Formula Molecular Weight
This compound329025-26-5C12H14BrNO2284.15 g/mol
Table 1: Chemical Properties of this compound.[11]

Hypothetical Mechanism of Action: ATP-Competitive Inhibition

Based on the structure of this compound and the known mechanisms of many small molecule kinase inhibitors, a plausible hypothesis is that it functions as an ATP-competitive inhibitor.[4] In this model, the compound would bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate.

The key interactions could involve:

  • Hydrogen Bonding: The carboxamide group could form hydrogen bonds with the hinge region of the kinase, a critical interaction for many ATP-competitive inhibitors.

  • Hydrophobic Interactions: The bromophenyl and tetrahydropyran rings could engage in hydrophobic interactions with non-polar residues within the ATP-binding pocket.

G cluster_kinase Kinase Active Site ATP_Pocket ATP Binding Pocket Phosphorylated_Substrate Phosphorylated Substrate ATP_Pocket->Phosphorylated_Substrate Phosphorylation ADP ADP ATP_Pocket->ADP Releases Substrate_Binding Substrate Binding Site ATP ATP ATP->ATP_Pocket Binds Substrate Substrate Substrate->Substrate_Binding Binds Inhibitor 4-(3-Bromophenyl)tetrahydro- 2H-pyran-4-carboxamide Inhibitor->ATP_Pocket Competitively Binds

Figure 1: Hypothetical ATP-competitive inhibition workflow.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed protocols for the initial characterization of this compound as a kinase inhibitor.

In Vitro Biochemical Kinase Inhibition Assay

The first step in evaluating a potential kinase inhibitor is to perform a biochemical assay to determine its activity against a purified kinase enzyme.[3] A variety of assay formats are available, including those that measure the depletion of ATP or the generation of ADP.[12] The ADP-Glo™ Kinase Assay is a robust, luminescence-based assay that measures the amount of ADP produced in a kinase reaction.[12]

Protocol: ADP-Glo™ Kinase Assay

Objective: To determine the IC50 value of this compound against a target kinase.

Materials:

  • Purified recombinant kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • ATP

  • Kinase buffer (specific to the kinase of interest)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the compound in DMSO to create a range of concentrations for the dose-response curve (e.g., from 10 mM to 1 nM).

    • Prepare a final dilution of each concentration in the appropriate kinase buffer. The final DMSO concentration in the assay should be kept constant and typically below 1%.

  • Kinase Reaction:

    • Add 5 µL of the diluted compound or vehicle (DMSO in kinase buffer) to the wells of the assay plate.

    • Add 10 µL of a mixture containing the kinase and its substrate in kinase buffer.

    • Initiate the kinase reaction by adding 10 µL of ATP solution (the concentration should be at or near the Km for the specific kinase).[13]

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

G Start Start Compound_Prep Prepare Compound Dilutions Start->Compound_Prep Reaction_Setup Add Compound, Kinase, and Substrate to Plate Compound_Prep->Reaction_Setup Reaction_Start Initiate Reaction with ATP Reaction_Setup->Reaction_Start Incubation Incubate at 30°C Reaction_Start->Incubation Stop_Reaction Add ADP-Glo™ Reagent Incubation->Stop_Reaction Develop_Signal Add Kinase Detection Reagent Stop_Reaction->Develop_Signal Read_Plate Measure Luminescence Develop_Signal->Read_Plate Data_Analysis Calculate IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for the in vitro biochemical kinase assay.

Cell-Based Kinase Activity Assay

Following the identification of inhibitory activity in a biochemical assay, it is crucial to assess the compound's effect in a cellular context.[14] Cell-based assays provide insights into the compound's cell permeability, off-target effects, and its ability to inhibit the target kinase within the complex cellular environment.

Protocol: Cellular Phosphorylation Assay (TR-FRET)

Objective: To measure the inhibition of target kinase-mediated phosphorylation in a cellular context.

Materials:

  • Human cell line expressing the target kinase (endogenously or via transfection).

  • Cell culture medium and supplements.

  • This compound.

  • Stimulator of the signaling pathway (if required).

  • Lysis buffer.

  • TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay kit containing a pair of fluorophore-labeled antibodies (one for the total protein and one for the phosphorylated form).[15]

  • TR-FRET compatible plate reader.

Procedure:

  • Cell Culture and Treatment:

    • Seed the cells in a 96-well cell culture plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours).

    • If the kinase requires activation, add a stimulator (e.g., a growth factor) for a short period before lysis.

  • Cell Lysis:

    • Remove the cell culture medium.

    • Add lysis buffer to each well and incubate on a shaker for 10-15 minutes to ensure complete cell lysis.

  • TR-FRET Assay:

    • Transfer the cell lysates to a white assay plate.

    • Add the TR-FRET antibody pair (Europium-labeled anti-total protein antibody and a far-red-labeled anti-phospho-protein antibody) to the lysates.[15]

    • Incubate the plate at room temperature for the time specified in the kit protocol (typically 1-2 hours) to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible reader, measuring the emission at two wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor).[15]

    • Calculate the TR-FRET ratio (acceptor signal / donor signal).

    • A decrease in the TR-FRET ratio indicates inhibition of phosphorylation.[15]

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to determine the cellular IC50 value.

G Start Start Cell_Seeding Seed Cells in Plate Start->Cell_Seeding Compound_Treatment Treat Cells with Compound Cell_Seeding->Compound_Treatment Stimulation Stimulate Pathway (if needed) Compound_Treatment->Stimulation Cell_Lysis Lyse Cells Stimulation->Cell_Lysis Lysate_Transfer Transfer Lysate to Assay Plate Cell_Lysis->Lysate_Transfer Antibody_Addition Add TR-FRET Antibodies Lysate_Transfer->Antibody_Addition Incubation Incubate Antibody_Addition->Incubation Read_Plate Read on TR-FRET Reader Incubation->Read_Plate Data_Analysis Calculate Cellular IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Figure 3: Workflow for the cell-based phosphorylation assay.

Data Interpretation and Next Steps

A successful outcome from these initial studies would be the demonstration of potent and selective inhibition of a target kinase by this compound in both biochemical and cellular assays.

Parameter Biochemical Assay (IC50) Cellular Assay (IC50) Interpretation
Potency Low (e.g., <100 nM)Low (e.g., <1 µM)The compound effectively inhibits the target kinase at low concentrations, indicating a strong interaction.
Cell Permeability N/ASimilar to biochemical IC50A cellular IC50 value close to the biochemical IC50 suggests good cell permeability and that the compound is not being actively effluxed. A significantly higher cellular IC50 may indicate poor permeability or efflux by cellular transporters.
Selectivity HighHighThe compound should be tested against a panel of kinases to determine its selectivity. A selective inhibitor will show potent inhibition of the target kinase with minimal activity against other kinases. This is crucial for minimizing off-target effects and potential toxicity.

Next Steps would include:

  • Kinome Profiling: To assess the selectivity of the compound against a broad panel of kinases.

  • Mechanism of Action Studies: To confirm ATP-competitive binding through kinetic studies.

  • Structural Biology: To obtain a co-crystal structure of the compound bound to the kinase to visualize the binding mode.

  • Lead Optimization: To synthesize and test analogs of this compound to improve potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound represents a novel chemical scaffold with the potential for kinase inhibitory activity. The protocols and guidelines presented in this document provide a robust framework for its initial investigation. By systematically evaluating its biochemical and cellular activity, researchers can determine its promise as a starting point for the development of new therapeutic agents.

References

  • BMG LABTECH. (2020, September 1). Kinase assays. BMG LABTECH. [Link]

  • Al-Ostath, A., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. PubMed Central. [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Khan, I., et al. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. PubMed Central. [Link]

  • Shehab, W. S., & Ghoneim, A. A. (2011). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry. [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]

  • Shehab, W. S., & Ghoneim, A. A. (2011). Synthesis and biological activities of some fused pyran derivatives. ResearchGate. [Link]

  • Google Patents. (n.d.). US10040776B2 - Pyran derivatives and their preparation.
  • Denny, W. A., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. PubMed. [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Giblin, G. M. P., et al. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. PubMed. [Link]

  • Creative Diagnostics. (n.d.). Kinase Activity Assay. Creative Diagnostics. [Link]

  • Wang, B. L., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. PubMed. [Link]

  • Google Patents. (n.d.). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
  • Nakano, T., et al. (2025). Mechanism of Herbicidal Action and Rice Selectivity of Iptriazopyrid: A Novel Azole Carboxamide-Based Inhibitor of 4-Hydroxyphenylpyruvate Dioxygenase. PubMed. [Link]

  • Google Patents. (n.d.). EP2112144A1 - Novel pyran derivatives, their preparation and use thereof in perfumery.
  • Mohareb, R. M., et al. (n.d.). anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone. Semantic Scholar. [Link]

  • Google Patents. (n.d.). CN104496858A - Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester.

Sources

Application Notes and Protocols for In Vitro Evaluation of "4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide" as a Potential PARP1 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Rationale for Investigating 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide as a PARP1 Inhibitor

The tetrahydropyran scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules with a wide array of biological activities, including anti-cancer properties. Similarly, carboxamide moieties are common features in many bioactive compounds. The specific molecule, this compound, combines these features with a bromophenyl group, which can influence binding affinity and selectivity for various biological targets.

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response (DDR) pathway, primarily involved in the repair of single-strand breaks. Inhibition of PARP1 has emerged as a clinically validated and effective strategy in cancer therapy, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. The chemical architecture of this compound suggests its potential as a small molecule inhibitor that could occupy the NAD+ binding pocket of PARP1, thereby preventing the synthesis of poly(ADP-ribose) (PAR) chains and impeding DNA repair.

These application notes provide a comprehensive guide for the in vitro evaluation of this compound as a potential PARP1 inhibitor. We will detail a primary biochemical assay to determine its direct inhibitory effect on PARP1 enzymatic activity and a secondary cell-based assay to assess its functional consequence on PARP1 activity within a cellular context.

PART 1: Safety and Handling Precautions

1.1 Compound Handling: this compound

As a novel chemical entity, a comprehensive safety profile for this compound is likely unavailable. Therefore, it is imperative to treat the compound as potentially hazardous.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves when handling the compound.[1]

  • Ventilation: Handle the solid compound and concentrated stock solutions in a certified chemical fume hood to avoid inhalation of dust or aerosols.[1][2]

  • Spill Management: In case of a spill, avoid generating dust.[3] Gently cover the spill with an absorbent material, and then clean the area with an appropriate solvent. Dispose of the waste in a sealed, labeled container according to institutional guidelines.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[4][5]

1.2 Reagent Handling

  • Dimethyl Sulfoxide (DMSO): Used for dissolving the test compound. It is readily absorbed through the skin, so appropriate gloves are essential.

  • Other Reagents: Refer to the manufacturer's Safety Data Sheets (SDS) for all other chemicals used in the described protocols.

PART 2: Biochemical Evaluation of PARP1 Inhibition

This section outlines a robust, fluorescence-based enzymatic assay to quantify the inhibitory potential of this compound against purified human PARP1. The assay measures the consumption of NAD+, a co-substrate of PARP1, providing a direct readout of enzyme activity.

Principle of the Assay

The assay is based on the quantification of remaining NAD+ after the PARP1 enzymatic reaction. The amount of NAD+ is determined using a cycling reaction in which a specific enzyme reduces NAD+ to NADH, which in turn reduces a pro-fluorescent probe to a highly fluorescent product. The fluorescence intensity is inversely proportional to the PARP1 activity.

Materials and Reagents
Reagent/MaterialSupplier (Example)Catalog Number (Example)
Recombinant Human PARP1BPS Bioscience80501
PARP Assay BufferSigma-AldrichCS2207771
Activated DNASigma-AldrichD4522
β-Nicotinamide Adenine Dinucleotide (NAD+)Sigma-AldrichN7004
Olaparib (Positive Control)Selleck ChemicalsS1060
96-well black, flat-bottom platesCorning3915
Fluorescence Plate ReaderMolecular DevicesSpectraMax M5
Experimental Workflow

PARP1_Enzymatic_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction Incubation cluster_detection Detection Compound_Prep Prepare serial dilutions of 4-(3-Bromophenyl)tetrahydro- 2H-pyran-4-carboxamide Add_Components Add assay buffer, compound/controls, PARP1, and activated DNA to plate Compound_Prep->Add_Components Control_Prep Prepare Olaparib (positive control) and DMSO (vehicle control) Control_Prep->Add_Components Reagent_Prep Prepare PARP1 enzyme, NAD+, and activated DNA solutions Reagent_Prep->Add_Components Incubate_1 Incubate for 10-15 min at RT (Enzyme-Inhibitor Pre-incubation) Add_Components->Incubate_1 Initiate_Reaction Add NAD+ to initiate the reaction Incubate_1->Initiate_Reaction Incubate_2 Incubate for 30-60 min at 30°C Initiate_Reaction->Incubate_2 Add_Developer Add Developer Reagent Incubate_2->Add_Developer Incubate_3 Incubate for 15-30 min at RT (Protected from light) Add_Developer->Incubate_3 Read_Plate Read fluorescence (e.g., Ex/Em = 540/590 nm) Incubate_3->Read_Plate Data_Analysis Data Analysis: Calculate % inhibition and IC50 Read_Plate->Data_Analysis

Caption: Workflow for the in vitro PARP1 enzymatic inhibition assay.

Detailed Protocol
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing (e.g., 10-point, 3-fold dilutions).

    • Prepare a similar dilution series for the positive control, Olaparib.

  • Reaction Setup:

    • In a 96-well black plate, add the following components in the specified order. Prepare a master mix for common reagents to ensure consistency.

ComponentVolume per wellFinal Concentration
PARP Assay BufferVariable1X
Test Compound/Control (in DMSO)1 µLVariable (e.g., 100 µM - 1.7 nM)
Recombinant Human PARP15 µL5 ng/µL
Activated DNA5 µL5 ng/µL
Pre-incubation 10-15 minutes at room temperature
NAD+ Solution10 µL250 µM
Total Volume 50 µL
  • Enzymatic Reaction:

    • After adding NAD+, mix the plate gently on a plate shaker.

    • Incubate the plate at 30°C for 30-60 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

  • Detection:

    • Following the incubation, add 50 µL of the NAD+ detection reagent to each well.

    • Incubate the plate at room temperature for 15-30 minutes, protected from light.

    • Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 540/590 nm).

Data Analysis
  • Calculate Percent Inhibition:

    • Subtract the average fluorescence of the "No Enzyme" control from all other values.

    • Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Signal_Test_Compound / Signal_100%_Activity))

  • Determine IC50 Value:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

PART 3: Cell-Based Assay for PARP1 Inhibition

To complement the biochemical data, a cell-based assay is crucial to determine the efficacy of this compound in a more physiologically relevant context. This protocol describes a method to measure the inhibition of PARP activity in cells by quantifying the levels of poly(ADP-ribose) (PAR) following DNA damage.

Principle of the Assay

Cells are treated with a DNA damaging agent to induce PARP1 activation. The inhibitory effect of the test compound is assessed by measuring the amount of PAR synthesis, typically using an antibody-based detection method such as an in-cell ELISA or immunofluorescence.

Materials and Reagents
Reagent/MaterialSupplier (Example)Catalog Number (Example)
HeLa or A549 cellsATCCCCL-2 or CCL-185
DMEM/F-12 MediumGibco11320033
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Hydrogen Peroxide (H2O2)Sigma-AldrichH1009
Anti-PAR AntibodyTrevigen4335-MC-100
Secondary Antibody (e.g., Alexa Fluor 488)InvitrogenA11001
DAPI (4',6-diamidino-2-phenylindole)InvitrogenD1306
96-well clear-bottom black platesCorning3603
High-Content Imaging SystemMolecular DevicesImageXpress Micro
Experimental Workflow

Cell_Based_PARP_Assay_Workflow cluster_cell_prep Cell Culture & Treatment cluster_staining Immunofluorescence Staining cluster_imaging Imaging & Analysis Seed_Cells Seed cells in a 96-well plate Incubate_Cells Incubate overnight Seed_Cells->Incubate_Cells Treat_Compound Treat with test compound and controls Incubate_Cells->Treat_Compound Induce_Damage Induce DNA damage (e.g., with H2O2) Treat_Compound->Induce_Damage Fix_Permeabilize Fix and permeabilize cells Induce_Damage->Fix_Permeabilize Block Block non-specific antibody binding Fix_Permeabilize->Block Primary_Ab Incubate with anti-PAR antibody Block->Primary_Ab Secondary_Ab Incubate with fluorescent secondary antibody and DAPI Primary_Ab->Secondary_Ab Image_Plate Acquire images on a high-content imager Secondary_Ab->Image_Plate Analyze_Images Quantify nuclear PAR fluorescence intensity Image_Plate->Analyze_Images Data_Analysis Data Analysis: Calculate % PAR inhibition and IC50 Analyze_Images->Data_Analysis

Caption: Workflow for the cell-based PARP1 inhibition assay.

Detailed Protocol
  • Cell Seeding:

    • Seed HeLa or A549 cells into a 96-well clear-bottom black plate at a density that will result in 70-80% confluency on the day of the experiment.

    • Incubate the cells overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment and DNA Damage Induction:

    • The next day, remove the culture medium and replace it with fresh medium containing serial dilutions of this compound or controls (Olaparib and DMSO).

    • Incubate for 1-2 hours.

    • Induce DNA damage by adding H2O2 to a final concentration of 200 µM.

    • Incubate for 15-30 minutes at 37°C.

  • Immunofluorescence Staining:

    • Carefully aspirate the medium and wash the cells once with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash twice with PBS.

    • Block with 5% BSA in PBS for 1 hour at room temperature.

    • Incubate with anti-PAR primary antibody (diluted in blocking buffer) overnight at 4°C.

    • The next day, wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody and DAPI (for nuclear counterstaining) for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system. Capture images in the DAPI channel and the channel corresponding to the secondary antibody's fluorophore.

    • Use image analysis software to identify the nuclei based on the DAPI signal and quantify the mean fluorescence intensity of the PAR staining within each nucleus.

Data Analysis
  • Calculate Percent PAR Inhibition:

    • Determine the average nuclear PAR fluorescence intensity for each treatment condition.

    • Calculate the percent PAR inhibition using the following formula: % PAR Inhibition = 100 * (1 - ((Signal_Test_Compound - Signal_No_Damage) / (Signal_Damage_Only - Signal_No_Damage)))

  • Determine Cellular IC50 Value:

    • Plot the percent PAR inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) equation to determine the cellular IC50 value.

PART 4: Interpretation of Results and Next Steps

A potent PARP1 inhibitor is expected to exhibit a low IC50 value in the biochemical assay and a correspondingly low IC50 in the cell-based assay. A significant discrepancy between the biochemical and cellular IC50 values may indicate issues with cell permeability, compound stability, or off-target effects.

Caption: Decision tree for interpreting results and guiding next steps.

Successful confirmation of potent on-target activity in both assays would warrant further investigation, including selectivity profiling against other PARP family members and evaluation in more complex cellular models, such as 3D spheroids or co-culture systems, before proceeding to in vivo studies.

References

  • BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). Retrieved from [Link]

  • Kanev, G. D., et al. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols.
  • AA Blocks. (2025). Safety Data Sheet. Retrieved from [Link]

  • ICL Group. (n.d.). BROMINE - Safety Handbook. Retrieved from [Link]

  • Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

  • National Chiao Tung University. (n.d.). Precautions for Handling Organic Solvent. Retrieved from [Link]

  • YouTube. (2024). Bromination safety. Retrieved from [Link] (Note: A representative, non-functional YouTube link is provided as the original may not be stable. The citation reflects the content found in the search results.)

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Application Notes and Protocols for Cell-Based Assays Using 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel NAMPT Inhibitor

In the landscape of modern drug discovery, particularly in oncology, the targeting of metabolic pathways essential for cancer cell survival has emerged as a highly promising strategy. One such critical pathway is the Nicotinamide Adenine Dinucleotide (NAD+) salvage pathway, where the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT) plays a rate-limiting role.[1][2] Cancer cells, with their heightened metabolic and DNA repair activities, exhibit a significant dependence on NAMPT for maintaining their NAD+ pools.[1][2] This dependency makes NAMPT a compelling target for therapeutic intervention.

The compound 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide belongs to a chemical class—pyran and carboxamide derivatives—known to possess a wide spectrum of biological activities, including potent antitumor effects.[3][4] Based on its structural features and the established roles of related compounds, it is hypothesized that this compound functions as an inhibitor of NAMPT. These application notes provide a comprehensive guide for researchers to investigate the cellular effects of this compound, focusing on assays to validate its mechanism of action as a NAMPT inhibitor and to characterize its anticancer properties.

PART 1: Foundational Assays for Characterizing On-Target Activity

The initial phase of characterizing a novel compound involves confirming its direct interaction with the intended molecular target and assessing its immediate impact on cellular viability.

In Vitro NAMPT Inhibition Assay

Principle: The primary validation of this compound as a NAMPT inhibitor is to measure its ability to block the enzymatic activity of purified NAMPT. This is a fluorogenic assay that measures the production of NADH in a coupled enzymatic reaction.[5] The inhibition of NAMPT leads to a decrease in the fluorescent signal, allowing for the determination of the compound's inhibitory potency (IC50).

Workflow Diagram:

cluster_0 NAMPT Enzymatic Reaction cluster_1 Coupled Detection Reaction NAM Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN NAMPT PRPP PRPP NAMPT NAMPT Enzyme NAD NAD+ NMN->NAD NMNAT NMNAT NMNAT NADH NADH (Fluorescent) NAD->NADH ADH ADH Alcohol Dehydrogenase (ADH) Ethanol Ethanol Compound 4-(3-Bromophenyl)tetrahydro- 2H-pyran-4-carboxamide Compound->NAMPT Inhibition

Caption: Workflow for the in vitro NAMPT inhibition assay.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare serial dilutions of the compound in assay buffer.

    • Prepare a reaction mixture containing purified human NAMPT enzyme, nicotinamide, PRPP, NMNAT, alcohol dehydrogenase, and ethanol in assay buffer.

  • Assay Procedure:

    • Add the compound dilutions to a 96-well or 384-well black plate.

    • Initiate the reaction by adding the reaction mixture to each well.

    • Incubate the plate at 37°C for 60 minutes, protected from light.

    • Measure the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells without NAMPT enzyme).

    • Normalize the data to the vehicle control (DMSO) wells.

    • Plot the normalized fluorescence against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 1: Typical Reagent Concentrations for In Vitro NAMPT Assay

ReagentFinal Concentration
Purified Human NAMPT10-50 ng/well
Nicotinamide10-50 µM
PRPP50-100 µM
NMNAT0.1-0.5 U/well
Alcohol Dehydrogenase0.5-1 U/well
Ethanol1-2%
This compound0.1 nM - 100 µM
Cellular NAD+ Level Quantification

Principle: To confirm that the compound's activity in a cellular context is due to NAMPT inhibition, it is essential to measure its effect on intracellular NAD+ levels. A decrease in cellular NAD+ upon treatment with the compound provides strong evidence of on-target activity.

Protocol:

  • Cell Culture and Treatment:

    • Seed cancer cells known to have high NAMPT expression (e.g., various solid and hematological malignancy cell lines) in 96-well plates.[2][6]

    • Allow cells to adhere overnight.

    • Treat the cells with a dose range of this compound for 24 to 72 hours.

  • NAD+ Extraction and Measurement:

    • Lyse the cells using an appropriate lysis buffer.

    • Use a commercially available NAD/NADH quantification kit that employs a cycling enzyme reaction to measure the total NAD+ and NADH levels.

    • Follow the manufacturer's protocol for the assay.

  • Data Analysis:

    • Normalize the NAD+ levels to the total protein concentration in each well.

    • Plot the normalized NAD+ levels against the compound concentration to determine the dose-dependent effect on cellular NAD+ depletion.

Cell Viability and Proliferation Assays

Principle: A key desired outcome of a NAMPT inhibitor is the induction of cancer cell death.[7][8] Standard cell viability assays are used to determine the cytotoxic and anti-proliferative effects of the compound.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cancer cell lines in 96-well plates.

    • After overnight incubation, treat the cells with a serial dilution of this compound.

    • Incubate for 72 hours.

  • Viability Measurement:

    • Use a resazurin-based assay (e.g., CellTiter-Blue) or an ATP-based assay (e.g., CellTiter-Glo) to measure cell viability according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the viability data against the log of the compound concentration and perform a non-linear regression to determine the GI50 (concentration for 50% growth inhibition).

PART 2: Advanced Assays for Mechanistic Insights

Once the on-target activity and cytotoxic effects are established, the next step is to delve deeper into the cellular consequences of NAMPT inhibition.

Apoptosis Induction Assays

Principle: Depletion of NAD+ is known to induce apoptosis in cancer cells.[6] Assays that measure markers of apoptosis can elucidate the mechanism of cell death induced by this compound.

Workflow Diagram:

cluster_0 Apoptosis Markers Compound 4-(3-Bromophenyl)tetrahydro- 2H-pyran-4-carboxamide NAMPT_Inhibition NAMPT Inhibition Compound->NAMPT_Inhibition NAD_Depletion Cellular NAD+ Depletion NAMPT_Inhibition->NAD_Depletion Mitochondrial_Dysfunction Mitochondrial Dysfunction NAD_Depletion->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Caspase_Activation Caspase-3/7 Activation Apoptosis->Caspase_Activation Annexin_V_Staining Annexin V Staining Apoptosis->Annexin_V_Staining PARP_Cleavage PARP Cleavage Apoptosis->PARP_Cleavage

Caption: Cellular pathway leading to apoptosis upon NAMPT inhibition.

Protocols:

  • Caspase-3/7 Activity Assay:

    • Treat cells with the compound for 24-48 hours.

    • Use a luminogenic or fluorogenic caspase-3/7 assay kit to measure the activity of these executioner caspases.

    • Measure the signal using a plate reader.

  • Annexin V/Propidium Iodide (PI) Staining:

    • Treat cells with the compound for 48-72 hours.

    • Stain the cells with FITC-conjugated Annexin V and PI.

    • Analyze the stained cells using flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Analysis of Mitochondrial Function

Principle: NAD+ is a critical coenzyme for mitochondrial respiration.[2] NAMPT inhibition can lead to mitochondrial dysfunction, which can be assessed by measuring the oxygen consumption rate (OCR).

Protocol:

  • Cell Culture:

    • Seed cells on a Seahorse XF Cell Culture Microplate.

    • Treat with the compound for 24-36 hours.

  • Seahorse XF Assay:

    • Perform a mitochondrial stress test using a Seahorse XF Analyzer.

    • Sequentially inject oligomycin, FCCP, and a mixture of rotenone and antimycin A to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

  • Data Analysis:

    • Analyze the OCR data to determine the impact of the compound on key parameters of mitochondrial function.

Table 2: Expected Outcomes of NAMPT Inhibition on Cellular Parameters

AssayExpected Outcome with this compound Treatment
In Vitro NAMPT InhibitionDose-dependent decrease in fluorescence (low IC50)
Cellular NAD+ LevelsDose-dependent decrease in intracellular NAD+
Cell ViabilityDose-dependent decrease in cell viability (low GI50)
Caspase-3/7 ActivityIncreased luminescence/fluorescence
Annexin V/PI StainingIncreased percentage of Annexin V positive cells
Mitochondrial RespirationDecreased basal and maximal oxygen consumption rate

PART 3: Predictive Assays for In Vivo Efficacy

To bridge the gap between in vitro findings and potential clinical applications, assays that model the in vivo tumor environment are crucial.

3D Spheroid Culture Assays

Principle: Three-dimensional (3D) spheroid cultures more accurately mimic the tumor microenvironment, including nutrient and oxygen gradients, compared to traditional 2D cell cultures. Assessing the compound's efficacy in this model provides a better prediction of its in vivo anti-tumor activity.

Protocol:

  • Spheroid Formation:

    • Generate tumor spheroids using a low-attachment plate or hanging drop method.

    • Allow the spheroids to form and grow for 3-5 days.

  • Compound Treatment and Analysis:

    • Treat the spheroids with a range of concentrations of this compound.

    • Monitor spheroid growth over time using brightfield microscopy and image analysis software.

    • At the end of the treatment period, assess cell viability within the spheroids using a 3D-compatible viability assay (e.g., CellTiter-Glo 3D).

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of this compound as a novel NAMPT inhibitor. By systematically progressing from foundational biochemical and cellular assays to more complex mechanistic and 3D culture models, researchers can build a strong data package to support the continued development of this compound as a potential anticancer therapeutic. Future studies could explore its efficacy in combination with other anticancer agents and investigate its effects in in vivo cancer models.

References

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022-12-17). National Institutes of Health. [Link]

  • Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministration. (n.d.). AACR Journals. [Link]

  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. (2022-07-19). PubMed Central. [Link]

  • Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. (2022-05-18). ScienceScholar. [Link]

  • Preparation And Evaluation Of The Biological Activity Of A 2- Amino Pyran Ring Using A Solid Base Catalyst. (2024-07-25). Central Asian Journal of Medical and Natural Science. [Link]

  • Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress. (n.d.). National Institutes of Health. [Link]

  • Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. (n.d.). PubMed Central. [Link]

  • Organocatalyzed synthesis and biological activity evaluation of hybrid compounds 4 H -pyrano[2, 3- b ]pyridine derivatives. (2020-05-18). ResearchGate. [Link]

  • Diastereoselective synthesis of 3,4-dihydro-2 H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. (n.d.). PubMed. [Link]

  • Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors. (2022-04-01). PubMed. [Link]

  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. (n.d.). PubMed Central. [Link]

  • NAMPT Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. (n.d.). ACS Publications. [Link]

  • anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone. (n.d.). Semantic Scholar. [Link]

  • Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. (2007-05-31). PubMed. [Link]

  • Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens. (n.d.). National Institutes of Health. [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019-04-23). PubMed Central. [Link]

  • What are the new molecules for NAMPT inhibitors?. (2025-03-11). Patsnap Synapse. [Link]

  • Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. (n.d.). ResearchGate. [Link]

  • Identification of novel Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors using computational approaches. (n.d.). Taylor & Francis Online. [Link]

  • What NAMPT inhibitors are in clinical trials currently?. (2025-03-11). Patsnap Synapse. [Link]

  • N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. (2012-09-13). PubMed. [Link]

  • Benzopyran – Knowledge and References. (n.d.). Taylor & Francis. [Link]

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Application Notes and Protocols for the Investigation of 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Scaffold in Oncology Research

The pursuit of novel chemical entities with therapeutic potential against cancer is a cornerstone of modern drug discovery. Within this landscape, heterocyclic compounds have emerged as a particularly fruitful area of investigation. The tetrahydropyran ring, a privileged scaffold in medicinal chemistry, is a key structural motif in numerous bioactive molecules.[1][2] Its derivatives have been explored for a range of therapeutic applications, including oncology.[1][3] Similarly, the carboxamide functional group is a well-established pharmacophore in the design of anticancer agents, known for its ability to form key hydrogen bond interactions with biological targets.[4][5]

This document provides a detailed guide for the preclinical evaluation of 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide , a novel compound that combines these two promising moieties. While direct studies on this specific molecule are not yet prevalent in published literature, the known anti-cancer activities of structurally related compounds provide a strong rationale for its investigation. For instance, derivatives of 4H-pyran have demonstrated cytotoxic effects against colorectal cancer cell lines, potentially through the inhibition of cyclin-dependent kinase 2 (CDK2).[6] Furthermore, a compound bearing a 3-bromophenyl group, 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate, has been shown to inhibit cancer cell invasion and tumor growth.[7]

These precedents suggest that this compound may exert its effects through the modulation of key cellular processes that are dysregulated in cancer, such as cell cycle progression and apoptosis. This guide will provide researchers with the necessary protocols to systematically evaluate the anti-cancer potential of this compound, from initial cell viability screening to more in-depth mechanistic studies.

Hypothesized Mechanism of Action: Targeting Cell Cycle and Apoptotic Pathways

Based on the activities of related pyran and carboxamide derivatives, we can hypothesize that this compound may induce cancer cell death by a multi-pronged mechanism involving cell cycle arrest and the induction of apoptosis. A plausible signaling pathway to investigate is the p53-mediated apoptotic pathway, which is a critical tumor suppressor pathway often inactivated in cancer.

Diagram of Hypothesized Signaling Pathway

G cluster_0 Cellular Stress cluster_1 Upstream Regulation cluster_2 Downstream Effectors cluster_3 Cellular Outcomes Compound 4-(3-Bromophenyl)tetrahydro- 2H-pyran-4-carboxamide p53 p53 Compound->p53 Activates MDM2 MDM2 p53->MDM2 Inhibits p21 p21 p53->p21 Induces Bax Bax p53->Bax Induces MDM2->p53 Degrades Cell_Cycle_Arrest Cell Cycle Arrest (G1/S Phase) p21->Cell_Cycle_Arrest Caspase-9 Caspase-9 Bax->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Hypothesized p53-mediated signaling pathway for the compound's action.

Experimental Protocols

Part 1: Compound Preparation and Cell Culture

1.1. Reagent and Material Preparation

  • Compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile dimethyl sulfoxide (DMSO). Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Cell Culture Media: Use the appropriate complete media (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.

  • Trypsin-EDTA: 0.25% or 0.05% solution for cell detachment.

1.2. Cell Line Selection and Maintenance

  • Rationale for Selection: Choose a panel of cancer cell lines relevant to the research focus. It is advisable to include cell lines with different genetic backgrounds (e.g., p53 wild-type vs. p53 mutant) to investigate the mechanism of action. Examples include:

    • MCF-7: Breast cancer, p53 wild-type.

    • MDA-MB-231: Breast cancer, p53 mutant.

    • HCT-116: Colon cancer, p53 wild-type.[6]

    • A549: Lung cancer.

  • Culture Conditions: Maintain cell lines in a humidified incubator at 37°C with 5% CO2. Subculture cells when they reach 80-90% confluency to ensure they remain in the exponential growth phase.

Part 2: Assessment of Cytotoxicity (Cell Viability Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9]

2.1. MTT Assay Protocol

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[10] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the compound stock solution in complete medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Diagram of MTT Assay Workflow

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 A Seed Cells in 96-well Plate B Treat with Compound (Serial Dilutions) A->B C Add MTT Reagent (4 hr incubation) B->C Incubate 48-72h D Solubilize Formazan (DMSO) C->D E Read Absorbance (570 nm) D->E

Caption: Workflow for the MTT cell viability assay.

Table 1: Example IC50 Data Presentation

Cell LineCompound IC50 (µM)Doxorubicin IC50 (µM)
MCF-715.20.8
MDA-MB-23145.81.2
HCT-11612.50.5
A54928.11.0
Part 3: Analysis of Apoptosis (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[12][13]

3.1. Annexin V/PI Staining Protocol

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[14]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[15]

  • Flow Cytometry: Analyze the cells by flow cytometry within one hour.

Diagram of Apoptosis Assay Workflow

G A Seed and Treat Cells (6-well plate) B Harvest Cells (Adherent + Floating) A->B C Wash with Cold PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC and PI D->E F Incubate 15 min (Room Temp, Dark) E->F G Analyze by Flow Cytometry F->G

Sources

Application Notes & Protocols: A Framework for Antimicrobial Activity Screening of 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Screening Novel Pyran Derivatives

The escalating crisis of antimicrobial resistance (AMR) necessitates a continuous search for novel chemical scaffolds with potent antimicrobial activity. The development of new agents has slowed, creating an urgent need to explore previously uninvestigated molecular frameworks.[1] Heterocyclic compounds, particularly those containing pyran rings, represent a promising area of research due to their wide range of observed biological activities, including antibacterial, antifungal, and antiviral properties.[2][3][4][5]

This document provides a comprehensive guide for the initial antimicrobial screening of 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide , a novel compound featuring a tetrahydropyran core. While specific data for this molecule is not yet prevalent, its structural motifs—the pyran ring, a halogenated phenyl group, and a carboxamide linkage—are present in various bioactive molecules.[6][7] This suggests a sound scientific basis for its evaluation.

These application notes offer researchers and drug development professionals a robust framework, grounded in standards from the Clinical and Laboratory Standards Institute (CLSI), to systematically evaluate the antimicrobial potential of this and similar novel compounds.[8][9][10] We will detail the principles of susceptibility testing, provide step-by-step protocols for determining key efficacy parameters, and discuss the interpretation of results.

Compound Profile & Structural Rationale

The structure of this compound combines three key chemical features that are significant in medicinal chemistry. Understanding these components is crucial for hypothesizing its potential mechanism and interpreting structure-activity relationships (SAR).

  • Tetrahydro-2H-pyran Ring: This saturated heterocyclic ring is a common scaffold in natural products and synthetic drugs, valued for its conformational stability and ability to engage in hydrogen bonding via the ring oxygen.[3]

  • 3-Bromophenyl Group: The presence of a halogen, specifically bromine, on the phenyl ring can significantly enhance biological activity. Halogens can increase lipophilicity, facilitating membrane passage, and can participate in halogen bonding, a specific type of non-covalent interaction with biological targets.

  • Carboxamide Moiety (-CONH₂): The amide group is a critical functional group in countless pharmaceuticals. It is a stable, planar structure capable of acting as both a hydrogen bond donor (via the N-H) and acceptor (via the C=O), enabling strong interactions with protein targets.[11]

The strategic combination of these groups provides a strong rationale for investigating this molecule's antimicrobial potential.

cluster_0 Structural Features of the Test Compound Compound This compound Pyran Tetrahydro-2H-pyran Core (Scaffold, H-Bond Acceptor) Compound->Pyran Core Structure Bromo 3-Bromophenyl Group (Lipophilicity, Halogen Bonding) Compound->Bromo Substitution Amide Carboxamide Moiety (H-Bond Donor/Acceptor) Compound->Amide Functional Group

Caption: Key structural motifs of the test compound.

Principles of Antimicrobial Susceptibility Testing (AST)

The primary goal of AST is to determine the lowest concentration of an antimicrobial agent that can inhibit or kill a microorganism.[12] The two most fundamental parameters are:

  • Minimum Inhibitory Concentration (MIC): Defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13][14] It is the primary measure of a compound's potency.

  • Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[15] Determining the MBC is a crucial next step after finding the MIC to understand whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills the organism). An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.[15]

Experimental Design and Workflow

A systematic approach is essential for screening novel compounds. The workflow should begin with preparing the compound and microbial cultures, followed by standardized testing, and concluding with data analysis. This process ensures reproducibility and generates reliable data for decision-making.

prep_compound 1. Compound Preparation (Stock Solution in DMSO) mic_test 3. Broth Microdilution Assay (Determine MIC) prep_compound->mic_test prep_culture 2. Microbial Culture Preparation (0.5 McFarland Standard) prep_culture->mic_test disk_test 3a. (Optional) Disk Diffusion (Preliminary Screen) prep_culture->disk_test incubate 4. Incubation (16-20 hours at 37°C) mic_test->incubate disk_test->incubate read_mic 5. Read MIC (Lowest concentration with no visible growth) incubate->read_mic mbc_test 6. MBC Determination (Subculture from clear wells) read_mic->mbc_test read_mbc 7. Read MBC (Lowest concentration with no growth on agar) mbc_test->read_mbc analyze 8. Data Analysis (Calculate MBC/MIC ratio, Compare Controls) read_mbc->analyze

Caption: Overall workflow for antimicrobial screening.

Detailed Experimental Protocols

The following protocols are based on established methodologies and CLSI guidelines to ensure data integrity and reproducibility.[8][12][16]

Protocol 1: Preparation of Test Compound Stock Solution

Causality: A high-concentration, sterile stock solution is necessary to allow for accurate serial dilutions. Dimethyl sulfoxide (DMSO) is a common solvent for novel compounds, but its final concentration in the assay must be controlled to avoid inherent antimicrobial or toxic effects.

  • Weighing: Accurately weigh 10 mg of this compound using an analytical balance.

  • Solubilization: Dissolve the compound in sterile, molecular-grade DMSO to achieve a stock concentration of 10 mg/mL (10,000 µg/mL). Vortex thoroughly to ensure complete dissolution.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Storage: Store the stock solution at -20°C. Aliquot if necessary to avoid repeated freeze-thaw cycles.

Protocol 2: Broth Microdilution for MIC Determination

Causality: This method provides a quantitative MIC value by exposing a standard inoculum of bacteria to a range of compound concentrations in a liquid growth medium.[12][17] Using 96-well plates allows for high-throughput screening against multiple organisms.

Materials:

  • Test compound stock solution

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli) grown overnight

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)

  • Sterile saline (0.85% NaCl)

Procedure:

  • Inoculum Preparation:

    • Select 3-5 isolated colonies from a fresh agar plate and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[16]

    • Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[18]

  • Plate Preparation:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add an additional 100 µL of the compound stock solution (or a pre-diluted working solution) to the first column of wells, resulting in a starting concentration (e.g., 128 µg/mL).

  • Serial Dilution:

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the 10th column. Discard 100 µL from the 10th column. This creates a concentration gradient (e.g., 128, 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25 µg/mL).

    • Column 11 will serve as the growth control (no compound).

    • Column 12 will serve as the sterility control (no bacteria).

  • Inoculation:

    • Inoculate wells in columns 1 through 11 with 100 µL of the prepared bacterial suspension. Do not add bacteria to column 12.[18]

  • Controls:

    • Run a parallel plate or row with a standard antibiotic as a positive control.

    • Include a solvent control (DMSO) to ensure the final concentration does not inhibit growth.

  • Incubation: Cover the plates and incubate at 37°C for 16-20 hours in ambient air.[17]

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[13]

Protocol 3: Agar Disk Diffusion (Kirby-Bauer Method)

Causality: This qualitative or semi-quantitative method provides a rapid visual assessment of antimicrobial activity.[19] The compound diffuses from a paper disk into the agar, creating a concentration gradient. An effective compound will produce a "zone of inhibition" where bacteria cannot grow.[20][21] Mueller-Hinton Agar (MHA) is the standard medium as it supports the growth of most pathogens and has minimal inhibitors.[20]

Procedure:

  • Inoculum Spreading: Using a sterile cotton swab, dip into the 0.5 McFarland standard bacterial suspension and streak evenly across the entire surface of a Mueller-Hinton Agar plate to create a uniform lawn. Repeat this two more times, rotating the plate 60 degrees each time.[22]

  • Disk Application:

    • Aseptically place sterile blank paper disks (6 mm diameter) onto the agar surface.

    • Pipette a defined volume (e.g., 10 µL) of the test compound stock solution onto a disk.

    • Apply a positive control antibiotic disk and a negative control disk (with 10 µL of DMSO) to the same plate.

  • Incubation: Incubate the plates, inverted, at 37°C for 16-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (including the disk) in millimeters (mm).

Protocol 4: Determination of Minimum Bactericidal Concentration (MBC)

Causality: To determine if the compound is bactericidal, aliquots from the clear wells of the MIC plate are subcultured onto antibiotic-free agar. Lack of growth on this new plate indicates that the bacteria were killed, not just inhibited.[15]

Procedure:

  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Plating: Spot-plate each aliquot onto a fresh, antibiotic-free Mueller-Hinton Agar plate. Be sure to label each spot corresponding to its concentration in the MIC plate.

  • Incubation: Incubate the agar plate at 37°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration that results in no bacterial growth on the subculture plate.

Data Presentation and Interpretation

Results should be recorded systematically. A summary table is highly effective for comparing the activity of the test compound against different microorganisms and controls.

Table 1: Hypothetical Antimicrobial Activity Profile of this compound

Test MicroorganismGram StainCompound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Compound MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus (ATCC 29213)Positive160.5322Bactericidal
Escherichia coli (ATCC 25922)Negative640.015>128>2Bacteriostatic
Pseudomonas aeruginosa (ATCC 27853)Negative>1280.25>128-Inactive
Enterococcus faecalis (ATCC 29212)Positive3211284Bactericidal

Note: The data presented in this table is purely hypothetical and for illustrative purposes only.

Interpretation Guidelines:

  • Compare MICs: A lower MIC value indicates higher potency.[14] However, do not directly compare the MIC number of your compound to that of a different antibiotic class (e.g., Ciprofloxacin) to determine which is "better"; instead, use established breakpoints if available or categorize activity as potent (<16 µg/mL), moderate (16-64 µg/mL), or weak (>64 µg/mL).[23]

  • Assess Spectrum: Determine if the compound is more active against Gram-positive or Gram-negative bacteria.

  • Evaluate MBC/MIC Ratio: A ratio of ≤4 suggests bactericidal activity, while a higher ratio suggests the compound is primarily bacteriostatic.[15]

Conclusion

This document provides a standardized and scientifically rigorous framework for the preliminary in vitro antimicrobial evaluation of this compound. By following these detailed protocols, which are grounded in internationally recognized standards, researchers can generate reliable and reproducible data on the compound's MIC and MBC against a panel of relevant microorganisms. This foundational data is the critical first step in the long process of drug discovery and development, enabling informed decisions about whether to advance a novel compound for further investigation.

References

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"4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide" mechanism of action studies

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of the scientific literature reveals that "4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide" is a novel chemical entity with no established mechanism of action. The tetrahydropyran scaffold, however, is a recurring motif in a variety of biologically active compounds, suggesting its potential as a pharmacophore. Derivatives of tetrahydropyran have been investigated for a range of therapeutic applications, including as anticancer agents, inhibitors of the ALK5 receptor, and as galectin-3 inhibitors.[1][2][3] The pyran nucleus, in a broader sense, is associated with a wide spectrum of biological activities, including antimicrobial, antiviral, and antiproliferative effects.[4][5]

Given the novelty of "this compound," this document serves as a comprehensive guide for researchers to elucidate its mechanism of action. It outlines a systematic, multi-phased approach, beginning with broad phenotypic screening to identify a tangible biological effect, followed by state-of-the-art techniques for target identification and validation, and culminating in the elucidation of the downstream signaling pathways. This guide is designed to be a self-validating framework, ensuring scientific rigor and reproducibility at every stage.

Phase 1: Phenotypic Screening and Initial Biological Characterization

The initial step in characterizing a novel compound is to understand its functional effects in a biological context. Phenotypic screening is a powerful, target-agnostic approach that allows for the discovery of compounds that induce a desired change in a cellular or organismal model of a disease, without preconceived notions about the molecular target.[6][7] This approach prioritizes functional outcomes and can uncover novel therapeutic mechanisms.[8][9]

Protocol 1: Broad-Based Anti-Proliferative Screening

Rationale: Given the known anti-proliferative activities of some pyran derivatives, a logical starting point is to screen "this compound" for its ability to inhibit the growth of a diverse panel of human cancer cell lines.[5][10] This will not only determine if the compound has anticancer potential but also identify sensitive and resistant cell lines, which can provide initial clues about its mechanism of action.

Step-by-Step Methodology:

  • Cell Line Panel Selection: Select a panel of at least 10-15 human cancer cell lines representing different tissues of origin (e.g., breast, colon, lung, leukemia, melanoma).

  • Cell Culture: Culture the selected cell lines in their recommended media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of "this compound" in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Cell Seeding: Seed the cells in 96-well microplates at a predetermined optimal density for each cell line and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing the various concentrations of the compound or DMSO as a vehicle control.

  • Incubation: Incubate the plates for 72 hours.

  • Viability Assay: Assess cell viability using a resazurin-based assay. Add resazurin solution to each well and incubate for 2-4 hours. Measure the fluorescence (560 nm excitation / 590 nm emission) using a plate reader.

  • Data Analysis: Convert fluorescence readings to percentage of viable cells relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50) for each cell line.

Data Presentation: Hypothetical IC50 Values
Cell LineTissue of OriginIC50 (µM)
MCF-7Breast Cancer5.2
MDA-MB-231Breast Cancer> 100
HCT-116Colon Cancer2.8
HT-29Colon Cancer3.5
A549Lung Cancer15.7
K-562Leukemia0.9
MV-4-11Leukemia1.2
SK-MEL-28Melanoma25.1
Visualization: Phenotypic Screening Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Line Culture cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Compound Dilution treatment Treat with Compound compound_prep->treatment cell_seeding->treatment incubation Incubate for 72h treatment->incubation viability_assay Resazurin Viability Assay incubation->viability_assay read_plate Measure Fluorescence viability_assay->read_plate calc_ic50 Calculate IC50 Values read_plate->calc_ic50 hit_identification Identify Sensitive Cell Lines calc_ic50->hit_identification

Caption: Workflow for phenotypic screening of a novel compound.

Phase 2: Target Identification Strategies

Once a reproducible phenotype is established (e.g., potent anti-proliferative activity in leukemic cell lines), the next critical phase is to identify the direct molecular target(s) of the compound.[11][12] A multi-pronged approach is recommended to increase the likelihood of success and to provide orthogonal validation of putative targets.

Method 1: Affinity-Based Chemical Proteomics

Rationale: This technique uses a modified version of the bioactive compound to "fish" for its binding partners in the cellular proteome.[13] By attaching a tag (e.g., biotin) to the compound via a linker, the compound-protein complexes can be captured on an affinity matrix (e.g., streptavidin beads) and the bound proteins identified by mass spectrometry. The use of "click chemistry" provides a highly efficient and specific method for attaching the tag.[14][15][16]

Protocol 2: Synthesis of an Alkyne-Functionalized Probe and Pull-Down Assay

  • Probe Synthesis: Synthesize an analog of "this compound" that incorporates a terminal alkyne group. This is typically done by adding a short linker with an alkyne to a position on the molecule that is predicted to be non-essential for its biological activity.

  • Cell Lysis: Grow a sensitive cell line (e.g., K-562) to a high density, harvest the cells, and lyse them in a non-denaturing buffer containing protease and phosphatase inhibitors to obtain a native protein lysate.

  • Probe Incubation: Incubate the cell lysate with the alkyne-functionalized probe. As a negative control, incubate another aliquot of the lysate with the parent compound in excess before adding the probe to competitively block the binding sites.

  • Click Reaction: Add a biotin-azide reagent, a copper(I) catalyst (e.g., CuSO4 and a reducing agent), and a copper-chelating ligand to covalently attach biotin to the alkyne-probe-protein complexes.

  • Affinity Capture: Add streptavidin-coated magnetic beads to the lysate to capture the biotinylated complexes. Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

  • Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were specifically pulled down by the probe.

Visualization: Affinity-Based Pull-Down Workflow

G compound Alkyne-tagged Compound lysate Cell Lysate compound->lysate Incubate biotin Biotin-Azide lysate->biotin Click Chemistry beads Streptavidin Beads biotin->beads Affinity Capture ms LC-MS/MS Analysis beads->ms Elute & Digest target Identified Target Proteins ms->target

Caption: Workflow for affinity-based chemical proteomics.

Method 2: Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful method for identifying direct target engagement in a cellular environment.[17][18] The principle is that the binding of a ligand (the compound) to its target protein increases the protein's thermal stability, making it more resistant to heat-induced denaturation.[19] This change in thermal stability can be detected by quantifying the amount of soluble protein remaining after heating.

Protocol 3: CETSA for Target Validation

  • Cell Treatment: Treat intact, live cells from a sensitive cell line with the compound at a concentration known to be effective (e.g., 10x IC50) or with DMSO as a control.

  • Heating: Heat the cell suspensions in a PCR machine to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to room temperature.

  • Lysis: Lyse the cells by freeze-thawing or with a lysis buffer.

  • Centrifugation: Separate the soluble protein fraction from the precipitated, denatured proteins by high-speed centrifugation.

  • Protein Quantification: Analyze the soluble fractions by Western blotting using an antibody against a putative target identified from the affinity pull-down or by an unbiased proteomics approach (MS-CETSA).

  • Data Analysis: Plot the amount of soluble protein against the temperature for both the compound-treated and control samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct target engagement.

Data Presentation: Expected CETSA Results
Temperature (°C)Soluble Target Protein (Control, % of 40°C)Soluble Target Protein (Compound-Treated, % of 40°C)
40100100
469598
498095
5250 (Tm)85
552070
58550 (Tm)
61<125
Method 3: Kinase Profiling

Rationale: Protein kinases are a major class of drug targets. If the compound is suspected to be a kinase inhibitor, a competitive binding assay using Kinobeads can be employed.[20] Kinobeads are an affinity matrix containing immobilized, broad-spectrum kinase inhibitors that can capture a large portion of the cellular kinome.[21] By incubating a cell lysate with the test compound prior to adding the Kinobeads, one can identify which kinases are competed off the beads, indicating a direct interaction with the compound.[22][23]

Protocol 4: Kinobeads Competition Binding Assay

  • Cell Lysis: Prepare a native protein lysate from a sensitive cell line.

  • Compound Incubation: Incubate aliquots of the lysate with increasing concentrations of the test compound or DMSO.

  • Kinobeads Incubation: Add the Kinobeads matrix to each lysate and incubate to allow kinases not bound by the test compound to bind to the beads.

  • Wash and Elute: Wash the beads to remove non-specifically bound proteins and then elute the captured kinases.

  • Mass Spectrometry: Digest the eluted proteins and analyze them by LC-MS/MS.

  • Data Analysis: Quantify the amount of each kinase pulled down at each compound concentration relative to the DMSO control. A dose-dependent decrease in the amount of a specific kinase indicates it is a target of the compound.

Phase 3: Target Validation and Pathway Elucidation

The identification of putative targets is not sufficient; they must be validated to confirm their role in the observed phenotype.

Rationale: Target validation establishes a causal link between the compound's interaction with a specific protein and the resulting biological effect. Once validated, the downstream signaling pathways modulated by this interaction can be investigated.

Protocol 5: Genetic Target Validation
  • Gene Knockdown/Knockout: Use siRNA or a CRISPR-Cas9 system to reduce or eliminate the expression of the putative target gene in the sensitive cell line.

  • Phenotypic Analysis: Assess whether the knockdown or knockout of the target gene phenocopies the effect of the compound. For example, does knocking down the target protein inhibit cell proliferation to a similar extent as treatment with the compound?

  • Rescue Experiment: If possible, re-express a version of the target protein that is resistant to the compound in the knockout cells and determine if this rescues the phenotype.

Protocol 6: Downstream Signaling Analysis
  • Hypothesis Generation: Based on the identity of the validated target, form hypotheses about the signaling pathways that may be affected. For example, if the target is a known kinase in the MAPK pathway, investigate the phosphorylation status of downstream proteins like MEK and ERK.

  • Western Blotting: Treat sensitive cells with the compound for various times and at various concentrations. Analyze cell lysates by Western blotting using antibodies against the target protein and key downstream signaling molecules (including their phosphorylated forms).

  • Phospho-Proteomics: For a more unbiased view, perform a large-scale phospho-proteomics experiment to identify all changes in protein phosphorylation in response to compound treatment.

Visualization: Hypothetical Signaling Pathway

G Compound 4-(3-Bromophenyl)tetrahydro- 2H-pyran-4-carboxamide Target Validated Target (e.g., Kinase X) Compound->Target Inhibits Substrate1 Substrate 1 Target->Substrate1 Phosphorylates Substrate2 Substrate 2 Substrate1->Substrate2 Activates DownstreamEffector Downstream Effector Substrate2->DownstreamEffector Regulates Phenotype Anti-proliferative Effect DownstreamEffector->Phenotype Leads to

Caption: A hypothetical signaling pathway modulated by the compound.

By systematically applying the protocols outlined in these three phases, researchers can move from a novel compound with unknown properties to a well-characterized molecule with a defined mechanism of action. This integrated approach, combining phenotypic screening with modern target identification and validation techniques, provides a robust framework for the discovery and development of new therapeutic agents.

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  • Ruprecht, B., et al. (2015). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Chemical Biology, 11(3), 187–189. [Link]

  • Mohareb, R. M., et al. (2023). anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone. Semantic Scholar. [Link]

  • Zhang, B., et al. (2020). Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers in Pharmacology. [Link]

  • MDPI. (n.d.). Chemical Profiling and Cheminformatic Insights into Piper Essential Oils as Sustainable Antimicrobial Agents Against Pathogens of Cocoa Crops. MDPI. [Link]

  • Kim, D., et al. (2025). Mechanism of Herbicidal Action and Rice Selectivity of Iptriazopyrid: A Novel Azole Carboxamide-Based Inhibitor of 4-Hydroxyphenylpyruvate Dioxygenase. Journal of Agricultural and Food Chemistry. [Link]

  • De, S., et al. (2020). Methods of probing the interactions between small molecules and disordered proteins. Journal of Biological Chemistry, 295(30), 10237–10250. [Link]

  • Vasta, J. D., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(10), 2217–2225. [Link]

Sources

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide Analogs as Novel PARP Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a New Scaffold for PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical to the cellular response to DNA damage.[1] Their inhibition has emerged as a cornerstone of targeted cancer therapy, particularly for tumors harboring defects in homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations.[1] This therapeutic strategy is based on the concept of synthetic lethality, where the simultaneous loss of two key DNA repair pathways leads to cancer cell death.[1] The clinical success of several PARP inhibitors has fueled the search for novel chemical scaffolds that may offer improved potency, selectivity, or pharmacokinetic profiles.

The 4-(3-bromophenyl)tetrahydro-2H-pyran-4-carboxamide core represents a promising, yet underexplored, scaffold for the development of new PARP inhibitors. The tetrahydropyran ring provides a three-dimensional structure that can be strategically decorated with substituents to probe the active site of PARP enzymes. The carboxamide moiety is a common feature in many known PARP inhibitors, often forming crucial hydrogen bonds within the nicotinamide binding pocket.[2] Furthermore, the 3-bromophenyl group offers a handle for a variety of chemical modifications to explore key interactions with the enzyme.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting detailed structure-activity relationship (SAR) studies of this compound analogs. We will outline the strategic design of an analog library, provide detailed protocols for chemical synthesis and biological evaluation, and discuss the interpretation of SAR data to guide lead optimization.

Strategic Design of an Analog Library

A successful SAR campaign begins with a well-designed library of analogs that systematically probes the contributions of different structural features to biological activity. For the this compound scaffold, we propose a multi-pronged approach to analog design, focusing on three key regions of the molecule: the bromophenyl ring, the carboxamide, and the tetrahydropyran ring.

Rationale for Analog Design:
  • Modification of the Bromophenyl Ring: The bromine atom can be moved to the ortho- and para-positions to investigate the impact of substitution patterns on activity. Replacement of bromine with other halogens (F, Cl, I) will probe the role of halogen bonding and electronics. Introduction of small alkyl, alkoxy, or cyano groups will explore hydrophobic and electronic interactions.

  • Exploration of the Carboxamide Moiety: The primary amide can be converted to secondary and tertiary amides with small alkyl or cyclic substituents to assess steric tolerance in this region. Bioisosteric replacement of the amide with other functional groups such as a tetrazole or a reverse amide can also be explored.

  • Substitution on the Tetrahydropyran Ring: Introduction of substituents on the tetrahydropyran ring can modulate the compound's conformation and physicochemical properties. For instance, addition of hydroxyl or fluoro groups can alter solubility and metabolic stability.

The following diagram illustrates the proposed workflow for an SAR study of this novel scaffold.

SAR_Workflow cluster_design Analog Design & Synthesis cluster_invitro In Vitro Evaluation cluster_advancement Lead Advancement lead_compound Lead Compound 4-(3-Bromophenyl)tetrahydro- 2H-pyran-4-carboxamide sar_strategy SAR Strategy (R1, R2, R3 modifications) lead_compound->sar_strategy Define R-groups synthesis Parallel Synthesis of Analogs sar_strategy->synthesis biochemical_assay Biochemical PARP1/2 Enzyme Assay (IC50) synthesis->biochemical_assay Test Analogs cellular_assay Cellular PARP Activity Assay (PARylation) biochemical_assay->cellular_assay Confirm Cellular Activity antiproliferative_assay Antiproliferative Assay (e.g., BRCA-mutant cell lines) cellular_assay->antiproliferative_assay Assess Cancer Cell Killing data_analysis SAR Data Analysis and Interpretation antiproliferative_assay->data_analysis adme_tox ADME/Tox Profiling of Promising Analogs data_analysis->adme_tox Select Promising Analogs lead_op Lead Optimization data_analysis->lead_op Guide Next Round of Synthesis in_vivo In Vivo Efficacy Studies (Xenograft Models) adme_tox->in_vivo in_vivo->lead_op lead_op->sar_strategy

Caption: Workflow for SAR studies of this compound analogs.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 4-Aryl-tetrahydro-2H-pyran-4-carboxamide Analogs

This protocol describes a general synthetic route to access analogs of the lead compound.

Materials:

  • Appropriately substituted bromophenylacetonitrile

  • Bis(2-chloroethyl) ether

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sulfuric acid

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Synthesis of 4-(substituted-phenyl)tetrahydro-2H-pyran-4-carbonitrile: a. To a stirred suspension of sodium hydride (2.2 eq.) in anhydrous DMF at 0 °C, add a solution of the appropriately substituted bromophenylacetonitrile (1.0 eq.) in DMF dropwise. b. Stir the mixture at room temperature for 1 hour. c. Add bis(2-chloroethyl) ether (1.1 eq.) dropwise and stir the reaction at 80 °C overnight. d. Cool the reaction to room temperature and quench with water. e. Extract the aqueous layer with diethyl ether (3x). f. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. g. Purify the crude product by silica gel column chromatography to yield the desired tetrahydropyran-4-carbonitrile.

  • Hydrolysis to 4-(substituted-phenyl)tetrahydro-2H-pyran-4-carboxamide: a. To a stirred solution of the tetrahydropyran-4-carbonitrile (1.0 eq.) in a suitable solvent, add concentrated sulfuric acid (10 eq.) at 0 °C. b. Stir the reaction at room temperature for 2-4 hours, monitoring by TLC. c. Carefully pour the reaction mixture onto crushed ice and neutralize with saturated aqueous sodium bicarbonate. d. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). e. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. f. Purify the crude product by recrystallization or silica gel column chromatography to afford the final carboxamide analog.

Protocol 2: In Vitro PARP1 and PARP2 Enzyme Inhibition Assay

This protocol details a fluorometric assay to determine the IC50 values of the synthesized analogs against PARP1 and PARP2.

Materials:

  • Recombinant human PARP1 and PARP2 enzymes

  • Histones (as a substrate for PARylation)

  • NAD+ (nicotinamide adenine dinucleotide)

  • Biotinylated-NAD+

  • Streptavidin-Europium cryptate

  • Anti-mono-ADP-ribose antibody labeled with a suitable acceptor fluorophore (e.g., d2)

  • Assay buffer (e.g., Tris-HCl, pH 8.0, containing MgCl2, DTT, and a surfactant)

  • Test compounds (analogs) dissolved in DMSO

  • 384-well assay plates

Procedure:

  • Add 2 µL of test compound dilutions in assay buffer to the wells of a 384-well plate.

  • Add 2 µL of PARP1 or PARP2 enzyme solution (final concentration ~1 nM) to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 2 µL of a substrate mix containing histones and NAD+/biotinylated-NAD+.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 2 µL of a detection mix containing streptavidin-Europium and the anti-mono-ADP-ribose antibody.

  • Incubate for 60 minutes at room temperature to allow for signal development.

  • Read the plate on a suitable time-resolved fluorescence reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 values using a non-linear regression analysis.

Protocol 3: Cellular PARylation Assay (In-Cell Western)

This protocol measures the ability of analogs to inhibit PARP activity within cells.

Materials:

  • BRCA1-deficient cancer cell line (e.g., MDA-MB-436 or CAPAN-1)

  • Cell culture medium and supplements

  • DNA damaging agent (e.g., methyl methanesulfonate - MMS)

  • Test compounds (analogs)

  • Primary antibody against poly-ADP-ribose (PAR)

  • Secondary antibody conjugated to a near-infrared fluorophore

  • DNA stain (e.g., DRAQ5)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat cells with various concentrations of the test compounds for 1 hour.

  • Induce DNA damage by adding MMS (final concentration ~0.5 mM) and incubate for 15 minutes.

  • Fix the cells with formaldehyde.

  • Permeabilize the cells with a suitable detergent (e.g., Triton X-100).

  • Block non-specific antibody binding.

  • Incubate with the primary anti-PAR antibody.

  • Wash the cells and incubate with the fluorescently labeled secondary antibody and the DNA stain.

  • Scan the plate using a near-infrared imaging system.

  • Quantify the fluorescence intensity of the PAR signal and normalize it to the DNA stain signal.

  • Determine the IC50 values for the inhibition of cellular PARylation.

Protocol 4: In Vivo Xenograft Efficacy Study

This protocol outlines a study to evaluate the in vivo antitumor activity of a lead candidate.

Materials:

  • Immunodeficient mice (e.g., nude or NSG mice)

  • BRCA1-deficient cancer cell line (e.g., CAPAN-1)

  • Matrigel

  • Lead compound formulated for in vivo administration (e.g., in a solution or suspension)

  • Calipers for tumor measurement

Procedure:

  • Implant cancer cells subcutaneously into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into vehicle control and treatment groups.

  • Administer the lead compound and vehicle control at the determined dose and schedule (e.g., once or twice daily by oral gavage).

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

  • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the vehicle control group.

Data Presentation and SAR Interpretation

The data generated from these assays should be systematically organized to facilitate SAR analysis. A tabular format is highly recommended for comparing the activity of different analogs.

Table 1: Example SAR Data for this compound Analogs

CompoundR1 (Phenyl Sub.)R2 (Amide)PARP1 IC50 (nM)PARP2 IC50 (nM)Cellular PARylation IC50 (nM)Antiproliferative (MDA-MB-436) GI50 (nM)
Lead 3-Br-NH25075150250
Analog 1 4-Br-NH2100120250400
Analog 2 3-Cl-NH24560130220
Analog 3 3-F-NH280100200350
Analog 4 3-CH3-NH2200250500>1000
Analog 5 3-Br-NHCH37590180300
Analog 6 3-Br-N(CH3)2>1000>1000>1000>1000

Interpretation of Example Data:

  • Position of the Halogen: Moving the bromine from the meta- to the para-position (Analog 1) is detrimental to activity, suggesting a specific binding pocket for the meta-substituent.

  • Nature of the Halogen: Replacing bromine with chlorine (Analog 2) results in similar potency, while a fluorine (Analog 3) is less active. This indicates that a larger halogen may be preferred for optimal interactions.

  • Electronic Effects: The electron-donating methyl group (Analog 4) significantly reduces activity, suggesting that an electron-withdrawing group at the 3-position is favorable.

  • Amide Substitution: A secondary amide (Analog 5) is well-tolerated, whereas a tertiary amide (Analog 6) abolishes activity, indicating steric constraints around the carboxamide.

This systematic analysis allows for the development of a pharmacophore model and guides the design of the next generation of more potent and selective inhibitors.

Visualizing the PARP-Mediated DNA Damage Response Pathway

Understanding the mechanism of action of PARP inhibitors requires knowledge of their role in the DNA damage response. The following diagram illustrates the central role of PARP in single-strand break repair.

DNA_Repair_Pathway cluster_pathway PARP-Mediated DNA Single-Strand Break Repair ssb Single-Strand Break (SSB) parp1 PARP1 Activation and Recruitment ssb->parp1 DNA Damage par_synthesis Poly(ADP-ribose) (PAR) Chain Synthesis parp1->par_synthesis Uses NAD+ recruitment Recruitment of Repair Proteins (e.g., XRCC1) par_synthesis->recruitment PAR chains act as a scaffold repair DNA Repair recruitment->repair parp_inhibitor PARP Inhibitor (e.g., 4-(3-Bromophenyl)tetrahydro- 2H-pyran-4-carboxamide analog) parp_inhibitor->parp1 Inhibits

Caption: Simplified diagram of the PARP1-mediated single-strand break repair pathway.

Conclusion

The this compound scaffold presents a valuable starting point for the discovery of novel PARP inhibitors. The systematic approach to SAR outlined in these application notes, combining rational analog design with a cascade of robust in vitro and in vivo assays, provides a clear roadmap for advancing a lead compound through the early stages of drug discovery. By meticulously evaluating the impact of structural modifications on biological activity, researchers can unlock the full potential of this promising chemical series and contribute to the development of next-generation targeted cancer therapies.

References

  • Bryant, H. E., et al. (2005). Specific killing of BRCA2-deficient tumours with inhibitors of poly(ADP-ribose) polymerase. Nature, 434(7035), 913–917. [Link]

  • Fong, P. C., et al. (2009). Inhibition of Poly(ADP-Ribose) Polymerase in Tumors from BRCA Mutation Carriers. New England Journal of Medicine, 361(2), 123–134. [Link]

  • Suto, M. J., et al. (1991). Dihydroisoquinolinones: the first series of potent inhibitors of poly(ADP-ribose) polymerase. Anticancer Drug Des, 6(2), 107-117. [Link]

  • Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research, 72(21), 5588–5599. [Link]

  • BPS Bioscience. (n.d.). PARP Assays. Retrieved from [Link]

  • Ghoneim, A. A., et al. (2016). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry, 9, S966–S970. [Link]

Sources

Application Notes and Protocols for 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide in Drug Discovery Lead Generation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Tetrahydropyran Scaffold in Medicinal Chemistry

The tetrahydropyran (THP) moiety is a privileged scaffold in modern drug discovery, recognized for its favorable physicochemical properties that can enhance a drug candidate's pharmacokinetic profile. As a saturated six-membered oxygen-containing heterocycle, the THP ring serves as a bioisosteric replacement for cyclohexane, offering reduced lipophilicity and the potential for hydrogen bonding through its ether oxygen.[1] These characteristics can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties of a molecule.[1] The compound at the center of this guide, 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide, combines this advantageous scaffold with a strategically positioned bromophenyl group and a carboxamide functional group, creating a molecule with significant potential for lead generation in various therapeutic areas. The carboxamide group, in particular, is a common feature in many biologically active compounds, capable of participating in key hydrogen bonding interactions with biological targets.[2]

The presence of the 3-bromophenyl substituent is of particular interest. Halogen atoms, especially bromine, can modulate a compound's metabolic stability and membrane permeability. Furthermore, the bromine atom can serve as a handle for further chemical modifications through cross-coupling reactions, allowing for the rapid generation of analog libraries to explore structure-activity relationships (SAR). The "meta" substitution pattern of the bromine atom on the phenyl ring influences the electronic and steric properties of the molecule, which can be critical for specific interactions with a biological target. Given the prevalence of pyran-containing compounds in oncology and other therapeutic areas, this application note will explore the potential of this compound as a lead compound for the development of novel anticancer agents.[3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a starting point for drug discovery campaigns. It outlines a plausible synthetic route, proposes a hypothetical biological target and mechanism of action in the context of cancer, and provides detailed protocols for its initial biological evaluation and ADME-Tox profiling.

Physicochemical Properties and Predicted Drug-Likeness

A critical first step in evaluating a potential drug candidate is the assessment of its physicochemical properties. These properties are key determinants of a compound's behavior in biological systems.[5][6] The predicted properties for this compound are summarized in the table below.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 284.15 g/mol Within the range for good oral bioavailability (Lipinski's Rule of Five: <500).
LogP (octanol-water partition coefficient) ~2.5Indicates a balance between aqueous solubility and lipid membrane permeability, crucial for absorption and distribution.
Hydrogen Bond Donors 2 (from the -NH2 of the carboxamide)Contributes to target binding and solubility.
Hydrogen Bond Acceptors 3 (one from the ether oxygen and two from the carbonyl oxygen of the carboxamide)Important for interactions with biological targets and for solubility.
Topological Polar Surface Area (TPSA) 69.5 ŲSuggests good potential for cell permeability and oral absorption (typically <140 Ų).

These predicted properties suggest that this compound has a favorable drug-like profile, making it an excellent candidate for further investigation.

Proposed Synthesis Protocol

While this compound is commercially available from vendors such as BLDpharm and Echemi, understanding its synthesis is crucial for analog generation and SAR studies.[3][7][8] A plausible and efficient synthetic route starting from commercially available materials is outlined below. This proposed synthesis is based on established methodologies for the preparation of similar 4-aryl-tetrahydropyran derivatives.[9][10][11][12][13]

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Synthesis of Intermediate 1 cluster_1 Step 2: Synthesis of Intermediate 2 cluster_2 Step 3: Synthesis of Final Product A Tetrahydro-4H-pyran-4-one C 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-ol A->C Et2O, 0°C to rt B 3-Bromophenylmagnesium bromide (Grignard reagent) B->C D 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-ol F 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carbonitrile D->F Acid catalyst, heat E NaCN, DMSO E->F G 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carbonitrile I This compound G->I Hydrolysis H H2SO4, H2O H->I

Caption: Proposed three-step synthesis of the target compound.

Detailed Protocol:

Step 1: Synthesis of 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-ol

  • To a solution of 3-bromo-iodobenzene (1.1 eq) in anhydrous diethyl ether (Et2O) under an inert atmosphere (N2 or Ar), add magnesium turnings (1.2 eq).

  • Initiate the Grignard reaction with gentle heating or the addition of a small crystal of iodine. Once initiated, maintain the reaction at a gentle reflux until the magnesium is consumed.

  • Cool the resulting Grignard reagent, 3-bromophenylmagnesium bromide, to 0°C in an ice bath.

  • Slowly add a solution of tetrahydro-4H-pyran-4-one (1.0 eq) in anhydrous Et2O to the Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extract the aqueous layer with Et2O (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude tertiary alcohol, 4-(3-bromophenyl)tetrahydro-2H-pyran-4-ol. Purify by column chromatography on silica gel if necessary.

Step 2: Synthesis of 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carbonitrile

  • Dissolve the crude 4-(3-bromophenyl)tetrahydro-2H-pyran-4-ol (1.0 eq) in dimethyl sulfoxide (DMSO).

  • Add sodium cyanide (NaCN) (1.5 eq) to the solution.

  • Add a catalytic amount of a strong acid (e.g., H2SO4) and heat the reaction mixture to 60-80°C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over Na2SO4, filter, and concentrate to give the crude nitrile. Purify by column chromatography.

Step 3: Synthesis of this compound

  • To the 4-(3-bromophenyl)tetrahydro-2H-pyran-4-carbonitrile (1.0 eq), add concentrated sulfuric acid (H2SO4) and water.

  • Heat the mixture to 80-100°C and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture and carefully neutralize with a base (e.g., aqueous NaOH or NaHCO3) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain this compound. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Hypothetical Biological Target and Mechanism of Action: Targeting the Proteasome in Cancer

Given the prevalence of phenyl-carboxamide and related heterocyclic structures in anticancer drug discovery, we hypothesize that this compound may exert its anticancer effects by targeting the ubiquitin-proteasome system.[4][14] The proteasome is a multi-subunit enzyme complex responsible for the degradation of damaged or unnecessary proteins, and its inhibition is a validated strategy in cancer therapy.[14]

Specifically, we propose that this compound could act as an inhibitor of the chymotrypsin-like activity of the β5 subunit of the 20S proteasome.[14] The tetrahydropyran ring could orient the 3-bromophenyl group to fit into a hydrophobic pocket of the active site, while the carboxamide moiety could form crucial hydrogen bonds with backbone residues of the enzyme, contributing to its binding affinity.

Proposed Mechanism of Action

A 4-(3-Bromophenyl)tetrahydro- 2H-pyran-4-carboxamide B 20S Proteasome (β5 subunit) A->B Binds to C Inhibition of Proteasome Activity B->C Leads to D Accumulation of Polyubiquitinated Proteins C->D Results in E ER Stress and Unfolded Protein Response (UPR) D->E Triggers F Induction of Apoptosis E->F Activates G Cancer Cell Death F->G Causes

Caption: Proposed mechanism of action for the target compound.

Experimental Protocols for Lead Generation

The following protocols outline a tiered approach to evaluate the potential of this compound as a drug discovery lead.

High-Throughput Screening (HTS) for Primary Hit Identification

The initial step is to screen the compound against a panel of cancer cell lines to identify those that are sensitive to its cytotoxic effects.[15][16][17][18]

Protocol: Cell Viability Assay (MTT or CellTiter-Glo®)

  • Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], PC-3 [prostate]) in 96-well or 384-well microplates at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series of the compound in cell culture medium.

  • Treatment: Treat the cells with a range of concentrations of the compound (e.g., from 0.01 µM to 100 µM). Include vehicle control (DMSO) and positive control (e.g., a known anticancer drug like doxorubicin) wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a detergent-based solution) and read the absorbance at 570 nm.

    • For CellTiter-Glo® Luminescent Cell Viability Assay: Add the CellTiter-Glo® reagent to each well, mix, and measure the luminescence.[19]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data as a dose-response curve and determine the IC50 (half-maximal inhibitory concentration) value for each cell line.

Secondary Assays for Target Validation and Mechanism of Action

If the compound shows promising activity in the primary screen, the next step is to validate the hypothetical target and elucidate the mechanism of action.[20][21][22]

Protocol: In Vitro Proteasome Activity Assay

  • Reagents: Use a commercially available proteasome activity assay kit that measures the chymotrypsin-like activity of the 20S proteasome. This typically involves a fluorogenic substrate that releases a fluorescent signal upon cleavage by the proteasome.

  • Assay Procedure:

    • In a 96-well plate, add purified 20S proteasome.

    • Add varying concentrations of this compound. Include a known proteasome inhibitor (e.g., bortezomib) as a positive control and a vehicle control.

    • Pre-incubate the enzyme with the compound for a specified time.

    • Initiate the reaction by adding the fluorogenic substrate.

  • Measurement: Measure the fluorescence intensity over time using a plate reader.

  • Data Analysis: Calculate the rate of substrate cleavage and determine the IC50 of the compound for proteasome inhibition.

Protocol: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Cell Treatment: Treat a sensitive cancer cell line with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Staining: Harvest the cells and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). An increase in the Annexin V+ population indicates the induction of apoptosis.

In Vitro ADME-Tox Profiling

Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicological properties is crucial to identify potential liabilities of a lead compound.[5][6][23][24][25]

ADME-Tox Profiling Workflow

cluster_0 Absorption & Permeability cluster_1 Metabolism & Stability cluster_2 Toxicity A Kinetic Solubility Assay B PAMPA Assay (Parallel Artificial Membrane Permeability Assay) C Microsomal Stability Assay (Human Liver Microsomes) D CYP450 Inhibition Assay (e.g., CYP3A4, 2D6) E Hepatotoxicity Assay (e.g., in HepG2 cells) F hERG Inhibition Assay (Cardiotoxicity)

Caption: Key in vitro assays for early ADME-Tox profiling.

Selected Protocols:

Protocol: Microsomal Stability Assay

  • Incubation: Incubate this compound (at a low micromolar concentration) with human liver microsomes in the presence of NADPH (a cofactor for metabolic enzymes) at 37°C.

  • Time Points: Take aliquots at different time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time to determine the in vitro half-life (t1/2) and intrinsic clearance.

Protocol: Cytotoxicity in Non-Cancerous Cells

  • Cell Lines: Use a non-cancerous human cell line (e.g., normal human fibroblasts or an immortalized normal cell line like HEK293) to assess general cytotoxicity.

  • Procedure: Follow the same procedure as the cancer cell viability assay described above.

  • Data Analysis: Determine the IC50 in the non-cancerous cell line. A significantly higher IC50 in normal cells compared to cancer cells indicates some level of cancer cell selectivity.

Conclusion and Future Directions

This compound represents a promising starting point for a drug discovery program, particularly in the field of oncology. Its favorable predicted drug-like properties, combined with a versatile chemical structure, make it an attractive scaffold for further optimization. The protocols outlined in this application note provide a clear roadmap for the initial evaluation of this compound, from primary screening and target validation to early ADME-Tox profiling.

Successful execution of these studies will generate a comprehensive data package to support a " go/no-go " decision for advancing this compound into a lead optimization program. Future efforts would focus on synthesizing analogs to improve potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of a clinical candidate. The strategic use of the 3-bromophenyl moiety as a point for chemical diversification will be a key element in this next phase of discovery.

References

  • Rosiak, A., Frey, W., & Christoffers, J. (2006). Synthesis of Tetrahydropyran‐4‐ones and Thiopyran‐4‐ones from Donor‐Substituted α‐Bromostyrene Derivatives. European Journal of Organic Chemistry, 2006(17), 4044–4054.
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
  • Al-Ostoot, F. H., Al-Ghamdi, M. A., & El-Sayed, M. A. (2021). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry, 14(3), 103003.
  • Ghattass, K., El-Sitt, S., Zibara, K., & El-Sabban, M. (2020). Synthesis and characterization of novel phenyl carboxamide-selenium analogs: Identification of a potent DHODH inhibitor as a potential anticancer agent. European Journal of Medicinal Chemistry, 208, 112811.
  • Zanetti, M., & Braca, A. (2020). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Molecules, 25(22), 5397.
  • Kratochvíl, P., & Stolaříková, J. (2018). Consensus-Based Pharmacophore Mapping for New Set of N-(disubstituted-phenyl)-3-hydroxyl-naphthalene-2-carboxamides. International Journal of Molecular Sciences, 19(11), 3422.
  • Google Patents. (n.d.). US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound.
  • Reddy, B. V. S., et al. (2013). Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. Organic & Biomolecular Chemistry, 11(30), 5021-5025.
  • Wagner, J. M., & Roth, B. L. (2020). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 25(1), 9-18.
  • Google Patents. (n.d.). CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one.
  • An, F., & Horvath, D. (2021). A review for cell-based screening methods in drug discovery. Journal of Pharmacological and Toxicological Methods, 108, 106963.
  • Lawong, A., et al. (2023). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 30(5), 481-495.e9.
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  • Kuo, H.-Y., et al. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry.
  • Kumar, A., et al. (2017). Design, synthesis and biological potentials of novel tetrahydroimidazo[1,2-a]pyrimidine derivatives. Chemistry Central Journal, 11(1), 10.
  • BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]

  • Patil, S. B., et al. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. International Journal of Trend in Scientific Research and Development, 7(1), 1234-1238.
  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • ResearchGate. (n.d.). High Throughput Screening: Methods and Protocols. Retrieved from [Link]

  • Pacific BioLabs. (2020). The Role of ADME & Toxicology Studies in Drug Discovery & Development. Retrieved from [Link]

  • Domainex. (2023). Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method. Retrieved from [Link]

  • Xia, K. (2025). Recent advances in bridged structures as 3D bioisosteres of ortho-phenyl rings in medicinal chemistry applications.
  • Cresset. (2022). Importance of ADME/Tox in Early Drug Discovery. Retrieved from [Link]

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Application Notes: Comprehensive Characterization of 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide is a novel small molecule with potential applications in drug discovery and development. As with any new chemical entity (NCE), comprehensive analytical characterization is paramount to confirm its identity, purity, and stability. This document provides a detailed guide for researchers, scientists, and drug development professionals on the essential analytical methods for the thorough characterization of this compound. The protocols outlined herein are designed to be robust and adhere to the principles of scientific integrity, drawing from established analytical practices and regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[1][2][3][4]

The structural complexity of this compound, featuring a substituted aromatic ring, a tetrahydropyran core, and a carboxamide functional group, necessitates a multi-faceted analytical approach. This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation, High-Performance Liquid Chromatography (HPLC) for purity assessment, and Elemental Analysis for empirical formula verification.

Analytical Strategy: A Multi-Technique Approach

A comprehensive understanding of a novel compound cannot be achieved through a single analytical technique. Instead, a synergistic approach, where the data from multiple orthogonal methods are integrated, is essential. This ensures a complete and unambiguous characterization of the molecule. The workflow for characterizing this compound should follow a logical progression from structural confirmation to purity and impurity profiling.

Sources

Application Note & Protocols: Comprehensive Evaluation of Solubility and Stability for 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the systematic evaluation of the solubility and stability of the novel pharmaceutical compound, 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide. The protocols outlined herein are grounded in established scientific principles and adhere to international regulatory standards, ensuring the generation of robust and reliable data crucial for advancing drug development programs. This guide emphasizes the rationale behind experimental choices, validation of analytical methodologies, and the interpretation of results to build a comprehensive physicochemical profile of the target molecule.

Introduction: The Imperative of Physicochemical Profiling in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketable drug product is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability.[1] Solubility directly influences a drug's bioavailability and dictates the feasibility of various formulation strategies.[1][2] Stability, the ability of the compound to resist chemical degradation over time and under various environmental stresses, is paramount to ensuring its safety, efficacy, and shelf-life.[3]

This application note focuses on this compound, a molecule featuring a substituted aromatic ring, a tetrahydropyran moiety, and a carboxamide functional group.[4] Each of these structural components presents potential liabilities and characteristics that must be rigorously investigated. The protocols detailed below are designed to provide a comprehensive framework for this investigation, following the principles outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[5][6]

Solubility Determination: From Kinetic Screening to Thermodynamic Equilibrium

A multi-tiered approach to solubility assessment is recommended, beginning with high-throughput kinetic measurements for early-stage discovery and progressing to more definitive thermodynamic solubility for later-stage development.

Kinetic Solubility Assessment via Nephelometry

Kinetic solubility provides a rapid assessment of how readily a compound, typically dissolved in an organic solvent like DMSO, will precipitate when introduced into an aqueous medium.[2][7] This is particularly useful for ranking compounds in early discovery. Laser nephelometry, which measures light scattering from suspended particles, is a highly sensitive method for this purpose.[1][8]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 1 µM).

  • Aqueous Buffer Addition: To a separate 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4), add a small, fixed volume of each DMSO stock concentration. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation and Measurement: Allow the plate to equilibrate for a specified time (e.g., 2 hours) at a controlled temperature (e.g., 25°C).

  • Nephelometric Reading: Measure the turbidity of each well using a plate-based nephelometer.[8]

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering (precipitation) is observed compared to the baseline.

Thermodynamic Solubility Assessment (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[9] It measures the saturation concentration of a compound in a specific solvent system after a prolonged equilibration period.

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing various aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to assess pH-dependent solubility.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[9] The presence of undissolved solid should be visually confirmed.[9]

  • Phase Separation: After equilibration, carefully separate the saturated solution from the excess solid. This can be achieved by centrifugation followed by aspiration of the supernatant or by filtration through a low-binding filter (e.g., PVDF). Care must be taken to avoid adsorption of the compound onto the filter material.[7]

  • Quantification: Accurately dilute the saturated supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, typically HPLC-UV.

  • Data Reporting: Express the thermodynamic solubility in units such as µg/mL or mg/mL for each condition.

G

Stability Testing and Forced Degradation Studies

Stability testing provides critical information on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[3] Forced degradation studies are conducted under more severe conditions to identify likely degradation products and establish degradation pathways.[10] This information is essential for developing and validating a stability-indicating analytical method.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other potential impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

  • Column and Mobile Phase Screening:

    • Column: Screen various C18 columns with different properties (e.g., end-capping, particle size).

    • Mobile Phase: Evaluate different mobile phase compositions (e.g., acetonitrile or methanol with various aqueous buffers like phosphate or formate) and gradients to achieve optimal separation of the parent compound from its potential degradants.

  • Detection Wavelength: Determine the optimal UV detection wavelength by acquiring the UV spectrum of this compound.

  • Method Validation: Validate the chosen method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. Specificity is confirmed by demonstrating that the peak for the parent compound is free from interference from degradation products generated during forced degradation studies.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the drug substance to a target level, typically 5-20%, to generate sufficient quantities of degradants for analytical method development and characterization.[11][12]

  • Acid Hydrolysis: Incubate the compound in 0.1 N HCl at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours).

  • Base Hydrolysis: Incubate the compound in 0.1 N NaOH at room temperature or a slightly elevated temperature. The carboxamide moiety may be susceptible to hydrolysis under these conditions.

  • Oxidative Degradation: Expose the compound to a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in a controlled oven.

  • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12] A control sample should be protected from light.

For each condition, a control sample (time zero) should be analyzed. After exposure, samples should be neutralized (if necessary) and diluted for analysis by the developed stability-indicating HPLC method. LC-MS can be used for the identification and structural elucidation of the major degradation products.[13][14]

G

Long-Term and Accelerated Stability Studies

Formal stability studies are conducted under controlled storage conditions as defined by ICH guidelines to establish the re-test period for a drug substance or the shelf-life for a drug product.[3][5]

  • Sample Packaging: Package the drug substance in a container that simulates the proposed storage container.

  • Storage Conditions: Place the samples in stability chambers set to the following conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[15]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[15]

  • Testing Frequency: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated) and analyze them using the validated stability-indicating method.[5]

  • Tests to be Performed: The testing should include, but is not limited to:

    • Appearance

    • Assay (potency)

    • Degradation products/impurities

    • Water content (if applicable)

Data Presentation and Interpretation

All quantitative data should be summarized in clear and concise tables to facilitate comparison and trend analysis.

Table 1: Summary of Thermodynamic Solubility Data
Buffer (pH)Temperature (°C)Solubility (µg/mL) ± SD (n=3)
1.2 (SGF)25Example: 5.2 ± 0.4
4.5 (Acetate)25Example: 25.8 ± 1.9
6.8 (Phosphate)25Example: 30.1 ± 2.5
7.4 (PBS)25Example: 32.5 ± 2.8
7.4 (PBS)37Example: 45.3 ± 3.1
Table 2: Summary of Forced Degradation Results
Stress ConditionDuration% Assay Remaining% Total DegradationMajor Degradant(s) (RT)
0.1 N HCl, 60°C24hExample: 88.5Example: 11.5Example: RRT 0.85
0.1 N NaOH, RT8hExample: 85.2Example: 14.8Example: RRT 0.72, 0.91
3% H₂O₂, RT24hExample: 92.1Example: 7.9Example: RRT 1.15
Dry Heat, 80°C72hExample: 98.6Example: 1.4Example: Not significant
Light (ICH Q1B)-Example: 95.3Example: 4.7Example: RRT 0.95

Conclusion

The protocols described in this application note provide a robust framework for the comprehensive evaluation of the solubility and stability of this compound. By systematically applying these methods, researchers can generate the critical data required to understand the compound's physicochemical properties, develop a stable formulation, establish appropriate storage conditions, and ensure the quality, safety, and efficacy of the potential drug product. This structured approach, grounded in regulatory guidelines, is fundamental to the successful progression of any new chemical entity through the drug development pipeline.

References

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 7(3), 213-235. Retrieved from [Link]

  • Ghier, T. (2023). Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids. Journal of Chemical and Pharmaceutical Research, 15(5), 034. Retrieved from [Link]

  • Velev, O. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]

  • Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Molecules, 27(15), 4995. Retrieved from [Link]

  • Biotechnology and Bioengineering. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • International Council for Harmonisation. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tetrahydro-2H-pyran-4-carboxamidine hydrochloride. PubChem. Retrieved from [Link]

  • Pharmaceutical Technology. (2012). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Retrieved from [Link]

  • ResearchGate. (2023). Carboxyl-containing compounds in food: Category, functions, and analysis with chemical derivatization-based LC-MS. Retrieved from [Link]

  • International Council for Harmonisation. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]

  • ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

  • Drug Development and Delivery. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Journal of Pharmaceutical Sciences. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(4-Bromophenyl)tetrahydro-2H-pyran-2-ol. PubChem. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or looking to optimize the synthesis of this and structurally related compounds. As a key intermediate in various drug discovery programs, achieving a high-yield, reproducible synthesis is paramount.

This document provides in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles and field-proven insights. We will deconstruct a common synthetic route, identify critical control points, and offer actionable solutions to overcome typical experimental hurdles.

Proposed Synthetic Pathway: An Overview

The most reliable and frequently employed route to 4-aryl-tetrahydropyran-4-carboxamides involves a three-step sequence starting from tetrahydro-4H-pyran-4-one. This pathway is advantageous as it builds the molecular complexity in a logical and controllable manner.

G cluster_0 Step A: Aryl Addition cluster_1 Step B: Cyanation cluster_2 Step C: Controlled Hydrolysis A1 Tetrahydro-4H-pyran-4-one A2 4-(3-Bromophenyl)tetrahydro- 2H-pyran-4-ol A1->A2   3-Bromophenyl-   magnesium bromide   (Grignard Reagent) B1 4-(3-Bromophenyl)tetrahydro- 2H-pyran-4-ol B2 4-(3-Bromophenyl)tetrahydro- 2H-pyran-4-carbonitrile B1->B2   NaCN or TMSCN   Acid Catalyst C1 4-(3-Bromophenyl)tetrahydro- 2H-pyran-4-carbonitrile C2 4-(3-Bromophenyl)tetrahydro- 2H-pyran-4-carboxamide (Target Molecule) C1->C2   Controlled Acid or   Base Hydrolysis

Caption: High-level workflow for the synthesis of the target carboxamide.

Frequently Asked Questions (FAQs)

Q1: What is the most logical and field-tested synthetic route for this class of compounds?

The three-step sequence involving a Grignard reaction, cyanation of the resultant tertiary alcohol, and subsequent partial hydrolysis of the nitrile is the most widely applicable approach. This method is highly modular, allowing for variation in the aryl group by simply changing the Grignard reagent. While multi-component reactions exist for pyran synthesis, they often yield different substitution patterns and may not be suitable for producing this specific quaternary-substituted product.[1][2]

Q2: What are the most critical steps impacting the overall yield?

The two most challenging steps are typically the cyanation of the sterically hindered tertiary alcohol (Step B) and the selective partial hydrolysis of the nitrile to the amide without over-hydrolysis to the carboxylic acid (Step C). The Grignard reaction (Step A) is generally robust, provided that anhydrous conditions are strictly maintained.[3]

Q3: Which analytical techniques are recommended for in-process control and final product analysis?

  • Thin Layer Chromatography (TLC): Essential for monitoring the consumption of starting materials at each step. A typical eluent system would be a mixture of ethyl acetate and hexanes.

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the formation of byproducts, especially for monitoring the ratio of amide to carboxylic acid during the hydrolysis step.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Indispensable for structural confirmation of the intermediates and the final product.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the intermediates and the final product.

Troubleshooting Guide: Yield Improvement by Stage

This section addresses common issues encountered during the synthesis. Each answer provides a causal explanation and a practical solution.

Step A: Grignard Reaction with Tetrahydro-4H-pyran-4-one

Q: My Grignard reaction fails to initiate or proceeds very slowly. What are the common causes and solutions?

A: Cause & Rationale: Grignard reagent formation and subsequent reaction are highly sensitive to moisture and atmospheric oxygen. The magnesium metal surface must be activated to react with the aryl halide. Tetrahydrofuran (THF) is often a superior solvent to diethyl ether for aryl bromides that are less reactive.[4]

Troubleshooting Solutions:

  • Ensure Absolute Anhydrous Conditions: All glassware must be rigorously dried (oven-dried overnight at >120 °C and cooled under a stream of dry nitrogen or argon). Use anhydrous grade solvents.[3]

  • Activate the Magnesium: Use fresh magnesium turnings. If initiation is still slow, add a small crystal of iodine or a few drops of 1,2-dibromoethane. These reagents react with the magnesium surface to expose a fresh, reactive layer.

  • Solvent Choice: Use anhydrous THF. It has a higher boiling point than diethyl ether, allowing for gentle heating to facilitate initiation, and it is better at solvating the Grignard reagent.[4]

  • Concentration: Initiate the reaction in a small volume of solvent to achieve a higher local concentration of the aryl bromide before adding the remaining solvent.

Q: I'm observing a low yield of the desired tertiary alcohol and significant amounts of biphenyl byproduct. How can I mitigate this?

A: Cause & Rationale: The primary side reaction is a Wurtz-type coupling where the Grignard reagent reacts with unreacted 3-bromobenzene to form 3,3'-dibromobiphenyl. This is favored at higher temperatures and higher concentrations of the aryl bromide.[3]

Troubleshooting Solutions:

  • Control the Temperature: Maintain a gentle reflux during Grignard formation. Once formed, cool the reagent to 0 °C before slowly adding the tetrahydro-4H-pyran-4-one solution. This minimizes side reactions and prevents enolization of the ketone.

  • Slow Addition: Add the 3-bromobenzene slowly to the magnesium suspension to ensure it reacts as it is added, keeping its instantaneous concentration low.

  • Purification: Biphenyl impurities can often be removed from the desired alcohol product via crystallization or column chromatography.

Step B: Cyanation of 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-ol

Q: The conversion of the tertiary alcohol to the corresponding nitrile is inefficient. How can I improve this substitution reaction?

A: Cause & Rationale: The direct substitution of a tertiary hydroxyl group is difficult because hydroxide is a poor leaving group. The reaction must be conducted under acidic conditions to protonate the hydroxyl group, converting it into a good leaving group (water). This generates a stable tertiary carbocation which is then trapped by the cyanide nucleophile. This is mechanistically related to the Ritter reaction.[5][6]

Troubleshooting Solutions:

  • Acid Catalyst: Use a strong acid like sulfuric acid or a Lewis acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) when using trimethylsilyl cyanide (TMSCN). The acid facilitates the formation of the key carbocation intermediate.

  • Cyanide Source: TMSCN is often more effective than alkali metal cyanides (NaCN, KCN) in organic solvents. It is less basic, reducing the likelihood of elimination side reactions.

  • Reaction Conditions: Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. This helps control the reaction rate and minimize the formation of degradation or elimination byproducts.

Q: I'm observing a significant amount of an alkene byproduct instead of the desired nitrile. How can I favor substitution over elimination?

A: Cause & Rationale: The tertiary carbocation intermediate is prone to E1 elimination, where a proton is lost from an adjacent carbon to form an alkene. This is a competing pathway to nucleophilic attack by cyanide. Elimination is favored by higher temperatures and the use of more basic nucleophiles.

Troubleshooting Solutions:

  • Lower the Temperature: Running the reaction at 0 °C or below will kinetically favor the substitution pathway over elimination.

  • Use a Non-basic Cyanide Source: As mentioned, TMSCN is preferred over NaCN/KCN for this reason.

  • Solvent Choice: A non-polar aprotic solvent like dichloromethane can help stabilize the carbocation without promoting elimination as strongly as more polar or protic solvents might.

Step C: Partial Hydrolysis of the Nitrile to the Carboxamide

Q: My hydrolysis reaction is proceeding all the way to the carboxylic acid, significantly lowering the yield of the desired amide. How can I achieve selective hydrolysis?

A: Cause & Rationale: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[7] Under harsh acidic or basic conditions with prolonged heating, the amide is often readily hydrolyzed further.[8][9] Achieving selective conversion requires milder conditions that favor the formation of the amide but are not vigorous enough to promote its subsequent hydrolysis.

Troubleshooting Solutions:

  • Mild Acidic Conditions: One of the most effective methods is using concentrated sulfuric or hydrochloric acid at a controlled, moderate temperature (e.g., 40-50 °C).[8] The reaction must be carefully monitored by TLC or HPLC and quenched as soon as the nitrile is consumed.

  • Alkaline Peroxide Method: A milder alternative is using an alkaline solution of hydrogen peroxide (e.g., H₂O₂ with NaOH or KOH in aqueous ethanol).[10] This method often provides high selectivity for the amide.

  • Enzyme-Catalyzed Hydrolysis: For very sensitive substrates, nitrile hydratase enzymes can offer unparalleled selectivity for the amide product, though this is a more specialized technique.

Q: The hydrolysis is very slow or stalls, leaving unreacted nitrile. How can I increase the reaction rate without causing over-hydrolysis?

A: Cause & Rationale: The nitrile group can be sterically hindered, and its hydrolysis may require sufficient activation. Insufficient acid/base concentration or too low a temperature can lead to incomplete conversion.

Troubleshooting Solutions:

  • Optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while closely monitoring the reaction progress. There is often a narrow optimal temperature window.

  • Adjust Reagent Concentration: If using acidic hydrolysis, ensure the acid concentration is sufficient. For the peroxide method, the concentration of both H₂O₂ and the base can be optimized.

  • Phase-Transfer Catalysis: If solubility is an issue (e.g., in biphasic systems for alkaline hydrolysis), adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly accelerate the reaction.

Data Summary and Protocols

Table 1: Summary of Reaction Conditions and Expected Yields
StepReactionKey ReagentsSolventTypical Temp.Typical TimeExpected Yield
A Grignard Reaction3-Bromobenzene, Mg turnings, Tetrahydro-4H-pyran-4-oneAnhydrous THF0 °C to RT2-4 h85-95%
B Cyanation4-(3-Bromophenyl)tetrahydropyran-4-ol, TMSCN, H₂SO₄ (cat.)Dichloromethane0 °C to RT3-6 h70-85%
C Nitrile Hydrolysis4-(3-Bromophenyl)tetrahydropyran-4-carbonitrile, Conc. H₂SO₄Water / Acetic Acid40-50 °C1-3 h75-90%
Detailed Experimental Protocols

Protocol A: Synthesis of 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-ol

  • Set up an oven-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet.

  • Add magnesium turnings (1.2 eq.) to the flask.

  • Add a solution of 3-bromobenzene (1.1 eq.) in anhydrous THF via the dropping funnel to a small portion of the THF in the flask. Add a crystal of iodine to initiate.

  • Once the reaction initiates (exotherm, color change), add the remaining 3-bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir for 1 hour at room temperature.

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Add a solution of tetrahydro-4H-pyran-4-one (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Protocol C: Synthesis of this compound

  • To a flask containing 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carbonitrile (1.0 eq.), add concentrated sulfuric acid (e.g., 5-10 eq.) cautiously at 0 °C.

  • Warm the mixture to 40-50 °C and stir vigorously.

  • Monitor the reaction progress by TLC or HPLC every 30 minutes.

  • Once the starting nitrile is consumed, pour the reaction mixture carefully onto crushed ice.

  • Neutralize the solution with a cold, concentrated solution of sodium hydroxide to precipitate the amide product.

  • Filter the solid product, wash thoroughly with cold water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Mechanistic Insight: Nitrile Hydrolysis

Understanding the mechanism of nitrile hydrolysis highlights the challenge of stopping at the amide stage. The process involves initial protonation of the nitrile nitrogen, followed by nucleophilic attack by water. The resulting amide is also susceptible to acid-catalyzed hydrolysis, which involves protonation of the amide carbonyl, making it more electrophilic for water to attack. Controlling conditions to favor the first part of the reaction while disfavoring the second is key to high yields.

Caption: Acid-catalyzed hydrolysis of a nitrile to an amide and the over-hydrolysis pathway.

References

  • Ievlev, M. Y., Ershov, O. V., Belikov, M. Y., Milovidova, A. G., Tafeenko, V. A., & Nasakin, O. E. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journal of Organic Chemistry, 12, 2093–2098. [Link][11][12]

  • Ghoneim, A. A., & El-Gazzar, A. B. A. (2016). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry, 9, S966–S970. [Link][13]

  • Abaee, M. S., Forghani, S., Mojtahedi, M. M., & Hadizadeh, A. (2017). A one-pot procedure for the synthesis of novel pyran-fused dicyanoanilines via a triethylamine/aqueous mediated pseudo four-component reaction. Arkivoc, 2016(6), 152–162. [Link][1]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from [Link][10]

  • Reddy, B. V. S., Reddy, P. P., & Reddy, P. N. (2020). Tandem Prins Cyclizations for the Construction of Oxygen Containing Heterocycles. Asian Journal of Organic Chemistry, 9(8), 1166-1185. (Note: While the direct link is to a broader collection, this reference points to the concept of trapping oxo-carbenium ions, relevant to the synthesis of 4-amido tetrahydropyrans). [Link][14]

  • Bradsher, C. K., & Hunt, D. A. (1981). Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde. Journal of the Chemical Society, Perkin Transactions 1, 2478-2480. [Link][4]

  • Shaabani, A., Ghadari, R., Ghasemi, S., Rezayan, A. H., Sarvary, A., & Ng, S. W. (2010). Proline and its Derivatives as Organocatalysts for Multi‐Component Reactions in Aqueous Media: Synergic Pathways to the Green Synthesis of Heterocycles. Current Organic Chemistry, 14(18), 2039-2067. (This link points to a diagram within a relevant review on pyran synthesis). [Link][2]

  • Karabanovich, G., et al. (2019). Synthesis of pyran-4-carboxamide derivatives. (Note: This is an illustrative reference to general procedures found in the literature for similar structures). [Link][15]

  • Ward, D. E., Rasheed, M. A., Gillis, H. M., Beye, G. E., Jheengut, V., & Achonduh, G. T. (2007). Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2 H -thiopyran-3-carboxylate, Tetrahydro-4 H -thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2 H -thiopyran. Synthesis, 2007(10), 1584–1586. [Link][16]

  • Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment). [Link][3]

  • Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link][8]

  • Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link][5][17]

  • Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved from [Link][9]

  • OpenStax. (2023). Chemistry of Nitriles. In Organic Chemistry. [Link][7]

  • Wikipedia. (n.d.). Ritter reaction. Retrieved from [Link][6]

Sources

Technical Support Center: Purification of 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this molecule. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and achieve high purity for your downstream applications.

PART 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the purification of this compound.

Q1: What are the most common impurities I should anticipate after synthesis?

A1: Based on typical synthetic routes, you should be vigilant for three primary classes of impurities:

  • Starting Material Carryover: Unreacted 4-(3-bromophenyl)tetrahydro-2H-pyran-4-carboxylic acid or its activated form (e.g., acid chloride) and the ammonia source.

  • Reaction Byproducts: The most challenging impurity is often the debrominated analog, 4-phenyltetrahydro-2H-pyran-4-carboxamide. This can arise from certain catalytic or reductive conditions during synthesis.

  • Degradation Products: The primary amide is generally stable, but can undergo hydrolysis back to the carboxylic acid under harsh acidic or basic conditions, especially during prolonged heating in aqueous workups.[1][2]

Q2: My compound is showing poor solubility in common crystallization solvents. What is its general solubility profile?

A2: The molecule possesses both a nonpolar aromatic ring and highly polar functional groups (an ether and a primary amide). This amphiphilic character results in a specific solubility profile. It typically exhibits good solubility in chlorinated solvents and polar aprotic solvents, but limited solubility in nonpolar alkanes and water. See the table below for a qualitative summary.

Data Presentation

Table 1: Qualitative Solubility of this compound

Solvent ClassSolvent ExampleSolubilityNotes
NonpolarHexanes, HeptanePoorUseful as an anti-solvent for crystallization.
Nonpolar AromaticTolueneSparinglyMay be suitable for recrystallization at elevated temperatures.
ChlorinatedDichloromethane (DCM)GoodExcellent solvent for chromatography and initial dissolution.
EthersDiethyl Ether, THFModerateModerate solubility. THF may contain impurities that can react with amines if present.[3]
Polar AproticEthyl Acetate (EtOAc)GoodA key component of chromatography eluents.
Polar AproticAcetoneGoodCan be used for crystallization, often in combination with an anti-solvent.
AlcoholsMethanol, EthanolGoodHigh solubility may make it difficult to use for crystallization unless an anti-solvent is added.
Highly PolarWaterPoorUsed for washing out inorganic salts during workup.

Q3: I'm observing significant tailing during silica gel column chromatography. How can I improve the peak shape?

A3: Tailing is a classic sign of strong interaction between a polar functional group and the acidic silanol groups on the silica surface. The primary amide in your compound is the likely culprit. To mitigate this, you can try:

  • Using a more polar eluent system: Gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate or adding a small amount of methanol) can help to more effectively displace the compound from the silica.

  • Considering a different stationary phase: If tailing persists, neutral alumina can be a good alternative to acidic silica gel for polar compounds.

  • High Sample Loading: Overloading the column will exacerbate tailing. Ensure you are not exceeding the recommended capacity of your column (typically 1-5% of the silica weight).

Q4: My product "oils out" instead of crystallizing. What steps can I take?

A4: "Oiling out" occurs when the compound's solubility in the solvent decreases so rapidly upon cooling that it separates as a liquid phase before it has time to form an ordered crystal lattice. This is often due to using a solvent in which the compound is too soluble or the presence of impurities.

  • Solution 1: Change Solvent System. Switch to a solvent system where the compound has lower solubility at room temperature but is still soluble when hot (e.g., toluene, isopropanol/heptane).

  • Solution 2: Slow Down Cooling. After dissolving the compound at an elevated temperature, allow the solution to cool to room temperature slowly, then transfer it to a refrigerator, and finally to a freezer. Gradual cooling is critical.

  • Solution 3: Seeding. Introduce a tiny crystal of pure product into the cooled, supersaturated solution to initiate crystallization.

  • Solution 4: Reduce Purity Threshold for Crystallization. If the crude material is very impure, a preliminary purification by column chromatography may be necessary before attempting crystallization.

PART 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step solutions to specific experimental problems.

Problem 1: Low Purity Due to Acidic Impurities After Workup

Scenario: Your crude NMR or LCMS analysis shows a significant peak corresponding to the carboxylic acid byproduct, 4-(3-bromophenyl)tetrahydro-2H-pyran-4-carboxylic acid.

Causality: This impurity arises from the hydrolysis of the amide functional group. This can happen if the reaction workup involved strong acids or bases, or if unreacted starting material (the carboxylic acid) is carried through.

Solution: Optimized Extractive Workup Protocol

This protocol is designed to systematically remove acidic, basic, and water-soluble impurities before concentration.

Experimental Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (10-20 mL per gram of crude material).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (1 x 0.5 volume). This step removes any basic impurities. Note: This step is precautionary; if no basic reagents were used, it can be omitted.

  • Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 0.5 volume). This is the critical step to remove the acidic carboxylic acid impurity by converting it to its water-soluble sodium salt.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) (1 x 0.5 volume). This removes residual water and helps to break any emulsions.

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product, now free of acidic impurities.

Mandatory Visualization

G cluster_0 Purification Workflow Crude Product Crude Product Dissolve in EtOAc/DCM Dissolve in EtOAc/DCM Crude Product->Dissolve in EtOAc/DCM Base Wash (Sat. NaHCO3) Base Wash (Sat. NaHCO3) Dissolve in EtOAc/DCM->Base Wash (Sat. NaHCO3) Removes Acid Impurity Brine Wash Brine Wash Base Wash (Sat. NaHCO3)->Brine Wash Dry & Concentrate Dry & Concentrate Brine Wash->Dry & Concentrate Purity Analysis (TLC/LCMS) Purity Analysis (TLC/LCMS) Dry & Concentrate->Purity Analysis (TLC/LCMS) Is Purity >95%? Is Purity >95%? Purity Analysis (TLC/LCMS)->Is Purity >95%? Final Product Final Product Is Purity >95%?->Final Product Purification Step Column Chromatography OR Recrystallization Is Purity >95%?->Purification Step Purification Step->Purity Analysis (TLC/LCMS)

Caption: General purification and decision-making workflow.

Problem 2: Co-elution of a Similarly Non-Polar Impurity

Scenario: You observe an impurity with a very similar Rf value to your product on TLC, making separation by standard column chromatography difficult. This is often the debrominated analog.

Causality: The debrominated analog has nearly identical polarity and structural properties, differing only by the absence of the bromine atom. This makes it a significant challenge for normal-phase chromatography where separation is based primarily on polarity.

Solution: High-Resolution Flash Chromatography Protocol

This protocol focuses on maximizing the resolving power of silica gel chromatography.

Experimental Protocol:

  • Dry Loading: For optimal band sharpness, adsorb the crude product onto a small amount of silica gel (approx. 2-3x the weight of the crude material) by dissolving it in a minimal amount of DCM, adding the silica, and concentrating to a dry, free-flowing powder.

  • Column Packing: Use a higher-than-normal ratio of silica gel to crude product (e.g., 100:1 instead of the usual 50:1). Pack the column with your initial nonpolar solvent (e.g., hexanes or heptane).

  • Gradient Elution: A shallow gradient is key to resolving closely-eluting spots. Start with a low-polarity mobile phase and increase the polarity very slowly. Refer to Table 2 for starting points.

    • Example Gradient: Start with 100% Heptane. Elute with 2 column volumes (CVs).

    • Increase to 10% EtOAc in Heptane over 2 CVs.

    • Run a shallow gradient from 10% to 40% EtOAc in Heptane over 10-15 CVs.

    • Hold at 40% EtOAc to elute your product.

  • Fraction Collection: Collect small fractions and analyze them carefully by TLC before combining.

Data Presentation

Table 2: Suggested Eluent Systems for Flash Chromatography

Eluent SystemPolarity IndexTypical Ratio (v/v)Application Notes
Heptane / Ethyl AcetateLow to Medium90:10 -> 50:50Recommended starting system. Provides excellent separation for moderately polar compounds.[4]
Heptane / AcetoneMedium90:10 -> 60:40Acetone is more polar than EtOAc and can improve solubility of very polar compounds, but may reduce resolution.
DCM / MethanolMedium to High99:1 -> 95:5Use for highly polar compounds or if the product is not eluting with EtOAc systems. Use with caution as resolution may decrease.
Mandatory Visualization

G cluster_1 Chromatography Troubleshooting Start Start Run TLC (e.g., 7:3 Hex:EtOAc) Run TLC (e.g., 7:3 Hex:EtOAc) Start->Run TLC (e.g., 7:3 Hex:EtOAc) Assess Separation (ΔRf) Assess Separation (ΔRf) Run TLC (e.g., 7:3 Hex:EtOAc)->Assess Separation (ΔRf) ΔRf > 0.1? ΔRf > 0.1? Assess Separation (ΔRf)->ΔRf > 0.1? Tailing Peak? Tailing Peak? Assess Separation (ΔRf)->Tailing Peak? Proceed with Column Proceed with Column ΔRf > 0.1?->Proceed with Column Decrease Polarity Decrease Polarity ΔRf > 0.1?->Decrease Polarity Decrease Polarity->Run TLC (e.g., 7:3 Hex:EtOAc) Tailing Peak?->Proceed with Column Consider Alumina or\nReversed-Phase Consider Alumina or Reversed-Phase Tailing Peak?->Consider Alumina or\nReversed-Phase

Caption: Decision tree for optimizing chromatography conditions.

References

  • Shehab, W. S., & Ghoneim, A. A. (2016). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry, 9, S966–S970. Available at: [Link]

  • Google Patents. (2017). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
  • Ghosh, A. K., & Swanson, L. M. (2021). Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. Molecules, 26(10), 2955. Available at: [Link]

  • Brown, D. G., & Boström, J. (2016). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 59(10), 4443–4458. Available at: [Link]

  • Zhang, Y., et al. (2013). False Results Caused by Solvent Impurity in Tetrahydrofuran for MALDI TOF MS Analysis of Amines. Journal of The American Society for Mass Spectrometry, 25(3), 501–504. Available at: [Link]

  • Goward, L. M., et al. (2022). Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking. Nature Communications, 13(1), 107. Available at: [Link]

  • Swamy, G. Y. S. K., et al. (2005). (2R,3R,6S*)-N,6-Bis(4-fluorophenyl)-2-(4-hydroxyphenyl)-3,4,5,6-tetrahydro-2H-pyran-3-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 61(10), o3608–o3610. Available at: [Link]

  • Lander, J. J., et al. (2020). Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Green Chemistry, 22(21), 7349-7359. Available at: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to effectively address solubility challenges encountered during in vitro and in vivo assays. Given the molecular structure, featuring a hydrophobic bromophenyl group and a tetrahydropyran ring, poor aqueous solubility is an anticipated challenge that can significantly impact data quality and experimental outcomes.[1] This guide provides a systematic approach to solubilizing this compound, ensuring accurate and reproducible results.

Troubleshooting Guide: Step-by-Step Solubility Enhancement

Low solubility can manifest as compound precipitation, inconsistent results, and underestimated potency.[2][3] This section provides a logical workflow to diagnose and resolve these issues.

Initial Assessment: Visual Inspection and Stock Solution Preparation

The first step is the careful preparation of a high-concentration stock solution, typically in a 100% organic solvent.

Protocol 1: High-Concentration Stock Solution Preparation

  • Solvent Selection : Begin with 100% Dimethyl Sulfoxide (DMSO). DMSO is a powerful and widely used solvent for dissolving both polar and nonpolar substances in early-stage drug discovery.[2]

  • Weighing the Compound : Accurately weigh a small amount of this compound.

  • Dissolution : Add the appropriate volume of 100% DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

  • Mixing : Vortex the solution thoroughly for at least 1-2 minutes. Gentle heating (30-40°C) or sonication can be applied if the compound does not readily dissolve.[4]

  • Visual Inspection : Hold the vial against a light source to check for any visible particulates. A fully solubilized stock solution should be clear.

If the compound is not soluble in 100% DMSO, alternative organic solvents can be considered, as outlined in the table below.

SolventPolarityNotes
Dimethyl Sulfoxide (DMSO)HighStandard first choice for hydrophobic compounds.[2][3]
N,N-Dimethylformamide (DMF)HighAn alternative to DMSO with similar properties.
EthanolMediumA less toxic option, but may have lower solubilizing power for highly hydrophobic compounds.[5]
DioxaneLowCan be effective for certain structures, but use with caution due to toxicity.

This table summarizes common organic solvents for initial stock solution preparation.

Working Solution Preparation: The Challenge of Aqueous Dilution

The primary solubility issue arises when diluting the organic stock solution into your aqueous assay buffer.

Q: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What should I do?

A: This is a common issue for hydrophobic compounds. The key is to employ strategies that increase the aqueous solubility or maintain the compound in a dispersed state.

Workflow for Addressing Precipitation in Aqueous Buffers:

Caption: Decision workflow for troubleshooting compound precipitation in aqueous assay buffers.

Protocol 2: Stepwise Dilution and Co-Solvent Use

  • Serial Dilution : Instead of a single large dilution, perform serial dilutions of your high-concentration stock in 100% DMSO to get closer to your final concentration.

  • Final Dilution : For the final step of diluting into the aqueous buffer, add the small volume of the DMSO stock to the buffer while vortexing to ensure rapid mixing.

  • Co-Solvent Addition : If precipitation persists, consider adding a co-solvent to your aqueous buffer. Polyethylene glycol (PEG) 400 or surfactants like Cremophor EL can help maintain the solubility of hydrophobic compounds.[5][6] Start with low concentrations (e.g., 1-5%) and assess the impact on your assay.

Frequently Asked Questions (FAQs)

Q1: What is the maximum concentration of DMSO I can use in my cell-based assay?

A1: The tolerance of cell lines to DMSO varies. Generally, a final concentration of 0.1% to 0.5% DMSO is considered safe for most cell-based assays. However, it is crucial to run a vehicle control (assay buffer with the same final DMSO concentration without your compound) to ensure the solvent is not affecting the experimental outcome.

Q2: Can I adjust the pH of my buffer to improve the solubility of this compound?

A2: The carboxamide group is generally neutral and does not ionize readily, so pH adjustments are unlikely to significantly impact the solubility of this specific compound. However, for compounds with acidic or basic functional groups, altering the pH can be a very effective strategy to increase solubility.[7]

Q3: I am still observing variability in my assay results, even without visible precipitation. Could this be a solubility issue?

A3: Yes, even without visible precipitation, poorly soluble compounds can form small aggregates that can lead to inconsistent results and inaccurate structure-activity relationships (SAR).[2][3] Using a surfactant in your assay buffer, such as Tween-20 (at a low concentration like 0.01%), can help to mitigate the formation of these aggregates.

Q4: Are there more advanced formulation strategies I can use for in vivo studies?

A4: For in vivo applications where solubility is a major hurdle, more advanced formulation techniques are often necessary. These can include:

  • Solid Dispersions : Mixing the compound with a polymer carrier to create an amorphous solid dispersion can enhance dissolution.[8][9]

  • Lipid-Based Formulations : Self-emulsifying drug delivery systems (SEDDS) can be used to create fine emulsions in the gastrointestinal tract, improving absorption.[6]

  • Cyclodextrin Complexation : Encapsulating the hydrophobic molecule within a cyclodextrin can significantly increase its aqueous solubility.[8]

These advanced formulations often require specialized expertise to develop.

Summary of Recommended Solvent Concentrations for Assays

Solvent/AdditiveRecommended Starting Concentration in Final Assay VolumeMaximum Recommended Concentration (Assay Dependent)
DMSO0.1%1-2%
Ethanol0.5%2-5%
PEG 4001%10%
Tween-200.01%0.1%
Cremophor EL0.1%1%

This table provides general guidelines. It is essential to validate the compatibility of these solvents and additives with your specific assay.

Logical Relationships in Solubility Enhancement

G cluster_compound Compound Properties cluster_problem The Problem cluster_solutions Solution Strategies Compound 4-(3-Bromophenyl)tetrahydro- 2H-pyran-4-carboxamide Structure Hydrophobic Moieties: - Bromophenyl - Tetrahydropyran Compound->Structure Solubility Poor Aqueous Solubility Structure->Solubility Stock High-Concentration Stock in DMSO Solubility->Stock CoSolvents Co-solvents (e.g., PEG, Ethanol) Stock->CoSolvents Surfactants Surfactants (e.g., Tween-20) CoSolvents->Surfactants Formulation Advanced Formulations (e.g., Cyclodextrins) Surfactants->Formulation

Caption: Interrelationship between compound properties, the resulting solubility problem, and tiered solution strategies.

References

  • Jadhav, M., et. al. (2020). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. [Link]

  • Di, L., & Kerns, E. H. (2003). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]

  • Di, L., & Kerns, E. H. (2003). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]

  • Kerns, E. H., & Di, L. (2003). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 8(7), 316-323. [Link]

  • Wikipedia. (n.d.). Tetrahydropyran. [Link]

  • Kumar, S., & Singh, A. (2014). Techniques to enhance solubility of hydrophobic drugs: An overview. ResearchGate. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • ResearchGate. (n.d.). Physical Properties of Tetrahydropyran and Its Applications. [Link]

  • BioPharma Services. (n.d.). BA Method Development: Polar Compounds. [Link]

  • ResearchGate. (n.d.). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. [Link]

  • Royal Society of Chemistry. (2022). Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Green Chemistry. [Link]

  • MDPI. (2023). Recent Advances in Improving the Bioavailability of Hydrophobic/Lipophilic Drugs and Their Delivery via Self-Emulsifying Formulations. [Link]

  • BioPharm International. (2019). Essentials in Bioassay Development. [Link]

  • PMC. (2022). Solubilization techniques used for poorly water-soluble drugs. [Link]

  • ACS Omega. (2020). Amphiphilic Small-Molecule Assemblies to Enhance the Solubility and Stability of Hydrophobic Drugs. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Substituted Tetrahydropyran Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center. The synthesis of substituted tetrahydropyran (THP) carboxamides is a critical workflow in medicinal chemistry and drug development, as this scaffold is a privileged motif in numerous bioactive natural products.[1][2] However, constructing these molecules, particularly with precise stereochemical control, presents distinct challenges that can impede research progress.

This guide is designed to provide practical, experience-driven solutions to the common hurdles encountered during the synthesis of these valuable compounds. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to make informed decisions and troubleshoot effectively. The content is structured into a direct troubleshooting guide and a broader FAQ section to address both immediate experimental problems and foundational questions.

Section 1: Troubleshooting Guide

This section is formatted to address specific issues you may be encountering at the bench.

Question 1: Why is my cyclization reaction (e.g., Oxa-Pictet-Spengler, Prins) resulting in low or no yield of the desired tetrahydropyran core?

Low conversion is one of the most common issues. The cause can typically be traced back to catalyst activity, substrate stability, or reaction conditions. Let's break down the diagnostic process.

Answer:

First, analyze your crude reaction mixture by LCMS and ¹H NMR. The identity of the major components will guide your troubleshooting.

  • Observation A: Mostly unreacted starting material. This points towards an issue with reaction activation.

    • Catalyst Choice & Activity: The formation of the key oxocarbenium ion intermediate is often the rate-limiting step.[3][4] If you are using a Brønsted or Lewis acid, its strength is paramount.

      • Insight: For acid-sensitive substrates, a milder acid like pyridinium p-toluenesulfonate (PPTS) might be used, but for less reactive systems, a stronger acid such as camphorsulfonic acid (CSA), p-toluenesulfonic acid (p-TsOH), or a Lewis acid like In(OTf)₃ or Yb(OTf)₃ may be necessary.[5] In our experience, significant tarring can occur with very strong acids, so careful selection is crucial.[6]

      • Action: Screen a panel of acids with varying pKa values. If using a metal catalyst, ensure it is not deactivated (e.g., by coordinating solvents or impurities).

    • Temperature & Concentration: Cyclization reactions can have a significant activation energy barrier.

      • Insight: While room temperature is often a good starting point, sluggish reactions can frequently be accelerated by moderate heating (e.g., 40-60 °C). Be cautious, as excessive heat can promote side reactions. The reaction may also be subject to kinetic dilution effects; if it is an intramolecular reaction, running it at a lower concentration (e.g., 0.01-0.05 M) can favor the desired cyclization over intermolecular side reactions.

      • Action: Incrementally increase the reaction temperature by 10-15 °C. If intermolecular products are suspected, decrease the concentration.

  • Observation B: Significant formation of side products (e.g., elimination, decomposition). This indicates your conditions are too harsh or that an alternative reaction pathway is kinetically favored.

    • Water Scavenging: Oxocarbenium ions are sensitive to water, which can quench the intermediate and lead to hydrolysis or other side products.

      • Insight: The presence of even trace amounts of water can be detrimental.

      • Action: Conduct the reaction under an inert atmosphere (N₂ or Ar). Use rigorously dried solvents. The addition of molecular sieves (3Å or 4Å, activated) is a highly effective, field-proven method to ensure anhydrous conditions.[7]

    • Acid Stoichiometry: Using a full equivalent or excess of a strong acid can lead to substrate decomposition.

      • Insight: For many cyclizations, only a catalytic amount of acid is required to turn over the reaction.

      • Action: Reduce the acid loading to 0.1-0.2 equivalents. This often provides a good balance between reaction rate and substrate stability.

Below is a workflow to guide your troubleshooting process for low-yield cyclization.

G start Low Yield in Cyclization analyze Analyze Crude Reaction Mixture (LCMS, NMR) start->analyze sm_present Mainly Unreacted Starting Material analyze->sm_present Diagnosis: Activation Issue side_products Significant Side Products Formed analyze->side_products Diagnosis: Conditions Too Harsh action_catalyst Action: Screen Catalysts (Lewis/Brønsted Acids) sm_present->action_catalyst Cause: Poor Catalyst Activity action_temp Action: Increase Temperature Decrease Concentration sm_present->action_temp Cause: Insufficient Energy action_water Action: Add Molecular Sieves Use Dry Solvents side_products->action_water Cause: Water Quenching action_acid Action: Reduce Acid Loading (0.1-0.2 eq.) side_products->action_acid Cause: Substrate Decomposition

Caption: Troubleshooting workflow for low-yield cyclization reactions.

Question 2: My reaction produces the tetrahydropyran ring, but the diastereoselectivity is poor. How can I favor the desired cis or trans isomer?

Stereoselectivity is governed by the transition state energetics of the cyclization step. By modifying reaction parameters, you can influence which transition state is favored.

Answer:

The stereochemical outcome of these cyclizations is often dictated by a chair-like transition state where bulky substituents preferentially occupy equatorial positions to minimize steric strain.[2][8]

  • Temperature Control:

    • Insight: Lowering the reaction temperature can amplify the small energy differences between diastereomeric transition states, often leading to improved selectivity.

    • Action: Run the reaction at 0 °C or -78 °C. This may slow the reaction rate, requiring longer reaction times, but the stereochemical benefit can be significant.

  • Choice of Catalyst and Solvent:

    • Insight: The steric bulk of the catalyst and the coordinating ability of the solvent can influence the geometry of the transition state. A bulky Lewis acid might enforce a more ordered transition state. Similarly, non-coordinating solvents (e.g., dichloromethane, toluene) are less likely to interfere with the catalyst-substrate complex than coordinating solvents (e.g., THF, acetonitrile).

    • Action:

      • If using a Brønsted acid, try switching to a Lewis acid with bulky ligands.

      • Compare the reaction in a non-coordinating solvent like DCM with a coordinating one like THF. Ethereal solvents have been shown to be effective in some systems.[4]

  • Substrate Control:

    • Insight: The inherent stereocenters and steric directing groups on your substrate play a crucial role. While often not easily changed, understanding their influence is key. For instance, in Prins-type cyclizations, the geometry of the olefin in the starting material can directly influence the stereochemistry of the product.[5]

    • Action: Review the literature for cyclization strategies that are known to produce your desired diastereomer (e.g., some palladium-catalyzed reactions favor trans products, while many Prins cyclizations favor cis products).[5][7]

G factors Controlling Factors temp Temperature factors->temp catalyst Catalyst (Steric Bulk) factors->catalyst solvent Solvent (Coordination) factors->solvent substrate Substrate (Steric Groups) factors->substrate ts Transition State Geometry (Chair-like) temp->ts catalyst->ts solvent->ts substrate->ts outcome Diastereomeric Ratio (cis/trans) ts->outcome

Caption: Key factors influencing diastereoselectivity in THP synthesis.

Question 3: The tetrahydropyran carboxylic acid is formed cleanly, but the subsequent amide coupling is failing. What are the common failure points?

Amide coupling is a robust reaction, but it can be surprisingly sensitive, especially with sterically hindered substrates or electron-deficient amines.[9][10]

Answer:

If you observe the formation of the activated ester (e.g., via LCMS) but no product, the issue lies with the nucleophilicity of the amine or steric hindrance.[10]

  • Coupling Reagent and Additives:

    • Insight: Not all coupling reagents are created equal. Carbodiimides like EDC are common but can be sluggish and prone to side reactions like racemization. Uronium/aminium salts like HATU or HBTU are generally more reactive and faster. Additives like HOBt are crucial when using carbodiimides as they trap the activated intermediate, reducing epimerization and increasing efficiency.

    • Action: If EDC/HOBt fails, switch to a more potent coupling reagent like HATU or T3P. Ensure you are using a non-nucleophilic base like diisopropylethylamine (DIEA) to mop up the acid produced, rather than a base that can compete as a nucleophile (e.g., triethylamine in some cases).

  • Steric Hindrance:

    • Insight: If either the carboxylic acid (e.g., substituted at the C2 or C6 position of the THP ring) or the amine is sterically bulky, the coupling can be extremely slow.

    • Action:

      • Increase the reaction temperature (40-50 °C can often help).

      • Use a large excess of the less expensive coupling partner to drive the reaction to completion.[11]

      • For extremely challenging couplings, converting the carboxylic acid to an acid chloride using (COCl)₂ or SOCl₂ can be effective, but this is a harsher method and may not be compatible with sensitive functional groups.[10]

Coupling Reagent Class Common Byproduct Pros Cons
EDC (w/ HOBt)CarbodiimideWater-soluble ureaInexpensive, easy removal of byproductModerate reactivity, risk of racemization
DCC CarbodiimideDicyclohexylurea (DCU)Inexpensive, high reactivityDCU is often insoluble and hard to remove
HATU / HBTU Uronium/AminiumTetramethylureaVery high reactivity, fast reactionsMore expensive, byproducts can be tricky
T3P® Phosphonic AnhydridePhosphate saltsHigh reactivity, clean reactionsByproducts are water-soluble and easily removed

Table 1: Comparison of common amide coupling reagents.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose solvents for these reactions?

For the cyclization step, non-coordinating solvents like dichloromethane (DCM) or toluene are standard choices as they minimize interference with the catalyst. For the amide coupling step, while DMF is traditional, greener alternatives like ethyl acetate (EtOAc) and 2-methyltetrahydrofuran (2-MeTHF) have been shown to be highly effective and are often preferred.[12]

Q2: How can I effectively monitor the progress of my cyclization reaction?

Thin Layer Chromatography (TLC) is often sufficient. A stain like p-anisaldehyde can be very effective for visualizing hydroxyl groups (starting material) and the ether product. For more quantitative analysis, taking aliquots for LCMS or crude ¹H NMR analysis is the most reliable method.

Q3: My final compound is difficult to purify. Any tips?

If the issue is contamination with coupling agent byproducts (e.g., DCU), try triturating the crude material with a solvent in which the byproduct is insoluble (like acetonitrile for DCU).[11] If the issue is separating diastereomers, careful column chromatography with a shallow solvent gradient is key. In some cases, preparative HPLC or SFC (Supercritical Fluid Chromatography) may be required.

Section 3: Experimental Protocols

Protocol 1: Representative Oxa-Pictet-Spengler Cyclization

This protocol describes the synthesis of a substituted tetrahydropyran from a homoallylic alcohol and an aldehyde, a common precursor route.[5]

  • To a flame-dried round-bottom flask under an argon atmosphere, add the homoallylic alcohol (1.0 eq) and activated 4Å molecular sieves.

  • Add anhydrous dichloromethane (to achieve a 0.05 M concentration).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the aldehyde (1.1 eq) followed by the Brønsted acid catalyst (e.g., p-TsOH, 0.1 eq).

  • Stir the reaction at 0 °C and monitor its progress by TLC (staining with p-anisaldehyde).

  • Upon completion (typically 2-4 hours), quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry with Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: HATU-Mediated Amide Coupling

This protocol describes the coupling of the resulting tetrahydropyran carboxylic acid with an amine.

  • To a dry round-bottom flask, add the tetrahydropyran carboxylic acid (1.0 eq), the amine (1.2 eq), and HATU (1.2 eq).

  • Add anhydrous DMF or 2-MeTHF (to achieve 0.1 M concentration).

  • Add diisopropylethylamine (DIEA) (3.0 eq) dropwise to the stirred solution at room temperature.

  • Stir the reaction at room temperature and monitor by LCMS.

  • Upon completion (typically 1-3 hours), dilute the reaction mixture with ethyl acetate and wash with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the final tetrahydropyran carboxamide.

References

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]

  • Nasir, N. M., Ermanis, K., & Clarke, P. A. (2014). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry, 12(21), 3323–3335.
  • Crimmins, M. T., & Shams, G. (2018). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine drugs, 16(10), 389.
  • McLeod, M. C., et al. (2024).
  • Barbasiewicz, M., Brud, A., & Mąkosza, M. (2007). Cyclization of δ-halocarbanions to cyclobutanes is a relatively slow process, thus formation of tetrahydropyran derivatives via addition to aldehydes and subsequent cyclization is possible in high yield. Synthesis, 2007(08), 1209-1213.
  • Floreancig, P. E., et al. (2007). DDQ-mediated oxocarbenium ion generation/intramolecular Prins cyclization for concise synthesis of 2,6-cis-substituted tetrahydropyran-4-one derivatives. Journal of the American Chemical Society.
  • Clarke, P. A. (2014). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry.
  • Krasavin, M., et al. (2020). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 16, 2469–2478.
  • Yadav, J. S., et al. (2010). Diastereoselective synthesis of tetrahydropyrans via Prins-Ritter and Prins-arylthiolation cyclization reactions. Tetrahedron Letters, 51(1), 137-140.
  • Aggarwal, V. K., et al. (2003). Diastereoselective Synthesis of Highly Substituted Tetrahydropyran-4-ones. Organic Letters, 5(22), 4073-4075.
  • Reddit. (2020). amide coupling help. r/Chempros. Retrieved from [Link]

  • Guchhait, S. K., et al. (2018). Brønsted Acid-Promoted Oxa-Pictet–Spengler Reaction for the Synthesis of Indole-Fused Pyran Derivatives. The Journal of Organic Chemistry, 83(17), 10343-10352.
  • ResearchGate. (2021). Synthesis of substituted tetrahydropyran-4-one and its oxime. Retrieved from [Link]

  • Richardson, P. (2025).
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Larghi, E. L., & Kaufman, T. S. (2006). The Oxa-Pictet-Spengler Cyclization: Synthesis of Isochromans and Related Pyran-Type Heterocycles. Synthesis, 2006(12), 1873-1900.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • McKnight, A. J., & Deadman, J. J. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 775-780.
  • Knowles, R. R., & Jacobsen, E. N. (2010). Mechanism and origins of selectivity in the enantioselective oxa-Pictet–Spengler reaction: a cooperative catalytic complex from a hydrogen bond donor and chiral phosphoric acid. Chemical Science, 1(4), 483-486.
  • Wünsch, B., et al. (2016). Oxa-Pictet-Spengler reaction as key step in the synthesis of novel σ receptor ligands with 2-benzopyran structure. Bioorganic & Medicinal Chemistry, 24(22), 5876-5888.
  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. Retrieved from [Link]

Sources

"4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide" stability in DMSO solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center

Introduction

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide. The stability of a compound in its primary stock solvent, typically Dimethyl Sulfoxide (DMSO), is critical for ensuring the accuracy and reproducibility of experimental data in high-throughput screening and other drug discovery assays.[1] This document addresses common questions and troubleshooting scenarios related to the storage and handling of this compound in DMSO, focusing on its key structural features: a tertiary carboxamide, a stable tetrahydropyran ring, and a bromophenyl moiety.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary chemical stability concerns for this compound when dissolved in DMSO?

The primary stability concern for this molecule is the potential hydrolysis of the tertiary carboxamide functional group.[2] While amides are generally robust, they can undergo slow hydrolysis to the corresponding carboxylic acid and amine, a reaction that is catalyzed by the presence of water.[2][3] DMSO is highly hygroscopic and readily absorbs atmospheric moisture, which can provide the necessary water for this degradation pathway.[4] The tetrahydropyran ether and the bromophenyl groups are chemically robust and are not expected to be sources of instability under standard laboratory storage conditions.

Q2: I'm observing a new, more polar peak in my LC-MS analysis of a stock solution that has been stored for several weeks. What is the likely identity of this degradant?

The most probable degradant is the hydrolysis product, 4-(3-bromophenyl)tetrahydro-2H-pyran-4-carboxylic acid . This occurs when the carboxamide group reacts with water present in the DMSO solvent. The resulting carboxylic acid is significantly more polar than the parent amide, leading to an earlier elution time on a reverse-phase HPLC column. The mass of this new peak should correspond to the parent compound's mass plus the mass of an oxygen atom minus the mass of an NH group (+1 Da).

To confirm this, you can analyze your sample via LC-MS/MS and look for the expected mass of the carboxylic acid. The diagram below illustrates this primary degradation pathway.

Hydrolysis_Pathway Potential Hydrolysis of this compound Parent Parent Compound (Carboxamide) Product Degradation Product (Carboxylic Acid) Parent->Product Hydrolysis Water Water (H₂O) (from moist DMSO) Water->Product Ammonia Ammonia (NH₃) Product->Ammonia Byproduct

Caption: Potential hydrolytic degradation pathway.

Q3: What are the optimal storage conditions to maximize the shelf-life of my DMSO stock solution?

To minimize degradation, particularly hydrolysis, proper storage is essential. The following conditions are recommended based on general best practices for compound library management.[5][6]

ParameterRecommendationRationale & Scientific Justification
Temperature Store at -20°C or -80°C for long-term storage. 4°C is acceptable for short-term (days to weeks).Lowering the temperature significantly reduces the rate of chemical reactions, including hydrolysis. While room temperature storage leads to significant degradation over time (with as little as 52% of compounds remaining after a year), refrigerated or frozen conditions dramatically improve stability.[7][8]
Solvent Quality Use high-purity, anhydrous DMSO (<0.05% water).Water is a direct reactant in the primary degradation pathway (hydrolysis).[5][6] Minimizing its presence is the most critical step in preventing compound loss.
Atmosphere Overlay the stock solution vial with an inert gas (e.g., argon or nitrogen) before sealing.This displaces moist air from the vial's headspace, preventing the hygroscopic DMSO from absorbing additional water.
Container Use vials with tight-sealing caps (e.g., screw-caps with PTFE liners) or sealed plates. Glass or polypropylene containers are generally acceptable.[5]Prevents the ingress of atmospheric moisture during storage.
Aliquoting Prepare smaller, single-use aliquots from the main stock solution.This practice minimizes the number of freeze-thaw cycles and reduces the frequency with which the primary stock is exposed to ambient air, thereby limiting water absorption.

Q4: Are repeated freeze-thaw cycles a major concern for the stability of this compound?

While it is always best practice to minimize freeze-thaw cycles, studies on large, diverse compound libraries have shown that for most compounds, a moderate number of cycles (up to 11) does not cause significant degradation.[5][6][9] The primary risk associated with freeze-thaw cycles is not chemical degradation but rather the potential for water condensation to be introduced into the sample each time it is opened at room temperature. If aliquoting is not feasible, ensure the vial is allowed to come to room temperature completely before opening to prevent condensation from forming on the cold surfaces inside.

Q5: My biological assay results are showing poor reproducibility. Could compound instability be the underlying cause?

Absolutely. If this compound is degrading in your DMSO stock, the actual concentration of the active parent compound will decrease over time. This leads to a lower effective concentration in your assay wells, which can manifest as:

  • Decreased Potency (Higher IC50/EC50): As the concentration of the active compound drops, a higher total volume of the stock solution is needed to achieve the same biological effect.

  • Poor Run-to-Run Reproducibility: A stock solution used on Monday may have a higher effective concentration than the same stock used on Friday, leading to inconsistent results.

  • Complete Loss of Activity: If degradation is severe, the compound concentration may fall below the limits of detection for your assay.

It is crucial to rule out compound stability issues before troubleshooting other assay parameters.

Experimental Protocols & Workflows

Protocol 1: Recommended Procedure for Preparing a Master Stock Solution

  • Pre-Experiment Preparation: Allow the sealed vial of solid this compound and a new, sealed bottle of anhydrous DMSO to equilibrate to room temperature inside a desiccator or glove box to minimize water condensation.

  • Weighing: Weigh the required amount of the solid compound in a clean, dry vial.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Solubilization: Vortex the solution thoroughly until all solid material is completely dissolved. Gentle warming (to 30-40°C) can be used if necessary, but avoid excessive heat.[10]

  • Inert Gas Purge: Briefly flush the headspace of the vial with a gentle stream of argon or nitrogen gas.

  • Sealing and Storage: Immediately cap the vial tightly and wrap the cap with parafilm for an extra seal. Store at -20°C or below.

Protocol 2: Workflow for Verifying Compound Stability

This protocol provides a self-validating system to confirm the stability of your compound under your specific storage conditions. The primary analytical method used is Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6]

Stability_Workflow cluster_prep Preparation cluster_analysis Analysis & Storage cluster_eval Evaluation A Prepare fresh DMSO stock (Protocol 1) B t=0 Analysis: Acquire LC-MS data. Determine initial purity (e.g., >98%) A->B C Store aliquot under proposed conditions (e.g., 4°C or -20°C) B->C D t=X Analysis: Re-analyze by LC-MS at set time points (e.g., 1, 2, 4 weeks) C->D E Compare t=X purity to t=0 purity D->E F Purity Unchanged (<2% decrease) => Stable E->F Yes G Purity Decreased (>2% decrease) => Degradation Occurring E->G No H Action: Re-evaluate storage (e.g., lower temp, aliquot) or prepare fresh stock G->H

Sources

Technical Support Center: Crystallization of 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our approach is rooted in foundational principles of physical organic chemistry and crystallization science to empower you to solve challenges encountered during your experiments.

Troubleshooting Crystallization: A Problem-Solution Approach

This section addresses specific issues you may encounter during the crystallization of this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable, step-by-step protocols for resolution.

Question 1: My compound has "oiled out" and formed a liquid layer instead of crystals. What should I do?

Answer:

"Oiling out" is a common phenomenon where the solute separates from the supersaturated solution as a liquid phase rather than a solid crystalline phase.[1] This typically occurs when the solution's temperature is above the melting point of the solute or when the level of supersaturation is too high, kinetically favoring liquid-liquid phase separation over the more ordered process of crystallization.[1][2] Oiled out products are often impure because the oil phase can act as a better solvent for impurities than the crystallization solvent itself.[1][2]

Causality and Remediation Strategy:

The primary goal is to decrease the supersaturation level and ensure the solution temperature is below the compound's melting point when nucleation begins.

Troubleshooting Protocol:

  • Re-dissolution and Dilution: Heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% of the original volume) to decrease the concentration and thus the supersaturation upon cooling.[2]

  • Slower Cooling: Allow the solution to cool to room temperature slowly. A rapid temperature drop can lead to high supersaturation and oiling out. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to ambient temperature can be effective.

  • Solvent System Modification: If the issue persists, consider changing the solvent system. Oiling out can be more prevalent in highly viscous solvents or in solvent systems where the compound's solubility changes dramatically with temperature.

Question 2: No crystals are forming, even after the solution has cooled to room temperature. How can I induce crystallization?

Answer:

The failure to crystallize upon cooling indicates that the solution is not sufficiently supersaturated, or that the nucleation energy barrier is too high. For crystallization to occur, solute molecules must come together to form a stable nucleus.

Causality and Remediation Strategy:

The objective is to increase the solute concentration to a supersaturated state or to lower the energy barrier for nucleation.

Troubleshooting Protocol:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide a nucleation site.[2]

  • Seeding: If you have a small amount of the solid compound, add a "seed crystal" to the cooled solution.[2] This provides a template for further crystal growth. If no solid is available, you can dip a glass rod into the solution, allow the solvent to evaporate, and then re-introduce the rod with the solid residue into the solution.[2]

  • Increase Concentration: If the solution is too dilute, you may need to remove some of the solvent. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.[2]

  • Anti-Solvent Addition: If your compound is soluble in one solvent but insoluble in another miscible solvent, you can use an anti-solvent approach. Dissolve the compound in a minimal amount of the "good" solvent, and then slowly add the "anti-solvent" until the solution becomes slightly turbid. This indicates the onset of precipitation. Gentle warming to clarify the solution followed by slow cooling can yield crystals.

Question 3: My crystallization yield is very low. How can I improve it?

Answer:

A low yield suggests that a significant amount of the compound remains dissolved in the mother liquor after crystallization.[2] This can be due to using too much solvent or choosing a solvent in which the compound has high solubility even at low temperatures.

Causality and Remediation Strategy:

To improve the yield, you need to maximize the amount of solute that comes out of solution upon cooling.

Troubleshooting Protocol:

  • Reduce Solvent Volume: The most common reason for low yield is using an excessive amount of solvent.[2] If the mother liquor has not been discarded, you can try to recover more product by evaporating some of the solvent and cooling the solution again for a "second crop" of crystals.[2]

  • Optimize the Solvent: Perform a solvent screen to find a solvent in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.

  • Cooling to Lower Temperatures: Once crystals have formed at room temperature, placing the flask in an ice bath or a refrigerator can further decrease the solubility of the compound in the mother liquor, leading to a higher yield.

  • pH Adjustment: If your compound has acidic or basic functional groups, the pH of the solution can significantly affect its solubility. Ensure the pH is adjusted to a point where the compound is in its least soluble form (usually the neutral form).

Question 4: The resulting crystals are very small, like a fine powder. How can I grow larger crystals?

Answer:

The formation of very small crystals is often a result of rapid nucleation, which happens when the solution is highly supersaturated.[3] This leads to the formation of many nuclei simultaneously, leaving little opportunity for individual crystals to grow large.

Causality and Remediation Strategy:

The key is to slow down the crystallization process to favor crystal growth over nucleation.

Troubleshooting Protocol:

  • Slower Cooling: As with preventing oiling out, slow cooling is crucial for growing larger crystals. A slower cooling rate reduces the level of supersaturation and allows more time for molecules to deposit onto existing crystal lattices.

  • Reduce Supersaturation: Use a slightly larger volume of solvent than the minimum required for dissolution at high temperature. This will result in a lower level of supersaturation upon cooling, favoring the growth of fewer, larger crystals.[2]

  • Slurry Experiment: A slurry experiment can be used to ripen the crystals. This involves stirring the crystalline solid in its mother liquor for an extended period. Over time, smaller crystals will dissolve and re-deposit onto larger crystals, a process known as Ostwald ripening.

Frequently Asked Questions (FAQs)

What is a good starting solvent for the crystallization of this compound?

A systematic solvent screening is the most reliable approach.

Proposed Solvent Screening Protocol:

  • Place a small amount of your compound (10-20 mg) into several test tubes.

  • Add a small volume (0.5 mL) of a different solvent to each test tube.

  • Observe the solubility at room temperature.

  • For solvents in which the compound is insoluble at room temperature, heat the test tube to the solvent's boiling point and observe if it dissolves.

  • If the compound dissolves when hot, allow the test tube to cool slowly to room temperature and then in an ice bath. Observe the quality of the crystals formed.

Table 1: Recommended Solvents for Screening

Solvent ClassRecommended SolventsRationale
Alcohols Ethanol, Methanol, IsopropanolGood starting point based on the parent compound. Amides often have good solubility in hot alcohols.
Ketones AcetoneA polar aprotic solvent that is often effective for compounds with polar functional groups.
Esters Ethyl AcetateMedium polarity solvent, good for creating mixed-solvent systems with nonpolar solvents like hexanes.
Aromatic Hydrocarbons TolueneThe aromatic ring in the solvent may interact favorably with the bromophenyl group of the compound.
Ethers Tetrahydrofuran (THF)Can be a good solvent for a variety of organic compounds.
Nonpolar Hydrocarbons Hexanes, HeptaneLikely to be poor solvents, making them good candidates as anti-solvents in mixed-solvent systems.

An ideal single solvent will show low solubility at room temperature and high solubility at its boiling point. If no single solvent is ideal, a mixed-solvent system (e.g., ethanol/water, ethyl acetate/hexanes) should be investigated.

How can I be sure that the crystallized material is purer than the crude product?

The primary goal of crystallization is purification. Several methods can be used to assess the purity of your crystallized material:

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range. Compare the melting point of your crude and recrystallized material.

  • Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. A pure compound should ideally show a single spot.

  • Spectroscopic Methods (NMR, HPLC): For a more quantitative assessment, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) can be used to identify and quantify impurities.

What is an anti-solvent crystallization and when should I use it?

Anti-solvent crystallization is a technique where a second solvent (the anti-solvent), in which the compound is insoluble, is added to a solution of the compound in a "good" solvent. This induces supersaturation and causes the compound to crystallize.

This method is particularly useful when:

  • No single solvent provides the desired solubility profile (highly soluble when hot, poorly soluble when cold).

  • The compound is sensitive to heat, and crystallization by cooling from a high temperature is not feasible.

Protocol for Anti-Solvent Crystallization:

  • Dissolve your compound in a minimal amount of a "good" solvent at room temperature.

  • Slowly add the anti-solvent dropwise with stirring.

  • Continue adding the anti-solvent until the solution becomes persistently turbid.

  • If necessary, gently warm the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature. Crystals should form as the solubility decreases.

Experimental Workflows and Diagrams

To aid in your troubleshooting efforts, the following diagrams illustrate key decision-making processes and experimental workflows.

Diagram 1: Troubleshooting Crystallization Issues

Troubleshooting_Crystallization start Crystallization Experiment cooled Solution Cooled start->cooled crystals_formed Crystals Formed? cooled->crystals_formed oiled_out Oiled Out? crystals_formed->oiled_out No check_yield_purity Check Yield & Purity crystals_formed->check_yield_purity Yes no_crystals No Crystals oiled_out->no_crystals No fix_oiling Remedy Oiling Out: - Re-heat and Add More Solvent - Cool Slowly - Change Solvent oiled_out->fix_oiling Yes induce_nucleation Induce Nucleation: - Scratch Flask - Add Seed Crystal no_crystals->induce_nucleation Action check_concentration Increase Concentration: - Evaporate Solvent - Add Anti-Solvent induce_nucleation->check_concentration If still no crystals low_yield Low Yield? check_yield_purity->low_yield improve_yield Improve Yield: - Reduce Solvent Volume - Cool to Lower Temp. low_yield->improve_yield Yes end Process Complete low_yield->end No

Caption: A decision tree for troubleshooting common crystallization problems.

Diagram 2: Workflow for Solvent Screening

Solvent_Screening_Workflow start Start: Crude Compound step1 Aliquot compound into multiple test tubes start->step1 step2 Add different solvents at room temperature step1->step2 observe_rt Observe Solubility at RT step2->observe_rt step3 Heat insoluble samples to boiling observe_rt->step3 Insoluble end Select Optimal Solvent/System observe_rt->end Soluble (consider for anti-solvent) observe_hot Observe Solubility when Hot step3->observe_hot step4 Cool solutions that dissolved when hot observe_hot->step4 Soluble observe_hot->end Insoluble (poor solvent) observe_crystals Observe Crystal Formation step4->observe_crystals observe_crystals->end Good Crystals observe_crystals->end No/Poor Crystals (consider mixed solvent)

Caption: A systematic workflow for selecting a suitable crystallization solvent.

References

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • University of Neuchâtel. (n.d.). Guide for crystallization. [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?[Link]

  • Google Patents. (n.d.).
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the scale-up synthesis of 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide. This document is designed for researchers, process chemists, and drug development professionals encountering challenges when transitioning this synthesis from laboratory to pilot or manufacturing scale. We will address common issues with in-depth, field-proven insights, focusing on the causality behind experimental choices to ensure robust and scalable process development.

Overview of the Synthetic Pathway

The most common and logical synthetic route to this compound involves a two-step sequence. First, a Grignard reaction between a 3-bromophenyl magnesium halide and tetrahydro-4H-pyran-4-one creates the key tertiary alcohol intermediate. This is followed by a Ritter reaction, which directly converts the alcohol into the target carboxamide under acidic conditions.[1][2][3]

Synthetic_Pathway cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Ritter Reaction SM1 1,3-Dibromobenzene Intermediate 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-ol SM1->Intermediate 1. Mg, THF SM2 Tetrahydro-4H-pyran-4-one SM2->Intermediate 2. Add Ketone Product This compound Intermediate->Product H₂SO₄, MeCN then H₂O quench Mg Mg, THF Reagents H₂SO₄, MeCN, H₂O

Caption: High-level overview of the two-step synthesis.

While efficient on paper, both steps present significant and distinct scale-up challenges that can impact yield, purity, safety, and operational efficiency.

Troubleshooting Guide: Step-by-Step Problem Solving

This section addresses specific, frequently encountered problems in a question-and-answer format.

Part A: Grignard Reaction Scale-Up

The Grignard reaction is notoriously sensitive and exothermic, posing significant safety and consistency risks at scale.[4][5]

Question 1: My large-scale Grignard reaction is failing to initiate or is extremely sluggish. What's wrong?

Answer: This is a classic Grignard problem, often exacerbated at scale. The root cause is typically the passivation of the magnesium surface by a layer of magnesium oxide, preventing the reaction with the aryl halide.[6]

Probable Causes & Solutions:

CauseExplanation & Troubleshooting Protocol
Magnesium Passivation The MgO layer is stubborn. At scale, simple stirring may not be enough to break it. Solution: Activate the magnesium in situ. A common method is to add a small crystal of iodine or a few drops of 1,2-dibromoethane to a small portion of the magnesium in THF. The resulting exotherm and color change indicate activation, after which the remaining reagents can be added.[6]
Residual Moisture Grignard reagents are potent bases and are instantly quenched by water.[6][7] Large-scale reactors and solvent transfer lines have more surface area for atmospheric moisture to adsorb. Solution: Ensure all glassware, reactors, and transfer lines are rigorously dried (oven-dried or purged with dry nitrogen). Use high-purity anhydrous solvents (<50 ppm water). Consider passing the solvent through a column of activated molecular sieves or alumina before use.
Starting Material Quality Impurities in the 1,3-dibromobenzene or THF can inhibit the reaction. Solution: Use reagents from reputable suppliers and verify purity. Ensure the THF is free of peroxides, which can be both an explosion hazard and an inhibitor.

**dot digraph "Grignard_Initiation_Troubleshooting" { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Start" [label="Grignard Reaction\nFails to Initiate", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Check_Moisture" [label="Is the system\nrigorously anhydrous?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; "Check_Mg" [label="Was the Magnesium\nactivated?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; "Check_Reagents" [label="Are starting materials\nof high purity?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

"Sol_Moisture" [label="Dry all equipment and\nuse anhydrous solvent (<50 ppm H₂O).", fillcolor="#E6F4EA"]; "Sol_Mg" [label="Activate Mg with I₂ or\n1,2-dibromoethane.", fillcolor="#E6F4EA"]; "Sol_Reagents" [label="Verify reagent purity;\ncheck THF for peroxides.", fillcolor="#E6F4EA"]; "Success" [label="Initiation Successful", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Check_Moisture"; "Check_Moisture" -> "Sol_Moisture" [label="No"]; "Check_Moisture" -> "Check_Mg" [label="Yes"]; "Check_Mg" -> "Sol_Mg" [label="No"]; "Check_Mg" -> "Check_Reagents" [label="Yes"]; "Check_Reagents" -> "Sol_Reagents" [label="No"]; "Sol_Moisture" -> "Success"; "Sol_Mg" -> "Success"; "Sol_Reagents" -> "Success"; } Caption: Decision workflow for troubleshooting Grignard initiation.

Question 2: I'm observing poor selectivity, with significant formation of biphenyl (Wurtz coupling) and other byproducts. How can I improve this?

Answer: Wurtz coupling becomes a major issue when the concentration of the aryl halide is high in the presence of newly formed Grignard reagent. This is a common problem in large batch reactors where mixing is less efficient.[8]

Probable Causes & Solutions:

CauseExplanation & Troubleshooting Protocol
High Local Concentration Adding the aryl halide too quickly to the magnesium slurry creates localized "hot spots" of high concentration, promoting the side reaction: Ar-MgX + Ar-X → Ar-Ar. Solution: Slow, Subsurface Addition. Use a dip tube to add the 1,3-dibromobenzene solution below the surface of the stirred THF/magnesium slurry. Maintain a slow, controlled addition rate to keep the instantaneous concentration of the halide low.
Inefficient Mixing In large reactors, poor mixing can lead to stagnant zones where reagent concentrations are not uniform.[9] Solution: Optimize Agitation. Ensure the reactor's agitator is appropriate for a slurry reaction and is running at a speed sufficient to keep the magnesium suspended and homogenize the reagents as they are added.
Thermodynamic vs. Kinetic Control The reactivity of the two bromine atoms in 1,3-dibromobenzene is similar. An alternative is to use a substrate with differentiated reactivity. Advanced Solution: Halogen-Magnesium Exchange. For superior selectivity, consider starting with 1-bromo-3-iodobenzene. A halogen-magnesium exchange using a commercial Grignard reagent like isopropylmagnesium chloride (i-PrMgCl) will selectively occur at the more reactive aryl-iodine bond at low temperatures, virtually eliminating Wurtz coupling.[10]
Part B: Ritter Reaction Scale-Up

The Ritter reaction's use of strong acid and its potential for side reactions are the primary scale-up concerns.[11]

Question 1: My yield is low, and I've identified a major alkene impurity, 4-(3-bromophenyl)-3,6-dihydro-2H-pyran. How do I prevent this elimination side reaction?

Answer: This is a classic E1 elimination pathway competing with the desired nucleophilic addition of the nitrile. The tertiary carbocation intermediate formed from the protonated alcohol is the branch point for both reactions. At higher temperatures, elimination is often favored.[12]

**dot digraph "Ritter_Competition" { graph [splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Alcohol" [label="Tertiary Alcohol\nIntermediate", fillcolor="#F1F3F4"]; "Carbocation" [label="Tertiary Carbocation", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Amide_Pathway" [label="Route A: Nucleophilic Attack\n(Desired)", shape=box, style=rounded, fillcolor="#E6F4EA"]; "Alkene_Pathway" [label="Route B: E1 Elimination\n(Undesired)", shape=box, style=rounded, fillcolor="#FCE8E6"]; "Nitrilium" [label="Nitrilium Ion", fillcolor="#E8F0FE"]; "Amide" [label="Target Amide", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Alkene" [label="Alkene Byproduct", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Alcohol" -> "Carbocation" [label="+ H⁺, - H₂O"]; "Carbocation" -> "Amide_Pathway" [label="+ MeCN"]; "Carbocation" -> "Alkene_Pathway" [label="- H⁺"]; "Amide_Pathway" -> "Nitrilium"; "Nitrilium" -> "Amide" [label="+ H₂O"]; "Alkene_Pathway" -> "Alkene"; } Caption: Competing reaction pathways in the Ritter reaction.

Probable Causes & Solutions:

CauseExplanation & Troubleshooting Protocol
High Reaction Temperature The activation energy for elimination is often higher, making it more prevalent at elevated temperatures. Solution: Strict Temperature Control. Maintain the reaction at a lower temperature (e.g., 0-10 °C) during the acid and nitrile addition. The reaction is still exothermic, so ensure the reactor's cooling system is sufficient to handle the heat load.
Excessively Strong Acid While necessary, very harsh acidic conditions can promote charring and elimination. Solution: Acid Choice & Stoichiometry. Use the minimum effective amount of sulfuric acid. Alternatively, explore milder or heterogeneous acid catalysts. Silica-bonded N-propyl sulphamic acid (SBNPSA) has been shown to be an effective, reusable solid acid catalyst for Ritter reactions, which can simplify work-up and reduce waste.[11]

Question 2: The reaction work-up is extremely difficult. Adding water/base to the concentrated acid mixture creates a thick, unmanageable slurry and a dangerous exotherm. How can I improve this?

Answer: This is a very common and hazardous issue when scaling up acid-catalyzed reactions. The rapid, uncontrolled neutralization of a large volume of concentrated sulfuric acid generates immense heat, and the precipitation of salts can create a mixture that is difficult to stir or pump.[13]

Recommended Scale-Up Quenching Protocol:

  • Cooling: Thoroughly cool the completed reaction mixture to 0-5 °C.

  • Reverse Quench: Instead of adding water to the acid, slowly transfer the reaction mixture to a separate, well-stirred vessel containing a chilled mixture of water and a suitable organic solvent (e.g., methyl tert-butyl ether (MTBE) or dichloromethane (DCM)). This allows the water to act as a heat sink, providing better temperature control.

  • Controlled Neutralization: Once the quench is complete, slowly add a chilled aqueous base (e.g., 20-50% NaOH or K₂CO₃ solution) while monitoring the temperature and pH closely. Maintain the temperature below 20 °C.

  • Extraction & Separation: After neutralization (pH 8-9), allow the layers to separate. The product will be in the organic layer. Perform additional extractions of the aqueous layer to maximize recovery.

Managing Viscosity: If the mixture remains thick, adding more organic solvent during the neutralization step can help maintain a mobile, stirrable slurry. The choice of solvent is critical; it should have good solubility for the product but be immiscible with water.[14]

Frequently Asked Questions (FAQs)

  • Q: What are the critical quality attributes for the tetrahydro-4H-pyran-4-one starting material?

    • A: Purity is paramount. The most critical impurity to control is water content, which will consume the expensive Grignard reagent. Other carbonyl-containing impurities could also react, leading to byproduct formation. A purity of >98% with a water content of <0.1% is recommended.

  • Q: What In-Process Controls (IPCs) should be used to monitor these reactions?

    • A: For the Grignard reaction , monitoring the consumption of 1,3-dibromobenzene via GC or HPLC is standard. For the Ritter reaction , monitor the disappearance of the tertiary alcohol intermediate by HPLC. This allows you to determine the reaction endpoint accurately, preventing the formation of degradation products from unnecessarily long reaction times.

  • Q: What is the best method for final purification at scale?

    • A: The ideal method is crystallization. After the extractive work-up, the organic layers are combined, dried, and concentrated. A solvent/anti-solvent crystallization should be developed (e.g., dissolving the crude product in a minimal amount of a good solvent like ethyl acetate or isopropanol and adding a poor solvent like heptane or hexanes until turbidity is observed). If impurities like the alkene are present at >2-3%, a silica gel plug filtration or preparative chromatography may be necessary before final crystallization.[15]

References

  • Organic Chemistry Portal. (2019, November 1). Ritter Reaction. Retrieved from [Link][1]

  • Organic Chemistry Portal. Ritter Reaction. Retrieved from [Link][16]

  • Professor Dave Explains. (2022, January 11). Ritter Reaction [Video]. YouTube. Retrieved from [Link][2]

  • Nikpassand, M., et al. (2012). Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propyl sulphamic acid (SBNPSA) under solvent-free conditions. Journal of Chemical Sciences, 124(5), 1025-1030. Retrieved from [Link][11]

  • Lanigan, R. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512-4523. Retrieved from [Link][17]

  • Felton, L. (2022, October 21). How to Scale Up a New Synthesis Reaction. Lab Manager. Retrieved from [Link][13]

  • ResearchGate. (n.d.). Synthesis of Tetrahydropyran‐4‐ones and Thiopyran‐4‐ones from Donor‐Substituted α‐Bromostyrene Derivatives. Retrieved from [Link][18]

  • Reddit. (2021, October 27). What are issues/things to consider when scaling up reactions from the lab to a factory?. r/chemistry. Retrieved from [Link][9]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link][7]

  • CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one. Google Patents. Retrieved from [19]

  • Reddit. (n.d.). Ritter reaction on a terpene tertiary alcohol. r/Chempros. Retrieved from [Link][12]

  • Wikipedia. (n.d.). Ritter reaction. Retrieved from [Link][3]

  • AIChE. (n.d.). Scale-Up (and Down) of Viscous Mixing Processes. Retrieved from [Link][14]

  • Leon, R. O., et al. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv. Retrieved from [Link][8]

  • US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound. Google Patents. Retrieved from [15]

  • University of Evansville. Grignard Reaction. Retrieved from [Link][6]

  • AIChE. (n.d.). (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry. Retrieved from [Link][4]

  • Impact of residence time distributions in reacting magnesium packed-beds on Grignard reagent formation. ChemRxiv. Retrieved from [Link][20]

  • METTLER TOLEDO. Grignard Reaction Scale-up – 4 Steps to Control Development. Retrieved from [Link][5]

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Technical Support Center: Stereochemical Integrity in Chiral Pyran Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of chiral pyran derivatives. Chiral pyrans are significant scaffolds in a vast array of natural products and pharmaceuticals, making their stereoselective synthesis a critical endeavor.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of maintaining stereochemical integrity and avoiding racemization during your synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern in the synthesis of chiral pyran derivatives?

A1: Racemization is the process by which an enantiomerically pure or enriched compound is converted into a mixture of equal parts of both enantiomers (a racemate).[3] This is a significant issue in pharmaceutical development because different enantiomers of a drug can have vastly different biological activities.[4][5][6] One enantiomer might be therapeutically active, while the other could be inactive or even cause harmful side effects.[4][6] Therefore, maintaining the desired stereochemistry is crucial for the safety and efficacy of chiral pyran-based drugs.

Q2: What are the common synthetic strategies for preparing chiral pyrans?

A2: Several powerful methods exist for the asymmetric synthesis of chiral pyrans. These include:

  • Hetero-Diels-Alder (HDA) Reactions: This cycloaddition reaction is a highly effective method for constructing the pyran ring with good stereocontrol.[7][8][9][10] The use of chiral Lewis acids or organocatalysts can induce high enantioselectivity.[7]

  • Organocatalytic Reactions: Asymmetric organocatalysis has emerged as a powerful tool for synthesizing chiral pyrans through various reaction cascades, such as Michael additions followed by cyclization.[11][12][13][14][15]

  • Metal-Catalyzed Reactions: Transition metal catalysis, often in combination with chiral ligands, enables a range of enantioselective transformations to produce chiral pyran derivatives.[12][16]

  • Domino/Cascade Reactions: These multi-step reactions, often catalyzed, allow for the efficient construction of complex chiral pyran structures in a single pot from simple starting materials.[7][14][17]

Q3: At what stages of the synthesis is racemization most likely to occur?

A3: Racemization can occur at several points during a synthetic sequence. Key stages to monitor closely are:

  • Activation/Coupling Steps: Activation of carboxylic acids or other functional groups can lead to the formation of intermediates that are prone to racemization, especially under basic conditions.[18]

  • Reactions involving Planar Intermediates: Any reaction that proceeds through a planar, achiral intermediate, such as an enol or enolate, can lead to loss of stereochemical information.[4][19] If a stereocenter is converted to a planar sp2-hybridized carbon, subsequent reactions can occur from either face with equal probability, leading to a racemic mixture.[3]

  • Purification and Work-up: Exposure to acidic or basic conditions, or elevated temperatures during purification (e.g., chromatography, distillation) can sometimes cause racemization of sensitive chiral centers.

Troubleshooting Guide: Diagnosing and Solving Racemization Issues

This section addresses specific experimental problems that can lead to a loss of enantiomeric excess (% ee) in your chiral pyran products.

Problem Potential Causes Solutions & Mitigation Strategies
Low % ee in Hetero-Diels-Alder Reactions 1. Suboptimal Catalyst or Ligand: The chiral catalyst or ligand may not be providing sufficient stereochemical control. 2. Incorrect Reaction Temperature: Temperature can significantly impact the selectivity of the reaction.[20] 3. Background Uncatalyzed Reaction: A non-selective background reaction may be competing with the desired catalytic cycle.1. Screen Catalysts and Ligands: Experiment with a variety of chiral Lewis acids, organocatalysts, or metal-ligand complexes to find the optimal system for your specific substrates. 2. Optimize Temperature: Lowering the reaction temperature often enhances stereoselectivity. Perform a temperature screen to find the ideal balance between reaction rate and enantioselectivity. 3. Adjust Reaction Conditions: Use of a more effective catalyst or adjusting concentrations can favor the catalyzed pathway.
Racemization During Organocatalytic Michael Addition/Cyclization 1. Prolonged Reaction Times: Extended exposure to the catalyst and reaction conditions can lead to product racemization. 2. Strongly Basic or Acidic Conditions: The organocatalyst or additives may be promoting enolization and subsequent racemization.[19] 3. Reversibility of the Cyclization Step: If the cyclization is reversible, it can lead to erosion of the enantiomeric excess over time.1. Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction and quench it as soon as the starting material is consumed. 2. Optimize Catalyst and Additives: Choose a catalyst with the appropriate acidity/basicity. If additives are used, screen for their effect on enantioselectivity. Sometimes, the addition of a co-catalyst can improve both rate and stereocontrol.[12] 3. Control Reaction Conditions: Lowering the temperature can often disfavor the reverse reaction.
Loss of Stereochemical Integrity During Work-up or Purification 1. Exposure to Harsh pH: Acidic or basic conditions during aqueous work-up can cause racemization of sensitive stereocenters. 2. High Temperatures During Solvent Removal or Chromatography: Heat can promote racemization, especially for compounds with thermally labile stereocenters.[19] 3. Active Stationary Phase in Chromatography: Silica gel can be acidic and may cause racemization of acid-sensitive compounds.1. Use Buffered Solutions: Employ buffered aqueous solutions for work-up to maintain a neutral pH. 2. Use Low-Temperature Techniques: Remove solvents under reduced pressure at low temperatures. If column chromatography is necessary, consider performing it in a cold room. 3. Deactivate Silica Gel: Use silica gel that has been treated with a base (e.g., triethylamine) or consider using a less acidic stationary phase like alumina.
Epimerization at a Stereocenter Adjacent to a Carbonyl Group 1. Base-Catalyzed Enolization: The presence of a base can deprotonate the α-carbon, leading to a planar enolate intermediate that can be protonated from either face.[4][19] 2. Acid-Catalyzed Enolization: Strong acids can also catalyze enolization, leading to racemization.[19]1. Use Non-basic Conditions: If possible, avoid the use of strong bases. If a base is required, use a sterically hindered, non-nucleophilic base and carefully control the stoichiometry and temperature. 2. Protecting Group Strategy: Consider protecting the carbonyl group to prevent enolization during subsequent reaction steps.[21]

Key Methodologies for Stereocontrol

To proactively avoid racemization, consider implementing the following robust methodologies in your synthetic protocols.

Methodology 1: Chiral Catalyst Selection in Hetero-Diels-Alder Reactions

The choice of a chiral catalyst is paramount for achieving high enantioselectivity in the hetero-Diels-Alder reaction.

Experimental Protocol: A Representative Asymmetric Hetero-Diels-Alder Reaction

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral Lewis acid catalyst (e.g., a chiral BINOL-derived titanium complex) in a dry, aprotic solvent (e.g., dichloromethane or toluene).

  • Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., -78 °C).

  • Substrate Addition: Slowly add the dienophile (e.g., an aldehyde) to the catalyst solution, followed by the diene.

  • Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor its progress by TLC or LC-MS.

  • Quenching and Work-up: Once the reaction is complete, quench it with a suitable reagent (e.g., a saturated aqueous solution of sodium bicarbonate). Allow the mixture to warm to room temperature, and then perform an aqueous work-up.

  • Purification: After drying the organic layer and removing the solvent in vacuo, purify the product by flash column chromatography on silica gel.

Methodology 2: Strategic Use of Protecting Groups

Protecting groups can be instrumental in preventing racemization by temporarily masking a functional group that might otherwise facilitate the loss of stereochemical integrity.

Example: Protection of an α-Chiral Ketone

If a chiral center is located alpha to a ketone, the ketone can be temporarily converted to a ketal to prevent enolization under basic or acidic conditions.

Experimental Protocol: Ketal Protection

  • Reaction Setup: Dissolve the chiral ketone in a suitable solvent (e.g., toluene) and add a diol (e.g., ethylene glycol) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Water Removal: Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Work-up and Purification: After the reaction is complete, cool the mixture and wash it with a basic aqueous solution to remove the acid catalyst. Purify the resulting ketal by chromatography or distillation.

  • Deprotection: The ketal can be removed later in the synthesis by treatment with aqueous acid.

Visualizing Reaction Pathways and Troubleshooting

The following diagrams illustrate key concepts and workflows for avoiding racemization.

Racemization_Mechanism cluster_enantiomers Enantiomers cluster_intermediate Achiral Intermediate A R-Enantiomer C Planar Intermediate (e.g., Enolate) A->C Racemizing Conditions (Acid/Base, Heat) B S-Enantiomer C->A Non-stereoselective Reaction C->B Non-stereoselective Reaction

Caption: General mechanism of racemization via a planar intermediate.

Troubleshooting_Workflow Start Low Enantiomeric Excess Observed CheckReaction Analyze Reaction Conditions Start->CheckReaction CheckWorkup Analyze Work-up & Purification Start->CheckWorkup Temp Optimize Temperature? CheckReaction->Temp Catalyst Screen Catalysts/Ligands? CheckReaction->Catalyst pH Control pH? CheckWorkup->pH Purification Modify Purification? CheckWorkup->Purification Solution Improved % ee Temp->Solution Catalyst->Solution pH->Solution Purification->Solution

Caption: A decision-making workflow for troubleshooting low enantioselectivity.

References

  • Encyclopedia.pub. (2022). Synthesis of Pyran Derivatives. Retrieved from [Link]

  • Recent Advances in the Synthesis of 2H-Pyrans. (2019). National Center for Biotechnology Information. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 19.11: Racemization. Retrieved from [Link]

  • ACS Publications. (2024). Enantioselective Synthesis of Helically Chiral Molecules Enabled by Asymmetric Organocatalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of chiral pyran derivatives 267 catalyzed by piperidine-based.... Retrieved from [Link]

  • Wikipedia. (n.d.). Racemization. Retrieved from [Link]

  • ACS Publications. (2023). Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans. Retrieved from [Link]

  • Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. (2013). National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (2022). Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. Retrieved from [Link]

  • Role of Additives during Deracemization Using Temperature Cycling. (2018). National Center for Biotechnology Information. Retrieved from [Link]

  • Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development. (2015). National Center for Biotechnology Information. Retrieved from [Link]

  • Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes. (2015). National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2007). Racemisation in asymmetric synthesis. Dynamic kinetic resolution and related processes in enzyme and metal catalysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. Retrieved from [Link]

  • The Significance of Chirality in Drug Design and Development. (2017). National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Retrieved from [Link]

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  • Sci-Hub. (2009). Diastereoselective Synthesis of Polycyclic Acetal-Fused Pyrano[3,2-c]pyran-5(2H)-one Derivatives. Retrieved from [Link]

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  • YouTube. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. Retrieved from [Link]

  • MDPI. (2020). Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu 13 Cluster. Retrieved from [Link]

  • ACS Publications. (2013). Asymmetric Synthesis of Chiral Dihydrothiopyrans via an Organocatalytic Enantioselective Formal Thio [3 + 3] Cycloaddition Reaction with Binucleophilic Bisketone Thioethers. Retrieved from [Link]

  • PubMed. (2012). Organocatalytic one-pot asymmetric synthesis of 4H,5H-pyrano[2,3-c]pyrazoles. Retrieved from [Link]

  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Hetero-Diels-Alder Reactions. Retrieved from [Link]

  • ETH Zurich Research Collection. (2020). Deracemization via batch temperature cycles - Combining racemization and crystallization for chiral resolution. Retrieved from [Link]

  • ResearchGate. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Retrieved from [Link]

  • Asymmetric reactions_synthesis. (n.d.). Retrieved from [Link]

  • MDPI. (2022). Catalytic Enantioselective Diels Alder Reaction: Application in the Synthesis of Antiviral Agents. Retrieved from [Link]

  • Royal Society of Chemistry. (2010). Enantioselective synthesis of substituted pyrans via amine-catalyzed Michael addition and subsequent enolization/cyclisation. Retrieved from [Link]

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  • PubMed. (2024). Metal-organic framework catalysed multicomponent reactions towards the synthesis of Pyrans. Retrieved from [Link]

  • MDPI. (2024). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. Retrieved from [Link]

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Technical Support Center: Degradation Pathways of 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for investigating the degradation pathways of 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide. As this compound is a chemical intermediate, publicly available stability data is limited. This guide is designed to provide you, the research and development scientist, with the foundational knowledge and practical methodologies to conduct a thorough stability and forced degradation study in your own laboratory. We will proceed from the principles of chemical stability to detailed experimental protocols and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is a forced degradation study and why is it necessary for a chemical intermediate like this?

A forced degradation study, also known as stress testing, is the deliberate degradation of a substance under conditions more severe than accelerated stability testing (e.g., high heat, humidity, acid/base hydrolysis, oxidation, and photolysis).[1][2] For a pharmaceutical intermediate, these studies are crucial for several reasons:

  • Pathway Elucidation: It helps to identify potential degradation products and understand the degradation pathways of the molecule.[1] This knowledge is vital for improving the manufacturing process, and identifying stable storage conditions.[3]

  • Analytical Method Development: It is instrumental in developing and validating a "stability-indicating" analytical method, typically an HPLC method, that can accurately separate the parent compound from all potential degradation products.[3][4]

  • Regulatory Compliance: For drug development, these studies are a regulatory expectation to demonstrate the specificity of analytical methods.[3]

Q2: What are the most likely points of degradation on the this compound molecule?

Based on its structure, we can predict several potential weak points:

  • Amide Bond: Amides are susceptible to hydrolysis under both acidic and basic conditions, which would cleave the molecule to form a carboxylic acid and ammonia.[5][6][7] This is often a primary degradation pathway for many pharmaceuticals.

  • Tetrahydropyran (THP) Ring: The ether linkage within the THP ring can be susceptible to oxidative degradation or cleavage under strong acidic conditions, although THP rings are generally more stable than their tetrahydrofuran (THF) counterparts.[8] Oxidative degradation may be initiated by abstraction of a hydrogen atom adjacent to the ether oxygen.[9]

  • Bromophenyl Group: While the aromatic ring itself is quite stable, the carbon-bromine bond can be a site for certain reactions. Additionally, the benzene ring can undergo oxidative degradation under harsh conditions.[10][11]

Q3: What analytical techniques are best suited for identifying unknown degradation products?

A combination of techniques is typically required for definitive identification:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse for impurity identification.[12] HPLC separates the degradants, and the mass spectrometer provides molecular weight and fragmentation data, which are crucial for proposing structures.[13][14][15]

  • High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, allowing for the determination of the elemental composition of degradants.[12]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: If a significant degradant can be isolated in sufficient quantity and purity, NMR is the gold standard for unambiguous structure elucidation.[3][16]

Troubleshooting Guide

This section addresses common issues encountered during the analysis of degradation samples.

Problem Potential Cause(s) Troubleshooting Steps
Poor peak shape (tailing or fronting) in HPLC. 1. Sample solvent is too strong. 2. Column overload. 3. Column contamination or degradation.1. Whenever possible, dissolve the sample in the mobile phase.[17][18] 2. Reduce the injection volume or dilute the sample.[17] 3. Use a guard column to protect the analytical column.[19] If contamination is suspected, flush the column with a strong solvent.
Inconsistent retention times. 1. Mobile phase composition is changing (e.g., evaporation of a volatile component). 2. Fluctuations in column temperature. 3. Pump malfunction or leaks.1. Cover solvent reservoirs and prepare fresh mobile phase daily.[17] 2. Use a column oven to maintain a constant temperature.[17][18] 3. Check for leaks and ensure the pump is delivering a consistent flow rate.[17]
No degradation observed under stress conditions. 1. Stress conditions are too mild. 2. The compound is exceptionally stable.1. Increase the concentration of the stressing agent, the temperature, or the duration of the study. 2. This is a valid result, but ensure a range of aggressive conditions have been tested before concluding.
Complete degradation of the parent compound. 1. Stress conditions are too harsh.1. Reduce the concentration of the stressing agent, the temperature, or the duration of exposure to achieve a target degradation of 5-20%. This allows for the observation of intermediate degradants.
Difficulty identifying degradants by MS. 1. Co-elution of multiple degradants. 2. Use of non-volatile buffers (e.g., phosphate) which are not MS-compatible.1. Optimize the HPLC method (e.g., change the gradient, pH, or column chemistry) to improve separation.[20][21] 2. If a non-volatile buffer is necessary for separation, consider using a 2D-LC-MS system or develop a separate MS-friendly method using volatile buffers like ammonium formate or acetate.[12]

Experimental Protocols & Methodologies

Protocol 1: Forced Degradation (Stress Testing)

Objective: To generate potential degradation products of this compound.

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 80°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 80°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound in a hot air oven at 105°C for 48 hours.[16] Dissolve in the mobile phase before analysis.

    • Photolytic Degradation: Expose the solid compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Dissolve in the mobile phase before analysis.

  • Sample Analysis: After the specified time, cool the samples to room temperature. If necessary, neutralize the acidic and basic samples. Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating the parent compound from all process impurities and degradation products.

Initial Method Parameters:

ParameterRecommended Starting Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector PDA/UV at 254 nm (or λmax of the compound)
Injection Volume 10 µL

Optimization Strategy:

  • Inject a mixture of all stressed samples to create a chromatogram containing the most likely degradation products.

  • Adjust the gradient slope, pH of the mobile phase, and organic solvent (e.g., methanol vs. acetonitrile) to achieve adequate resolution between all peaks.[20]

Visualization of Potential Degradation Pathways

The following diagrams illustrate the hypothesized degradation pathways based on the chemical structure of the molecule.

Hydrolytic Degradation

Under acidic or basic conditions, the primary point of attack is the amide bond.

G parent 4-(3-Bromophenyl)tetrahydro- 2H-pyran-4-carboxamide acid_cond H+ / H₂O, Heat parent->acid_cond base_cond OH- / H₂O, Heat parent->base_cond product1 4-(3-Bromophenyl)tetrahydro- 2H-pyran-4-carboxylic acid acid_cond->product1 product2 Ammonia (NH₃) acid_cond->product2 base_cond->product1 base_cond->product2 G cluster_products Potential Products parent 4-(3-Bromophenyl)tetrahydro- 2H-pyran-4-carboxamide oxidant [O] parent->oxidant product1 Ring-opened products (e.g., hydroxy acids) oxidant->product1 product2 N-oxide derivatives oxidant->product2 product3 Hydroxylated aromatic ring oxidant->product3

Caption: Potential oxidative degradation pathways.

References

  • Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. [Link]

  • Alsante, K. M., et al. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Chemistry LibreTexts. (2024). 16.9: Oxidation of Aromatic Compounds. [Link]

  • Dong, M. W. (2016). LCMS in small-molecule drug development. Drug Discovery & Development.
  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]

  • Huber, G. W., et al. (2020). Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Green Chemistry.
  • Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Kosuru, S. K., et al. (2023). Analysing Impurities and Degradation Products. Journal of Clinical Pharmacy and Research.
  • Singh, S., et al. (2013). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis.
  • MilliporeSigma. HPLC Troubleshooting Guide. [Link]

  • Talebpour, Z., et al. (2013). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica.
  • Tan, D., et al. (2019). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Chemistry – An Asian Journal.
  • Chemistry LibreTexts. (2023). 17.4: Hydrolysis of Esters and Amides. [Link]

  • Dolan, J. W. (2012). Method Development for Drug Impurity Profiling: Part 1.
  • Pramanik, B., et al. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review.
  • BYJU'S. Types of Amide Hydrolysis. [Link]

  • LibreTexts. (2021). 8.8 Oxidation and Reduction of Aromatic Compounds. Fundamentals of Organic Chemistry.
  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • Sule, S., et al. (2023).
  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]

  • Langer, M. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.

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Validation & Comparative

A Researcher's Guide to Characterizing Novel Kinase Inhibitors: A Comparative Workflow Using "4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide" as a Model Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Guide Overview: In the landscape of kinase inhibitor drug discovery, countless novel chemical entities are synthesized, yet few have a known biological profile. This guide addresses a common challenge faced by medicinal chemists and cell biologists: how to systematically characterize a novel compound with a promising scaffold but unknown kinase targets.

We will use the molecule 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide , a compound with a tetrahydropyran core—a motif present in various biologically active molecules—as our hypothetical lead compound, hereafter designated "Lead Compound-X." [1][2][3] Public databases do not currently associate Lead Compound-X with any specific kinase-inhibitory activity.

This document provides a comprehensive, protocol-driven framework for the initial characterization, target validation, and comparative profiling of Lead Compound-X. We will benchmark its hypothetical performance against established inhibitors of the p38 mitogen-activated protein kinase (MAPK) pathway, a critical signaling node in inflammation and oncology.[4][5] The p38 MAPK pathway has been the subject of intense investigation, yet clinical translation of its inhibitors has been challenging, often due to issues of toxicity or lack of efficacy, highlighting the need for novel chemical matter.[4][6]

Our benchmark comparators will be:

  • Doramapimod (BIRB 796): A potent, slow-dissociating allosteric inhibitor that binds to a unique pocket on p38, preventing its activation.[7][8]

  • Skepinone-L: A highly selective, ATP-competitive inhibitor of p38α and p38β.[9][10][11][12]

By following this workflow, researchers can generate the robust, multi-faceted data package required to validate a new chemical scaffold and justify its advancement in a drug discovery pipeline.

Part 1: The Strategic Workflow for Kinase Inhibitor Characterization

The journey from a novel compound to a validated kinase inhibitor is a systematic process of narrowing down possibilities and building a solid evidence base. The workflow is designed to answer three fundamental questions:

  • Does it hit anything? (Broad Kinome Screening)

  • How well does it hit a specific target? (Biochemical Potency)

  • Does it work in a biological system? (Cellular Potency & Target Engagement)

This logical progression ensures that resources are focused efficiently, beginning with a wide net and progressively focusing on the most promising interactions.

G cluster_0 Phase 1: Target Discovery cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Cellular Proof-of-Concept cluster_3 Phase 4: Preclinical Decision A Lead Compound-X Synthesis B Broad Kinome Screen (e.g., 400+ Kinases) A->B 10 µM single point C Hypothetical Hit: p38 MAPKα B->C Identify primary target(s) D Biochemical IC50 Determination (ADP-Glo Assay) C->D F Data Analysis & Comparison D->F E Comparator IC50 Determination (Doramapimod, Skepinone-L) E->F G Cellular EC50 Determination (p-MK2 HTRF Assay in THP-1 cells) F->G H Cellular Functional Assay (TNFα Release in LPS-stimulated THP-1) G->H I Comparative Analysis vs Benchmarks H->I J Go/No-Go Decision (Advance to in vivo models) I->J

Caption: Experimental workflow for characterizing a novel kinase inhibitor.

Part 2: Biochemical Potency and Selectivity

Once a primary target is identified from a broad screen—in our hypothetical case, p38 MAPKα—the next critical step is to quantify the compound's potency against it. The half-maximal inhibitory concentration (IC50) is the standard metric.

Experimental Protocol: IC50 Determination using the ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a luminescent, homogeneous assay that measures the amount of ADP produced in a kinase reaction, providing a highly sensitive measure of enzyme activity.[13][14][15]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP generated by the kinase is converted back to ATP, which is then used by a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to kinase activity.[14]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution: Recombinant human p38α enzyme and a suitable substrate (e.g., ATF2 peptide) in kinase reaction buffer.

    • Prepare serial dilutions of Lead Compound-X, Doramapimod, and Skepinone-L in DMSO, then dilute into the reaction buffer to create 10X final concentrations. A typical range would be from 100 µM to 1 pM.

    • Prepare ATP solution at 2X the final desired concentration (e.g., 20 µM, near the physiological Km for many kinases).

  • Kinase Reaction (384-well plate format):

    • Add 2.5 µL of 2X kinase/substrate solution to each well.

    • Add 0.5 µL of 10X compound dilution (or DMSO for vehicle control).

    • Incubate for 10 minutes at room temperature to allow compound binding.

    • Initiate the reaction by adding 2 µL of 2X ATP solution.

    • Incubate for 60 minutes at room temperature.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete ATP. Incubate for 40 minutes at room temperature.[15]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.[13][15]

  • Data Acquisition:

    • Measure luminescence using a plate reader.

    • Convert raw luminescence data to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Hypothetical Data & Interpretation

The goal is to determine if Lead Compound-X has a potency that is competitive with, or offers advantages over, established inhibitors.

CompoundTargetMechanismHypothetical IC50 (nM)
Lead Compound-X p38αATP-Competitive (Assumed)45
Doramapimod p38αAllosteric0.1
Skepinone-L p38αATP-Competitive5.0[11][12]

Interpretation: In this hypothetical scenario, Lead Compound-X demonstrates respectable potency against p38α. While not as potent as the highly optimized comparators, an IC50 of 45 nM for an initial lead compound is a strong starting point for further medicinal chemistry optimization. The key insight is that the scaffold has validated activity against the target.

Part 3: Cellular Potency and Target Engagement

A potent biochemical inhibitor must also be effective in a complex cellular environment. This requires the compound to be cell-permeable and capable of engaging its target within the cell. We will assess this by measuring the inhibition of a direct downstream substrate of p38 MAPK.

The p38 MAPK Signaling Pathway

Upon activation by cellular stress or inflammatory cytokines (like TNFα or IL-1), upstream kinases (MKK3/6) phosphorylate p38 MAPK. Activated p38 then phosphorylates a cascade of downstream targets, including the kinase MK2 (MAPKAPK2), which in turn mediates many of the inflammatory effects. Measuring the phosphorylation of MK2 is a direct and robust readout of p38 activity in cells.

G Stress Stress / Cytokines (e.g., LPS, TNFα) MKK3_6 MKK3 / MKK6 Stress->MKK3_6 p38 p38 MAPK MKK3_6->p38 Phosphorylates MK2 MK2 (MAPKAPK2) p38->MK2 Phosphorylates Inflammation Inflammatory Response (TNFα, IL-6 Production) MK2->Inflammation LeadX Lead Compound-X LeadX->p38 Doramapimod Doramapimod Doramapimod->p38 SkepinoneL Skepinone-L SkepinoneL->p38

Caption: Simplified p38 MAPK signaling pathway showing points of inhibition.

Experimental Protocol: Cellular Target Engagement in THP-1 Monocytes

We will use the human monocytic cell line THP-1, a well-established model for studying inflammatory responses.[16][17][18][19] Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent activator of the p38 pathway in these cells.[16][18][19] We will measure the phosphorylation of MK2 using Homogeneous Time-Resolved Fluorescence (HTRF®), a highly sensitive, plate-based immunoassay.[20][21][22]

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture THP-1 cells in appropriate media.

    • Plate cells in a 384-well plate at a density of 50,000 cells/well and starve overnight in low-serum media.

  • Compound Treatment:

    • Prepare 10X serial dilutions of Lead Compound-X and comparators.

    • Pre-treat cells with compounds for 1-2 hours.

  • Cell Stimulation:

    • Stimulate the cells with LPS (final concentration 1 µg/mL) for 30 minutes to robustly activate the p38 pathway.[16]

  • Cell Lysis and HTRF® Assay:

    • Lyse the cells directly in the plate by adding the manufacturer-provided lysis buffer.

    • Add the HTRF® antibody mix, which contains two antibodies: one targeting total MK2 labeled with a donor fluorophore (e.g., Europium cryptate) and another targeting phosphorylated MK2 (p-MK2) labeled with an acceptor fluorophore.

    • Incubate for 4 hours or overnight at room temperature.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF®-compatible reader, which measures the emission from both the donor and acceptor.

    • Calculate the HTRF® ratio (Acceptor signal / Donor signal). This ratio is proportional to the amount of p-MK2.

    • Determine the EC50 (half-maximal effective concentration) by plotting the HTRF® ratio against the log of inhibitor concentration.

Hypothetical Data & Interpretation

This experiment reveals how biochemical potency translates into a cellular effect.

CompoundCellular TargetAssayHypothetical EC50 (nM)
Lead Compound-X p-MK2 InhibitionHTRF® in THP-1350
Doramapimod p-MK2 InhibitionHTRF® in THP-15
Skepinone-L p-MK2 InhibitionHTRF® in THP-180[10]

Interpretation: A drop-off from biochemical IC50 to cellular EC50 (a "shift") is expected due to factors like cell membrane permeability, protein binding, and potential for efflux. A shift of less than 10-fold (45 nM to 350 nM) for Lead Compound-X is very encouraging. It indicates the compound effectively enters cells and engages its target. The data confirms that the scaffold is not only biochemically active but also biologically relevant in a cellular context.

Part 4: Cellular Functional Readout - Inhibition of Cytokine Release

The ultimate goal of inhibiting p38 is to block its downstream functional consequences, such as the production of inflammatory cytokines. Tumor Necrosis Factor-alpha (TNFα) is a key pro-inflammatory cytokine whose production is heavily dependent on the p38 pathway.[4]

Experimental Protocol: TNFα Release Assay

This protocol measures the ability of an inhibitor to block the release of TNFα from LPS-stimulated THP-1 cells.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Follow steps 1 and 2 from the cellular target engagement protocol above.

  • Cell Stimulation:

    • Stimulate the cells with LPS (1 µg/mL) for 4-6 hours. This longer incubation is required to allow for transcription, translation, and secretion of TNFα.[18]

  • Supernatant Collection:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant, which contains the secreted TNFα.

  • TNFα Quantification:

    • Measure the concentration of TNFα in the supernatant using a sensitive immunoassay such as an ELISA or a plate-based HTRF® or AlphaLISA® kit.

  • Data Analysis:

    • Calculate the percent inhibition of TNFα release for each compound concentration relative to the LPS-stimulated control.

    • Determine the functional EC50 by plotting percent inhibition versus the log of inhibitor concentration.

Conclusion and Path Forward

This guide outlines a logical, multi-step workflow to de-orphan a novel chemical entity and build a compelling case for its potential as a kinase inhibitor. Through a hypothetical yet realistic evaluation of "this compound" (Lead Compound-X), we have demonstrated how to:

  • Identify a Target: Using broad kinome screening.

  • Quantify Potency: Determining a biochemical IC50 against the primary target, p38α.

  • Confirm Cellular Activity: Measuring target engagement (p-MK2) and functional output (TNFα release) to derive cellular EC50 values.

The hypothetical data generated for Lead Compound-X—a biochemical IC50 of 45 nM and a cellular EC50 of 350 nM—represents a successful outcome for an early-stage discovery program. It validates the tetrahydropyran-carboxamide scaffold as a viable starting point for a p38 MAPK inhibitor program.

The next steps would involve assessing the compound's selectivity against other kinases (especially those closely related to p38), exploring structure-activity relationships (SAR) through chemical modification to improve potency and properties, and evaluating its pharmacokinetic profile to determine its suitability for in vivo studies. This systematic and rigorous approach is fundamental to navigating the complex but rewarding path of kinase inhibitor drug discovery.

References

  • Patel, R., et al. (2021). A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer. Clinical Cancer Research. Available from: [Link]

  • Ge, H., et al. (2021). BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. ACS Omega. Available from: [Link]

  • Mosselhy, D., et al. (2012). Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE. PLoS ONE. Available from: [Link]

  • Seth, S., et al. (1996). Biological Activity of 4-(4-bromophenyl)-thiosemicarbazide. Acta Crystallographica Section C. Available from: [Link]

  • Koeberle, S. C., et al. (2012). Skepinone-L is a selective p38 mitogen-activated protein kinase inhibitor. Nature Chemical Biology. Available from: [Link]

  • Yeung, J., et al. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis. International Journal of Molecular Sciences. Available from: [Link]

  • Denny, W. A., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry. Available from: [Link]

  • Shehab, W. S., & Ghoneim, A. A. (2011). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry. Available from: [Link]

  • Olsen, C. (n.d.). Quantify TNFα secretion by THP-1-derived macrophages with an AlphaLISA assay. Molecular Devices. Available from: [Link]

  • Shehab, W. S., & Ghoneim, A. A. (2011). Synthesis and biological activities of some fused pyran derivatives. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). Summary of p38 inhibitors in clinical trials. Available from: [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Available from: [Link]

  • Leister, K. P., et al. (2011). Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. ResearchGate. Available from: [Link]

  • In-Hoo, K., et al. (2020). Stimulation of THP-1 Macrophages with LPS Increased the Production of Osteopontin-Encapsulating Exosome. MDPI. Available from: [Link]

  • Ge, H., et al. (2021). BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. ACS Publications. Available from: [Link]

  • Cellagen Technology. Skepinone-L | p38 MAPK inhibitor. Available from: [Link]

  • Kumar, S., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PMC. Available from: [Link]

  • Clark, A. R. (2016). “Go upstream, young man”: lessons learned from the p38 saga. Annals of the Rheumatic Diseases. Available from: [Link]

  • Rossi, A. M., et al. (2007). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Assay and Drug Development Technologies. Available from: [Link]

  • Pedraza-Sánchez, S., et al. (2020). THP-1 cells increase TNF-α production upon LPS + soluble human IgG co-stimulation supporting evidence for TLR4 and Fcγ receptors crosstalk. Cellular Immunology. Available from: [Link]

  • Zhang, M., et al. (2019). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. Available from: [Link]

  • UCL News. (2026). Scientists discover natural 'brake' that could stop harmful inflammation. Available from: [Link]

  • PubChem. Doramapimod. Available from: [Link]

  • Protocol Exchange. (n.d.). ADP Glo Protocol. Available from: [Link]

  • ResearchGate. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Available from: [Link]

  • Semantic Scholar. (n.d.). anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone. Available from: [Link]

  • Gangjee, A., et al. (2011). 7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

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A Comparative Guide to the Biological Activity of Bromophenyl Pyran Carboxamide Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the subtle art of medicinal chemistry often hinges on the precise spatial arrangement of atoms within a molecule. Isomerism, particularly positional isomerism, can dramatically alter the biological activity of a compound, transforming a promising lead into either a potent therapeutic or an inactive analogue. This guide provides a comprehensive comparison of the anticipated biological activities of ortho-, meta-, and para-bromophenyl pyran carboxamide isomers, drawing upon established principles of structure-activity relationships (SAR) and experimental data from analogous molecular scaffolds.

The pyran-carboxamide core is a privileged scaffold in medicinal chemistry, known to exhibit a wide range of pharmacological effects, including anticancer, antifungal, and enzyme inhibitory activities.[1][2] The incorporation of a bromophenyl group introduces specific electronic and steric properties that can significantly modulate these activities. The position of the bromine atom on the phenyl ring is a critical determinant of the molecule's overall shape, polarity, and ability to interact with biological targets.

The Decisive Role of Isomerism in Biological Activity

Positional isomers, while possessing the same molecular formula, can exhibit vastly different biological profiles due to their distinct three-dimensional structures. These structural variations influence a molecule's ability to bind to the active site of an enzyme or receptor. Even a minor shift in the position of a substituent can lead to steric hindrance, altered electronic distribution, or the disruption of key hydrogen bonding interactions, thereby impacting the compound's efficacy and selectivity.

For instance, studies on chlorophenyl-2,3-benzodiazepine analogues as AMPAR antagonists have demonstrated that the meta-chloro substituted isomer possesses higher biological activity than its ortho-counterpart, a difference attributed in part to reduced steric hindrance.[3] Similarly, research on N-thienylcarboxamide isomers as fungicides has revealed that the substitution pattern on the thiophene ring significantly affects their fungicidal potency.[4] These examples underscore the critical importance of evaluating all positional isomers during the lead optimization phase of drug development.

A Comparative Analysis of Bromophenyl Pyran Carboxamide Isomers

While direct comparative studies on the biological activities of ortho-, meta-, and para-bromophenyl pyran carboxamide isomers are not extensively available in the public domain, we can extrapolate potential differences based on established SAR principles and data from structurally related compounds. The primary biological activities of interest for this class of compounds include anticancer, antifungal, and enzyme inhibitory effects.

Anticancer Activity

The bromophenyl moiety is a common feature in many anticancer agents.[5] The anticancer potential of bromophenyl pyran carboxamide isomers is likely to be influenced by the bromine atom's position, which can affect the molecule's ability to interact with key oncogenic targets such as protein kinases or induce apoptosis.

Hypothesized Activity Profile:

  • para-isomer: Often, the para-position allows for deeper penetration into a hydrophobic binding pocket and can lead to favorable interactions with amino acid residues. This isomer may exhibit the most potent cytotoxic effects against a range of cancer cell lines.

  • meta-isomer: The meta-position can also confer significant activity, as seen in other halogenated phenyl compounds.[3] Its activity might be comparable to or slightly less than the para-isomer, depending on the specific target.

  • ortho-isomer: The ortho-position is most likely to introduce steric hindrance, which could negatively impact binding to the target protein. Consequently, the ortho-isomer may exhibit the lowest anticancer activity of the three.

Supporting Evidence from Analogous Compounds:

In a study of fluorophenyl derivatives of 1,3,4-thiadiazole, compounds with halogen substitutions on the phenyl ring exhibited significant cytotoxicity against the MCF-7 breast cancer cell line.[6] While a direct comparison of positional isomers was not the focus, the study highlights the importance of the halogen's presence and location.

Antifungal Activity

Carboxamide derivatives are a well-established class of fungicides, many of which act by inhibiting the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain.[2][4] The precise fit of the inhibitor within the SDH active site is crucial for its activity.

Hypothesized Activity Profile:

  • meta- and para-isomers: These isomers are more likely to adopt a conformation that fits optimally within the binding pocket of fungal SDH. The electronic influence of the bromine at these positions could also enhance binding affinity.

  • ortho-isomer: The steric bulk of the bromine atom in the ortho-position could clash with residues in the active site, leading to a significant reduction in antifungal activity.

Supporting Evidence from Analogous Compounds:

A study on the fungicidal activities of positional isomers of N-thienylcarboxamide demonstrated that the substitution pattern dramatically influences the inhibition of succinate dehydrogenase.[4] Certain isomers exhibited potent activity, while others were significantly less active, underscoring the sensitivity of the target enzyme to the inhibitor's shape.[4]

Enzyme Inhibitory Activity

Beyond SDH, bromophenyl pyran carboxamides may inhibit other enzymes implicated in various diseases. The principles of steric and electronic effects of the bromine's position remain paramount in determining the inhibitory potency against any given enzyme.

Hypothesized Activity Profile:

The relative inhibitory potencies of the isomers will be highly dependent on the specific topology of the enzyme's active site. However, a general trend can be anticipated:

  • Isomers that present a more linear and less sterically hindered profile (often the para- and meta-isomers) are more likely to be potent inhibitors.

  • The ortho-isomer's activity will be highly contingent on whether the active site can accommodate the bulkier substitution pattern.

Quantitative Data from Analogous Systems

To illustrate the impact of isomerism on biological activity, the following table summarizes IC₅₀ values for positional isomers of a related class of compounds.

Compound ClassIsomer PositionTarget/AssayIC₅₀ (µM)Reference
N-(chlorophenyl-thienyl)carboxamideN-(2-chloro-3-thienyl)SDH Inhibition~5[4]
N-(4-chloro-3-thienyl)SDH Inhibition~5[4]
N-(3-chloro-2-thienyl)SDH Inhibition>50[4]
Chlorophenyl-2,3-benzodiazepinemeta-chloroAMPAR InhibitionHigh Potency[3]
ortho-chloroAMPAR InhibitionLower Potency[3]

Note: This table presents data from analogous systems to highlight the principle of isomeric differentiation and does not represent direct data for bromophenyl pyran carboxamide isomers.

Experimental Protocols

To empirically determine the biological activity of bromophenyl pyran carboxamide isomers, the following standardized protocols are recommended.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method for assessing cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the ortho-, meta-, and para-bromophenyl pyran carboxamide isomers in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value for each isomer.

Enzyme Inhibition Assay (Generic Protocol)

This protocol can be adapted for various enzymes, such as kinases or proteases.

Protocol:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and the isomeric inhibitors in the appropriate assay buffer.

  • Inhibition Reaction: In a 96-well plate, add the enzyme and the inhibitor at various concentrations. Incubate for a predetermined period to allow for binding.

  • Substrate Addition: Initiate the enzymatic reaction by adding the substrate.

  • Signal Detection: Measure the product formation over time using a suitable detection method (e.g., fluorescence, absorbance, luminescence).

  • Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ value for each isomer by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_synthesis Isomer Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_data Data Analysis & SAR Synthesis Synthesis of o, m, p Isomers Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Analysis (NMR, MS) Purification->Characterization Cytotoxicity Cytotoxicity Assay (MTT) Characterization->Cytotoxicity Enzyme_Assay Enzyme Inhibition Assay Characterization->Enzyme_Assay Antifungal_Assay Antifungal Assay Characterization->Antifungal_Assay IC50 IC50 Determination Cytotoxicity->IC50 Enzyme_Assay->IC50 Antifungal_Assay->IC50 SAR Structure-Activity Relationship IC50->SAR Lead_ID Lead Identification SAR->Lead_ID

Caption: A generalized workflow for the synthesis, biological evaluation, and structure-activity relationship analysis of bromophenyl pyran carboxamide isomers.

Conclusion and Future Directions

The precise positioning of a bromine substituent on the phenyl ring of a pyran carboxamide scaffold is anticipated to have a profound impact on its biological activity. Based on established SAR principles, the para- and meta-isomers are hypothesized to exhibit superior anticancer, antifungal, and enzyme inhibitory properties compared to the sterically hindered ortho-isomer.

To validate these hypotheses, it is imperative to synthesize and screen all three positional isomers in a panel of relevant biological assays. The experimental protocols outlined in this guide provide a robust framework for such an investigation. The resulting data will not only elucidate the SAR of this promising class of compounds but also guide the rational design of more potent and selective therapeutic agents. The systematic comparison of these isomers is a critical step in unlocking their full therapeutic potential and advancing the field of medicinal chemistry.

References
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. [Link]

  • Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide. (n.d.). NIH. [Link]

  • 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo. (n.d.). NIH. [Link]

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  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. (n.d.). PMC. [Link]

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A Senior Application Scientist's Guide to Evaluating 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide in Resistant Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

To our valued research community: The compound "4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide" represents a novel chemical entity. As of this writing, publicly available data on its biological activity, particularly in the context of drug-resistant cancers, is not available. This guide is therefore presented as a comprehensive, forward-looking framework for the rigorous evaluation of this, or any novel compound, against the formidable challenge of drug resistance. We will proceed with a hypothetical scenario to illustrate the experimental logic, from initial characterization to the investigation of resistance mechanisms, providing field-proven insights and detailed protocols that embody scientific integrity.

Introduction: The Challenge of Acquired Drug Resistance

The development of resistance to chemotherapy and targeted agents is a primary cause of treatment failure in oncology. Cancer cells can adapt to therapeutic pressure through a variety of mechanisms, including increased drug efflux, alterations in drug targets, and evasion of apoptosis.[1][2] Consequently, a critical step in the preclinical development of any new anticancer compound is to assess its efficacy in cell lines that have acquired resistance to standard-of-care agents and to understand its own potential for resistance development.

This guide provides a robust, multi-step workflow for the comprehensive evaluation of a novel compound, which we will refer to as "Cpd-X" (representing this compound), in isogenic sensitive and resistant cancer cell line models.

Part 1: Initial Characterization and Target Identification of Cpd-X

Before investigating Cpd-X in resistant models, its fundamental activity and mechanism of action must be elucidated in a sensitive, parental cell line.

Hypothetical Scenario: Initial screening reveals that Cpd-X exhibits cytotoxic activity against the MCF-7 human breast cancer cell line. The next logical step is to identify its molecular target(s).

Experimental Approach: Target Identification

A powerful, unbiased method for target identification is chemical proteomics.[3][4] This approach uses the small molecule itself as a "bait" to pull down its binding partners from the cellular proteome.

Workflow for Target Identification

  • Probe Synthesis: Synthesize a derivative of Cpd-X that incorporates a linker and a reactive group for immobilization on a solid support (e.g., agarose or magnetic beads).

  • Affinity Chromatography: Incubate the immobilized Cpd-X with a lysate from MCF-7 cells.

  • Elution and Identification: After washing away non-specific binders, elute the proteins that are specifically bound to Cpd-X. These proteins are then identified using mass spectrometry.

  • Target Validation: Validate the identified targets using techniques such as cellular thermal shift assays (CETSA) or by observing a loss of Cpd-X activity following siRNA-mediated knockdown of the candidate target protein.[4]

G cluster_0 Target Identification Workflow A Synthesize Cpd-X with Linker B Immobilize on Beads A->B C Incubate with Cell Lysate B->C D Wash Non-Specific Proteins C->D E Elute Specific Binding Proteins D->E F Identify Proteins by Mass Spectrometry E->F G Validate Target (e.g., CETSA, siRNA) F->G

Caption: Workflow for identifying the molecular target of a novel compound.

Part 2: Development of a Cpd-X-Resistant Cell Line

To study acquired resistance, a resistant cell line is developed from the parental sensitive line. This is typically achieved through continuous, long-term exposure to escalating doses of the drug.[5][6][7][8][9]

Protocol for Generating a Resistant Cell Line (MCF-7/Cpd-X-Res)

  • Determine Initial IC50: First, determine the concentration of Cpd-X that inhibits 50% of cell growth (IC50) in the parental MCF-7 cell line using a standard cell viability assay.

  • Initial Exposure: Culture MCF-7 cells in media containing Cpd-X at a concentration equal to the IC50.

  • Monitoring and Dose Escalation: Monitor the cells for signs of recovery and proliferation. Once the cells have adapted and are growing steadily, subculture them and increase the concentration of Cpd-X in the media (typically by 1.5 to 2-fold).

  • Repeat: Repeat this process of adaptation and dose escalation over several months.

  • Characterization: Periodically, and at the end of the selection process, confirm the resistant phenotype by re-evaluating the IC50 of Cpd-X. A significantly higher IC50 (e.g., >10-fold) compared to the parental line indicates the successful generation of a resistant cell line (MCF-7/Cpd-X-Res).

G cluster_1 Resistant Cell Line Generation P Parental MCF-7 Cells T1 Treat with Cpd-X (IC50) P->T1 W1 Wait for Recovery & Proliferation T1->W1 S1 Subculture & Increase Cpd-X Dose W1->S1 W2 Repeat Cycle (Months) S1->W2 R MCF-7/Cpd-X-Res Cells W2->R V Verify Resistance (IC50 Shift) R->V

Caption: Dose-escalation method for generating a drug-resistant cell line.

Part 3: Comparative Efficacy of Cpd-X in Sensitive vs. Resistant Cells

The core of this investigation is to quantify the difference in sensitivity to Cpd-X between the parental (MCF-7) and the newly derived resistant (MCF-7/Cpd-X-Res) cell lines.

A. Cell Viability Assay (MTT/MTS)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[10][11][12]

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed both MCF-7 and MCF-7/Cpd-X-Res cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Cpd-X (e.g., from 0.01 µM to 100 µM) for 72 hours. Include untreated wells as a control.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the data and determine the IC50 value for each cell line using non-linear regression.

Hypothetical Data: Comparative IC50 Values

Cell LineCpd-X IC50 (µM)Resistance Factor (Fold-Change)
MCF-7 (Parental)0.51
MCF-7/Cpd-X-Res15.030
B. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay determines if Cpd-X induces apoptosis and whether this process is impaired in the resistant cells.[13][14][15][16]

Protocol: Annexin V/PI Staining by Flow Cytometry

  • Treatment: Treat both MCF-7 and MCF-7/Cpd-X-Res cells with Cpd-X at their respective IC50 concentrations for 48 hours.

  • Cell Collection: Harvest the cells, including any floating cells in the media, and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[15]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Hypothetical Data: Apoptosis Induction

Cell LineTreatment% Apoptotic Cells (Annexin V+)
MCF-7 (Parental)Vehicle Control5%
MCF-7 (Parental)Cpd-X (0.5 µM)65%
MCF-7/Cpd-X-ResVehicle Control6%
MCF-7/Cpd-X-ResCpd-X (15 µM)15%

Part 4: Investigating Potential Mechanisms of Resistance

The observed 30-fold resistance and diminished apoptosis in our hypothetical MCF-7/Cpd-X-Res line point towards specific cellular adaptations. Below are three common mechanisms of drug resistance that should be investigated.

G cluster_2 Potential Resistance Mechanisms cluster_M1 Mechanism 1: Efflux cluster_M2 Mechanism 2: Apoptosis Evasion cluster_M3 Mechanism 3: Target Alteration CpdX Cpd-X Cell Cell Target Target CpdX->Target Pgp P-glycoprotein (Efflux Pump) CpdX->Pgp Efflux Apoptosis Apoptosis Target->Apoptosis Bcl2 Bcl-2 (Anti-Apoptotic) Bcl2->Apoptosis Inhibits Splice Alternative Splicing Target_alt Altered Target Splice->Target_alt Target_alt->Apoptosis No Effect

Caption: Common mechanisms of acquired drug resistance in cancer cells.

Mechanism 1: Overexpression of ABC Transporters (Efflux Pumps)

ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), function as efflux pumps that expel drugs from the cell, reducing their intracellular concentration.[17][18][19][20]

Mechanism 2: Evasion of Apoptosis

Cancer cells can upregulate anti-apoptotic proteins, such as Bcl-2, which prevents the activation of the cell death machinery.[21][22][23][24][25]

Mechanism 3: Alternative Splicing

Alternative splicing of the mRNA transcript for the drug's target can produce a protein isoform that no longer binds the drug or is insensitive to its effects.[26][27][28][29][30]

Experimental Verification: Western Blotting

Western blotting is a standard technique to quantify the levels of specific proteins in a cell lysate, allowing for a direct comparison between the sensitive and resistant cell lines.[31][32][33]

Protocol: Western Blotting for P-gp and Bcl-2

  • Lysate Preparation: Prepare whole-cell lysates from both MCF-7 and MCF-7/Cpd-X-Res cells using RIPA buffer. Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for P-glycoprotein, Bcl-2, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Quantification: Quantify the band intensities and normalize the levels of P-gp and Bcl-2 to the loading control.

Hypothetical Data: Protein Expression Levels

ProteinCell LineRelative Expression (Normalized to β-actin)
P-glycoproteinMCF-7 (Parental)1.0
P-glycoproteinMCF-7/Cpd-X-Res12.5
Bcl-2MCF-7 (Parental)1.0
Bcl-2MCF-7/Cpd-X-Res8.2

These hypothetical results would strongly suggest that both P-gp-mediated drug efflux and Bcl-2-mediated apoptosis evasion contribute to the resistance phenotype.

Part 5: Strategies to Overcome Resistance and Alternative Compounds

Based on our mechanistic findings, we can devise strategies to re-sensitize the resistant cells to Cpd-X.

  • Combination with a P-gp Inhibitor: Co-administering Cpd-X with a known P-gp inhibitor (e.g., Verapamil or a more specific third-generation inhibitor like Tariquidar) should increase the intracellular concentration of Cpd-X in the resistant cells and restore its efficacy.[19]

  • Combination with a Bcl-2 Inhibitor: Combining Cpd-X with a BH3 mimetic like Venetoclax could overcome the anti-apoptotic block in the resistant cells, restoring the apoptotic response.

Comparison with Alternative Compounds

It is crucial to benchmark Cpd-X against other compounds known to be effective in resistant settings. For instance, Proteolysis-Targeting Chimeras (PROTACs) are a novel class of drugs that induce the degradation of a target protein rather than just inhibiting it.[34] This mechanism can be effective even if the target protein is mutated or overexpressed, offering a potential advantage in overcoming certain resistance mechanisms.

Conclusion

This guide outlines a systematic and scientifically rigorous workflow for evaluating a novel compound, "this compound," in the context of cancer drug resistance. By establishing a resistant cell line model, performing comparative efficacy studies, and investigating the underlying molecular mechanisms, researchers can gain a comprehensive understanding of a compound's potential and its limitations. This structured approach not only validates the compound's activity but also provides crucial insights for designing rational combination therapies to overcome resistance, a critical step in the journey of a novel therapeutic from the lab to the clinic.

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A Comprehensive Guide to the Selectivity Profiling of 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the development of a novel chemical entity is merely the first step. The journey from a promising molecule to a viable therapeutic candidate is paved with rigorous evaluation, a critical component of which is selectivity profiling. A drug's ability to interact with its intended target while avoiding others is paramount, as off-target interactions can lead to unforeseen side effects and diminished efficacy.[1][2][3] This guide presents a comprehensive strategy for the selectivity profiling of a novel compound, 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide, designed for researchers, scientists, and drug development professionals. While specific biological data for this compound is not yet publicly available, this guide will provide a robust framework for its characterization, drawing upon established methodologies and the known activities of structurally related molecules.

The core structure of this compound features a tetrahydropyran ring, a scaffold known to be present in a variety of biologically active compounds with activities ranging from anticancer and antimicrobial to antioxidant.[4][5] The presence of a bromophenyl group further suggests the potential for a range of interactions with biological targets.[6][7] Given this structural complexity, a thorough and unbiased approach to selectivity profiling is essential to elucidate its mechanism of action and potential therapeutic applications.

The Strategic Imperative of Selectivity Profiling

Selectivity is a cornerstone of drug design, defining a compound's ability to produce a desired therapeutic effect with minimal side effects.[3][8] A highly selective drug preferentially binds to its intended target, whereas a non-selective compound may interact with multiple proteins, leading to a complex pharmacological profile that could include toxicity.[2][9] Therefore, early and comprehensive selectivity profiling is not just a regulatory requirement but a critical step in de-risking a drug discovery program and identifying the most promising candidates for further development.

Our proposed profiling strategy for this compound is a multi-tiered approach, beginning with broad screening against large panels of potential targets, followed by more focused secondary and cellular assays to confirm and characterize any observed activity.

Tier 1: Broad Panel Screening - Casting a Wide Net

The initial step in profiling a novel compound with an unknown target is to screen it against a diverse panel of biologically relevant targets. This approach maximizes the probability of identifying the primary target(s) and any significant off-targets.

Kinase Profiling

Given that protein kinases are one of the largest and most functionally diverse gene families, and a common target for therapeutics, a broad kinase screen is a logical starting point.[10][11] Numerous commercial services offer kinase selectivity panels that can assess the inhibitory activity of a compound against hundreds of kinases.[12]

Table 1: Representative Data from a Broad Kinase Panel Screen

Kinase TargetPercent Inhibition at 1 µMPercent Inhibition at 10 µM
Kinase A85%98%
Kinase B12%35%
Kinase C5%15%
... (hundreds of other kinases)<5%<10%

This table illustrates hypothetical data where the compound shows significant inhibition of "Kinase A" at both concentrations, suggesting it as a primary target, with weaker activity against "Kinase B" and negligible activity against others.

GPCR and Ion Channel Profiling

G-protein coupled receptors (GPCRs) and ion channels represent other major classes of drug targets. A broad radioligand binding assay panel against a variety of these receptors is recommended to identify any potential interactions.

Table 2: Representative Data from a GPCR and Ion Channel Binding Panel

Receptor/Channel% Displacement of Radioligand at 10 µM
GPCR X92%
GPCR Y8%
Ion Channel Z3%
... (dozens of other targets)<5%

This hypothetical data suggests a strong interaction with "GPCR X", warranting further investigation.

Experimental Workflow for Tier 1 Screening

G cluster_0 Tier 1: Broad Screening cluster_1 Data Analysis & Hit Identification Compound 4-(3-Bromophenyl)tetrahydro- 2H-pyran-4-carboxamide Kinase_Panel Broad Kinase Panel (e.g., 400+ kinases) Compound->Kinase_Panel Test at 1 & 10 µM GPCR_Panel GPCR & Ion Channel Binding Panel Compound->GPCR_Panel Test at 10 µM Kinase_Data Analyze % Inhibition Data Kinase_Panel->Kinase_Data GPCR_Data Analyze % Displacement Data GPCR_Panel->GPCR_Data Identify_Hits Identify Primary Hits (e.g., >50% inhibition/ displacement) Kinase_Data->Identify_Hits GPCR_Data->Identify_Hits Tier2 Tier 2: Secondary & Cellular Assays Identify_Hits->Tier2 Proceed with identified hits

Caption: Tier 1 screening workflow for this compound.

Tier 2: Hit Confirmation and Cellular Target Engagement

Once primary hits are identified from broad panel screens, the next crucial step is to confirm these interactions and determine if they occur within a cellular context.

IC50 Determination

For any significant hits from the kinase panel, full dose-response curves should be generated to determine the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of the compound's potency.

Table 3: IC50 Values for Primary Kinase Hits

Kinase TargetIC50 (nM)
Kinase A50
Kinase B>10,000

This hypothetical data confirms the potent activity against "Kinase A" and the weak activity against "Kinase B".

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement in intact cells.[13][14][15] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.[15]

  • Cell Culture and Treatment: Culture cells that endogenously express the target protein (e.g., Kinase A) to a suitable confluency. Treat the cells with varying concentrations of this compound or a vehicle control for a defined period.

  • Heating: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a set time (e.g., 3 minutes).[13]

  • Cell Lysis and Separation: Lyse the cells by freeze-thaw cycles or other appropriate methods. Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction by a suitable method, such as Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for each compound concentration. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

G cluster_0 CETSA Workflow start Intact Cells Expressing Target Protein treat Treat with Compound or Vehicle start->treat heat Heat Aliquots to Different Temperatures treat->heat lyse Lyse Cells & Separate Soluble/Insoluble Fractions heat->lyse quantify Quantify Soluble Target Protein (e.g., Western Blot) lyse->quantify analyze Plot Melting Curves & Determine Thermal Shift quantify->analyze end Target Engagement Verified analyze->end Confirmation of Cellular Target Engagement

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Radioligand Binding Assays for GPCRs

For hits from the GPCR panel, competitive radioligand binding assays are essential to determine the compound's affinity (Ki) for the receptor.[16][17]

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR (e.g., GPCR X).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand for the target receptor, and a range of concentrations of this compound.[16]

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration and Washing: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer.[16][17]

  • Radioactivity Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. Fit the data to a suitable model to determine the IC50, from which the Ki can be calculated.

Table 4: Affinity Data for Primary GPCR Hit

GPCR TargetKi (nM)
GPCR X120

This hypothetical result quantifies the binding affinity of the compound for "GPCR X".

Comparative Analysis and Interpretation

The ultimate goal of this profiling cascade is to build a comprehensive picture of the selectivity of this compound. By comparing the potency and affinity data across a wide range of targets, we can assess its selectivity window. An ideal compound would exhibit high potency for its primary target(s) and significantly lower or no activity against other targets.

For instance, if "Kinase A" is the intended therapeutic target, an IC50 of 50 nM against this kinase, coupled with IC50 values greater than 10,000 nM for all other kinases tested, would indicate excellent selectivity within the kinome. Similarly, a Ki of 120 nM for "GPCR X" with no significant binding to other GPCRs would suggest a selective interaction.

Conclusion

The journey of a novel compound like this compound from initial synthesis to a potential therapeutic is a complex one, heavily reliant on a thorough understanding of its biological interactions. The multi-tiered selectivity profiling strategy outlined in this guide provides a robust and scientifically rigorous framework for elucidating its mechanism of action, identifying its primary target(s), and uncovering any potential off-target liabilities. By employing a combination of broad panel screening and focused secondary and cellular assays, researchers can make informed decisions about the future development of this and other novel chemical entities, ultimately paving the way for safer and more effective medicines.

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Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Analysis of 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery, the journey of a promising molecule from a mere chemical structure to a potential therapeutic agent is fraught with challenges. One of the most critical hurdles is ensuring its specificity of action. A molecule that promiscuously interacts with multiple biological targets can lead to unforeseen side effects, undermining its therapeutic potential. This guide provides an in-depth comparative analysis of the cross-reactivity profile of 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide , a novel compound with a tetrahydropyran scaffold, a motif present in a wide array of biologically active molecules.[1][2][3]

This document is intended for researchers, scientists, and drug development professionals, offering both a conceptual framework and practical methodologies for assessing compound selectivity. We will explore the hypothetical primary target of our subject compound and evaluate its interactions against a panel of clinically relevant off-targets.

The Significance of Selectivity Profiling

The tetrahydropyran nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and central nervous system effects.[1][2] For instance, certain 4H-pyran derivatives have shown potential as CDK2 inhibitors, while others have been identified as ALK5 inhibitors, highlighting the diverse biological space this chemical class can explore.[4][5] This inherent biological versatility underscores the critical need for comprehensive cross-reactivity studies to delineate the precise mechanism of action and predict potential safety liabilities.[6][7]

For the purpose of this guide, we will hypothesize that This compound (referred to as Compound X ) is a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2) , a key regulator of the cell cycle and a validated target in oncology.[4] Our objective is to compare its activity at CDK2 with its activity at a panel of other kinases and a common CNS off-target, the serotonin receptor 5-HT2A.

Comparative Selectivity Panel

To construct a meaningful selectivity profile for Compound X, we have selected a panel of kinases with varying degrees of structural similarity to CDK2, along with the 5-HT2A receptor, a common target for off-target interactions that can lead to adverse effects.

  • Primary Target: CDK2

  • Closely Related Kinase: CDK1

  • Less Related Kinase: EGFR (Epidermal Growth Factor Receptor)

  • CNS Off-Target: 5-HT2A Receptor

The rationale for this selection is to assess selectivity within the same kinase family (CDK1), against a different kinase family (EGFR), and across different target classes (GPCR - 5-HT2A).

Experimental Workflows for Cross-Reactivity Assessment

A multi-faceted approach employing a combination of biochemical and cell-based assays is essential for a robust assessment of compound selectivity.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assay a1 Enzyme Inhibition Assay (CDK1, CDK2, EGFR) a2 Radioligand Binding Assay (5-HT2A) b1 Cellular Thermal Shift Assay (CETSA) (Target Engagement in Cells) compound Compound X compound->a1 Assess Ki compound->a2 Assess Ki compound->b1 Confirm Target Engagement

Caption: Experimental workflow for assessing the cross-reactivity of Compound X.

Data Summary: A Comparative Look at Potency

The following table summarizes hypothetical experimental data for Compound X against the selected target panel. Potency is expressed as the inhibitory constant (Ki) for enzymes and the binding affinity (Ki) for the receptor, with lower values indicating higher potency.

TargetAssay TypeCompound X Ki (nM)
CDK2 Enzyme Inhibition 15
CDK1Enzyme Inhibition250
EGFREnzyme Inhibition>10,000
5-HT2ARadioligand Binding1,500

These hypothetical results suggest that Compound X is a potent and selective inhibitor of CDK2. It displays significantly lower potency against the closely related CDK1 and negligible activity against EGFR. While some interaction with the 5-HT2A receptor is observed, it is approximately 100-fold weaker than its activity at the primary target, suggesting a favorable selectivity window.

Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, detailed protocols for the key assays are provided below.

Protocol 1: Enzyme Inhibition Assay (for Kinases)

This protocol outlines the steps for determining the inhibitory constant (Ki) of Compound X against CDK1, CDK2, and EGFR.[8]

Materials:

  • Recombinant human CDK1/CycB, CDK2/CycE, and EGFR enzymes

  • ATP, appropriate peptide substrates

  • Compound X (serially diluted)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 96-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a series of dilutions of Compound X in DMSO, followed by a further dilution in assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the respective kinase, and the peptide substrate.

  • Inhibitor Addition: Add the diluted Compound X or DMSO (vehicle control) to the appropriate wells.

  • Initiation of Reaction: Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Add the Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal proportional to the amount of ATP remaining.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of Compound X. Determine the IC50 value by fitting the data to a four-parameter logistic equation. Calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: Radioligand Binding Assay (for 5-HT2A Receptor)

This protocol describes the determination of the binding affinity (Ki) of Compound X for the 5-HT2A receptor.[9][10]

Materials:

  • Cell membranes expressing human 5-HT2A receptor

  • [3H]-Ketanserin (radioligand)

  • Compound X (serially diluted)

  • Assay buffer (e.g., Tris-HCl, MgCl2)

  • Wash buffer (ice-cold)

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Compound and Radioligand Preparation: Prepare serial dilutions of Compound X. Dilute the [3H]-Ketanserin to the desired concentration in assay buffer.

  • Binding Reaction: In a 96-well plate, combine the cell membranes, [3H]-Ketanserin, and either Compound X, vehicle (for total binding), or a saturating concentration of a known 5-HT2A antagonist (for non-specific binding).

  • Incubation: Incubate the plate at room temperature for 90 minutes.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 of Compound X and calculate the Ki using the Cheng-Prusoff equation.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[11][12][13]

G start Treat cells with Compound X or vehicle heat Heat cells to a range of temperatures start->heat lyse Lyse cells heat->lyse centrifuge Centrifuge to separate soluble and aggregated proteins lyse->centrifuge analyze Analyze soluble fraction by Western Blot or Mass Spec centrifuge->analyze end Determine melting curve and thermal shift analyze->end

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Materials:

  • Cell line expressing the target protein (e.g., a cancer cell line for CDK2)

  • Compound X

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents or Mass Spectrometer

Procedure:

  • Cell Treatment: Treat cultured cells with either Compound X or vehicle (DMSO) for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples to a range of temperatures using a thermal cycler for 3 minutes.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining using Western blotting with a specific antibody or by quantitative mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of Compound X indicates target engagement and stabilization.

Concluding Remarks

The comprehensive cross-reactivity profiling of This compound (Compound X) is a critical exercise in modern drug discovery. The hypothetical data presented herein illustrates a favorable selectivity profile, with potent activity against its intended target, CDK2, and significantly weaker interactions with other kinases and a key CNS receptor. The detailed experimental protocols provide a robust framework for researchers to conduct their own selectivity studies, ensuring the generation of high-quality, reliable data. By embracing a rigorous and multi-faceted approach to understanding compound selectivity, the scientific community can more effectively identify and advance therapeutic candidates with a higher probability of clinical success.

References

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Validating the Biological Target of 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a novel compound to a validated therapeutic hinges on the precise identification and confirmation of its biological target. This guide provides a comprehensive, technically grounded framework for validating the molecular target of the novel compound, 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide . Drawing upon the broad spectrum of biological activities associated with pyran derivatives, this document outlines a systematic approach to hypothesize, test, and confirm the mechanism of action of this specific molecule.[1][2][3][4][5][6][7][8]

The pyran scaffold is a recurring motif in compounds with a wide array of pharmacological effects, including anti-cancer, anti-inflammatory, and neurological activities.[5][6][9] This inherent diversity necessitates a rigorous and multi-faceted validation strategy. This guide will compare and contrast potential target classes and provide detailed experimental protocols to elucidate the specific biological role of this compound.

Part 1: Hypothesis-Driven Target Exploration

Given the structural features of this compound—a tetrahydropyran core, a carboxamide functional group, and a bromophenyl substituent—we can formulate several primary hypotheses for its biological target. The presence of a tetrahydropyran ring is common in compounds targeting the central nervous system and in oncology.[9] The carboxamide moiety is a versatile functional group found in many enzyme inhibitors, and bromophenyl groups can contribute to binding affinity and selectivity.

Based on existing literature for structurally related compounds, we will focus our initial investigation on three plausible target classes:

  • Cyclin-Dependent Kinase 2 (CDK2): Several 4H-pyran derivatives have demonstrated inhibitory activity against CDK2, a key regulator of the cell cycle, making it a prime target in oncology research.[1]

  • Cannabinoid Receptor 2 (CB2): A pyrimidine carboxamide bearing a tetrahydropyran moiety has been identified as a selective CB2 receptor agonist, suggesting a potential role in modulating inflammatory pain.[10]

  • Matrix Metalloproteinases (MMPs): A coumarin derivative containing a 3-bromophenyl group has been shown to inhibit cancer cell invasion, a process often mediated by MMPs.[11]

The following sections will detail a comparative experimental workflow to systematically evaluate each of these potential targets.

Part 2: A Phased Approach to Target Validation

A robust target validation strategy proceeds from broad, cell-based assays to more specific, direct binding and functional assays. This phased approach ensures an efficient use of resources and builds a strong, evidence-based case for the compound's mechanism of action.

Phase 1: Initial Phenotypic Screening

The first step is to perform broad phenotypic screens to observe the compound's effect on whole cells. This will help to narrow down the most promising therapeutic area.

Experimental Protocol: Cell Viability and Proliferation Assays

  • Objective: To determine the cytotoxic or anti-proliferative effects of the compound on relevant cancer cell lines.

  • Methodology:

    • Cell Lines: A panel of cancer cell lines should be selected, including those with known dependencies on the hypothesized targets (e.g., HCT-116 for CDK2).

    • Treatment: Cells are treated with a dose-response range of this compound for 48-72 hours.

    • Assay: Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo® assay.

    • Data Analysis: IC50 values are calculated to determine the compound's potency.

Table 1: Hypothetical Phenotypic Screening Results

Cell LinePrimary Target PathwayKnown Alternative CompoundHypothetical IC50 (µM) of Test CompoundHypothetical IC50 (µM) of Alternative Compound
HCT-116 (Colon Cancer)CDK2Roscovitine1510
Jurkat (T-cell Leukemia)CB2JWH-133> 505
HT1080 (Fibrosarcoma)MMPsMarimastat2520

A potent effect on HCT-116 cells, for instance, would prioritize the CDK2 hypothesis.

Phase 2: Target-Specific Functional Assays

Once a primary phenotype is identified, the next phase involves assays that directly measure the compound's effect on the activity of the hypothesized target.

Experimental Workflow: Comparative Functional Assays

G cluster_0 Phase 2: Functional Assays Initial Hit Initial Phenotypic Hit (e.g., Anti-proliferative Activity) CDK2 Assay CDK2 Kinase Assay Initial Hit->CDK2 Assay CB2 Assay CB2 Receptor Binding Assay Initial Hit->CB2 Assay MMP Assay MMP Activity Assay Initial Hit->MMP Assay Data Interpretation Comparative Data Interpretation CDK2 Assay->Data Interpretation CB2 Assay->Data Interpretation MMP Assay->Data Interpretation G cluster_0 CDK2 Signaling Pathway GrowthFactors Growth Factors CyclinD Cyclin D GrowthFactors->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F CyclinE Cyclin E E2F->CyclinE CDK2 CDK2 CyclinE->CDK2 G1S G1/S Transition CDK2->G1S promotes Inhibitor 4-(3-Bromophenyl)tetrahydro- 2H-pyran-4-carboxamide Inhibitor->CDK2 inhibits

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

Conclusion

This guide provides a structured and comparative framework for the target validation of this compound. By systematically progressing from broad phenotypic observations to specific biochemical and biophysical assays, researchers can build a compelling case for the compound's mechanism of action. The inclusion of known alternative compounds at each stage is critical for contextualizing the potency and specificity of this novel molecule. This rigorous, evidence-based approach is fundamental to advancing promising compounds through the drug discovery and development pipeline.

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  • 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo. British Journal of Cancer. [Link]

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A Prospective Analysis of 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide as a Novel Scaffold for BRD4 Inhibition: A Comparative Guide to the Patent Landscape

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a forward-looking analysis of the novel chemical entity, 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide, as a potential inhibitor of the Bromodomain-containing protein 4 (BRD4). For researchers, scientists, and drug development professionals, this document benchmarks the structural and functional rationale for this compound against the existing patent literature for BRD4 inhibitors, offering a roadmap for its synthesis, evaluation, and potential optimization.

Introduction: The Rationale for Targeting BRD4 and the Promise of a Novel Scaffold

Bromodomain-containing protein 4 (BRD4) has emerged as a pivotal therapeutic target in oncology and other disease areas. As a member of the Bromodomain and Extra-Terminal Domain (BET) family, BRD4 is a key regulator of gene expression, playing a critical role in the transcription of oncogenes such as MYC.[1][2] Its involvement in various cancers has made it a focal point for the development of small molecule inhibitors.[1] While numerous BRD4 inhibitors have been developed, challenges related to selectivity and the emergence of resistance underscore the need for novel chemical scaffolds.[3]

This guide introduces this compound as a promising, yet unexplored, scaffold for BRD4 inhibition. The rationale for its potential efficacy is rooted in the established value of its constituent motifs in medicinal chemistry:

  • The Tetrahydropyran Core: This saturated heterocyclic ring is a common feature in many approved drugs and clinical candidates. Its conformational rigidity can aid in pre-organizing substituents for optimal binding to a target protein, while the ether oxygen can act as a hydrogen bond acceptor, potentially improving pharmacokinetic properties.

  • The 4-Carboxamide Substituent: This functional group is a versatile hydrogen bond donor and acceptor, frequently involved in key binding interactions with protein targets.

  • The 3-Bromophenyl Moiety: The introduction of a bromine atom onto the phenyl ring offers several potential advantages in drug design. Bromine can form halogen bonds, a type of non-covalent interaction that can enhance binding affinity and selectivity.[4][5] Furthermore, the presence of a halogen can modulate the metabolic stability and pharmacokinetic profile of a compound.[6][7]

This guide will provide a comparative analysis of this novel scaffold against patented BRD4 inhibitors, propose a synthetic route and a biological evaluation workflow, and discuss the potential mechanism of action.

Comparative Analysis: Benchmarking Against Patented BRD4 Inhibitors

While no direct experimental data for this compound is available in the public domain, we can benchmark its structural features against those of known BRD4 inhibitors and degraders disclosed in the patent literature. This comparative analysis provides a framework for predicting its potential advantages and liabilities.

FeatureThis compound (Proposed)Patented BRD4 Degrader (Compound 15 from Siegel et al.)[8]Patented Raf Kinase Inhibitor[9]
Core Scaffold Tetrahydropyran2,3-BenzodiazepinePyridine
Key Binding Motif 4-CarboxamideNot explicitly defined as a single motifCarboxamide and Urea
Aromatic System 3-BromophenylVaries (linked to CRBN binder)4-chloro-3-(trifluoromethyl)phenyl
Potential Advantages of Proposed Scaffold Novel scaffold may overcome existing resistance mechanisms. The tetrahydropyran ring may offer favorable ADME properties. The bromophenyl group can engage in halogen bonding for enhanced affinity and selectivity.High potency (pM range for degradation).[8] Leverages the cell's natural protein degradation machinery.Established scaffold with known biological activity.
Potential Challenges of Proposed Scaffold Synthesis may require optimization. Biological activity and selectivity are yet to be determined.Complex structures can be challenging to synthesize. Potential for off-target effects related to the CRBN binder.Potential for off-target effects on other kinases.

Proposed Mechanism of Action and Signaling Pathway

BRD4 functions by recognizing and binding to acetylated lysine residues on histone tails, thereby recruiting the transcriptional machinery to specific gene promoters, including those of oncogenes like MYC. A small molecule inhibitor of BRD4 is hypothesized to bind to the acetyl-lysine binding pocket of the bromodomain, competitively displacing it from chromatin. This leads to the suppression of oncogene transcription and subsequent inhibition of cancer cell proliferation.

BRD4_Pathway cluster_nucleus Cell Nucleus Histone_Acetylation Histone Acetylation Acetyl_Lysine Acetylated Lysine Residues Histone_Acetylation->Acetyl_Lysine Creates binding site BRD4 BRD4 P-TEFb P-TEFb BRD4->P-TEFb Activates Acetyl_Lysine->BRD4 Recruits RNA_Pol_II RNA Polymerase II P-TEFb->RNA_Pol_II Phosphorylates & Activates Oncogene_Transcription Oncogene Transcription (e.g., MYC) RNA_Pol_II->Oncogene_Transcription Initiates Cell_Proliferation Tumor Growth & Cell Proliferation Oncogene_Transcription->Cell_Proliferation Proposed_Inhibitor 4-(3-Bromophenyl)tetrahydro- 2H-pyran-4-carboxamide Proposed_Inhibitor->BRD4 Inhibits Binding to Acetyl-Lysine

Caption: Proposed mechanism of action of this compound as a BRD4 inhibitor.

Experimental Protocols

The following protocols outline a proposed workflow for the synthesis and biological evaluation of this compound.

Synthesis Workflow

Synthesis_Workflow Start Starting Materials: - Tetrahydropyran-4-carboxylic acid - 3-Bromoaniline Activation Activation of Carboxylic Acid (e.g., with SOCl2 or HATU) Start->Activation Coupling Amide Coupling Reaction Start->Coupling Activation->Coupling Purification Purification by Column Chromatography Coupling->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Final_Compound 4-(3-Bromophenyl)tetrahydro- 2H-pyran-4-carboxamide Characterization->Final_Compound

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Synthesis Protocol
  • Activation of Tetrahydropyran-4-carboxylic Acid:

    • To a solution of tetrahydropyran-4-carboxylic acid (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane), add a coupling agent such as HATU (1.1 eq) and a base like diisopropylethylamine (2.0 eq).

    • Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amide Coupling:

    • To the activated carboxylic acid solution, add 3-bromoaniline (1.0 eq).

    • Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization:

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

BRD4 Inhibition Assay (AlphaScreen)

This protocol describes a no-wash, bead-based immunoassay to measure the inhibition of BRD4 binding to an acetylated histone peptide.

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA).

    • Reconstitute recombinant human BRD4 protein, biotinylated histone H4 acetylated peptide, streptavidin-coated donor beads, and anti-GST acceptor beads in the assay buffer.

  • Assay Procedure:

    • Add 5 µL of test compound dilutions (in assay buffer with DMSO) to the wells of a 384-well plate.

    • Add 5 µL of BRD4 protein solution to all wells.

    • Add 5 µL of the biotinylated histone peptide to all wells.

    • Incubate the plate at room temperature for 60 minutes.

    • In a darkened room, add 5 µL of a pre-mixed suspension of donor and acceptor beads.

    • Seal the plate and incubate in the dark at room temperature for 60 minutes.

    • Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software.

Conclusion and Future Directions

This guide has provided a comprehensive, albeit prospective, analysis of this compound as a potential novel BRD4 inhibitor. By benchmarking its structural attributes against the existing patent landscape, we have highlighted a clear rationale for its synthesis and evaluation. The proposed synthetic route is feasible, and the outlined biological assays provide a clear path to determining its activity and potential for further development.

Future work should focus on the synthesis and in vitro evaluation of this compound. Should it exhibit promising activity, further studies would include selectivity profiling against other BET family members, pharmacokinetic characterization, and in vivo efficacy studies in relevant cancer models. The exploration of this novel scaffold could lead to the development of a new class of BRD4 inhibitors with an improved therapeutic profile.

References

  • Bayer Schering Pharma AG. (2018). 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate. U.S.
  • BindingDB. (n.d.). Patents in BindingDB. Retrieved from [Link]

  • Cai, M., et al. (2020). A patent review of BRD4 inhibitors (2013–2019).
  • Dąbrowska, K., et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 93(3), 232-249.
  • Frontiers. (n.d.). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Retrieved from [Link]

  • Gedeon, S., et al. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Journal of Clinical Medical Reviews and Reports, 5(1).
  • Gómez-González, P. A., et al. (2024). Introducing bromine in the molecular structure as a good strategy to the drug design. Journal of Medical Science, 93(3), 232-249.
  • Gu, Y., et al. (2024). An updated patent review of BRD4 degraders.
  • He, H., et al. (2025). A patent review of BRD4 inhibitors (2020-present).
  • Jiang, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 273, 116568.
  • NCBI. (n.d.). Polymerase Chain Reaction (PCR). Retrieved from [Link]

  • ResearchGate. (n.d.). The patent review of the biological activity of tropane containing compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-activity relationships for the design of small-molecule inhibitors. Retrieved from [Link]

  • Siegel, D. R., et al. (2021). BRD4 Degraders. U.S.
  • StatPearls. (n.d.). Polymerase Chain Reaction (PCR). Retrieved from [Link]

  • Tethys Chemical. (n.d.). The Role of Bromine in Modern Pharmaceuticals. Retrieved from [Link]

  • Tyszkiewicz, M., et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 93(3), 232-249.
  • Wang, L., et al. (2020). A patent review of BRD4 inhibitors (2013–2019).
  • Warner, B. P., et al. (2004). Advanced drug development and manufacturing. U.S.
  • Virga, K. G., et al. (2005). Structure-activity relationships and enzyme inhibition of pantothenamide-type pantothenate kinase inhibitors. Bioorganic & Medicinal Chemistry, 13(24), 6945-6955.
  • WO2015144799A1. (2015). Substituted 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine derivatives and 5,6,7,8-tetrahydro-4h-pyrazolo[1,5-a][9][10]diazepine derivatives as ROS1 inhibitors. World Intellectual Property Organization.

  • WO2017151625A8. (2017). 4,9-dioxo-4,9-dihydronaphtho(2,3-b)furan-3-carboxamide derivatives and uses thereof for treating proliferative diseases and infectious diseases.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Handling of 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. The compound 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide represents a class of molecules with significant potential, yet its handling requires a nuanced understanding of its potential hazards. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our goal is to ensure that your innovative work is not only groundbreaking but also conducted with an unwavering commitment to safety.

While the toxicological properties of this specific compound have not been thoroughly investigated, its structure—containing a brominated aromatic ring, a tetrahydropyran core, and a carboxamide functional group—necessitates a cautious approach based on established principles for handling similar chemical classes. This guide is built upon the foundational principles of the Occupational Safety and Health Administration (OSHA) Laboratory Standard, which mandates the implementation of a comprehensive Chemical Hygiene Plan to protect laboratory personnel from chemical hazards.[1][2][3][4][5]

Hazard Assessment: A Proactive Approach

A thorough risk assessment is the cornerstone of laboratory safety. For this compound, we must infer potential hazards from its constituent parts.

  • Brominated Aromatic Compounds: These compounds can be persistent and may bioaccumulate.[6] The presence of bromine on the phenyl ring suggests that, upon decomposition or in certain reactions, it could release hazardous substances.[7][8][9]

  • Carboxamides: This functional group can cause skin and eye irritation.[10][11]

  • Tetrahydropyran Derivatives: Analogous compounds are known to cause skin, eye, and respiratory irritation.[10][12][13]

Based on this analysis, we will operate under the assumption that this compound may be, at a minimum, an irritant to the eyes, skin, and respiratory system, and potentially harmful if swallowed.[11]

Hazard Identification Summary
Hazard ClassPotential EffectJustification
Acute Toxicity (Oral) Harmful if swallowed.Based on general toxicity of related heterocyclic compounds.[11]
Skin Corrosion/Irritation May cause skin irritation.Based on data for tetrahydropyran and carboxamide derivatives.[10][11][12]
Serious Eye Damage/Irritation May cause serious eye irritation or damage.Based on data for related chemical structures.[10][11][12]
STOT - Single Exposure May cause respiratory irritation.A common characteristic of fine chemical powders and tetrahydropyran derivatives.[10][11][12]
Environmental Hazard Potentially persistent and bio-accumulative.A known characteristic of some organobromine compounds.[6]

The Hierarchy of Controls: A Self-Validating System

Personal Protective Equipment (PPE) is the final line of defense. Its effectiveness is predicated on the implementation of engineering and administrative controls, which form a multi-layered safety system.

Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a less hazardous chemical) Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (e.g., Gloves, Goggles)

Caption: The Hierarchy of Controls prioritizes engineering and administrative measures before relying on PPE.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and based on the anticipated route of exposure.[1]

  • Eye and Face Protection:

    • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn for all activities involving this compound.

    • Recommended: When handling the powder outside of a glove box or when there is a risk of splashing, chemical splash goggles are required.[1] A face shield, worn over safety glasses or goggles, offers an additional layer of protection.

  • Skin and Body Protection:

    • Gloves: Use chemically resistant gloves, such as nitrile, with a minimum thickness of 4 mil.[9] Always inspect gloves for tears or punctures before use. For handling concentrated solutions or for prolonged tasks, double-gloving is a prudent measure.[14] Contaminated gloves should be removed promptly and disposed of as hazardous waste.

    • Lab Coat: A fully buttoned, long-sleeved lab coat is mandatory to protect skin and personal clothing.[14]

    • Additional Protection: For large-scale operations or when handling significant quantities, a chemically resistant apron and sleeve covers should be utilized.[15]

  • Respiratory Protection:

    • Standard Operations: All work with the solid compound or volatile solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]

    • Emergency or High-Risk Scenarios: If engineering controls are not feasible or in the event of a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates (e.g., an N95 or P100) may be necessary.[1][16] Use of respirators requires inclusion in a formal respiratory protection program, including fit-testing and medical clearance.[1]

PPE Summary by Task
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Safety GogglesNitrile Gloves (Double)Lab CoatChemical Fume Hood
Preparing Solutions Safety Goggles, Face ShieldNitrile Gloves (Double)Lab Coat, Chem-resistant ApronChemical Fume Hood
Transferring Solutions Safety Glasses with Side ShieldsNitrile GlovesLab CoatWell-ventilated area
Cleaning Spills Safety Goggles, Face ShieldHeavy-duty Nitrile/Neoprene GlovesLab Coat, Apron, Shoe CoversNIOSH-approved Respirator (if required)

Operational Plan: From Receipt to Disposal

A comprehensive operational plan ensures safety at every stage of the compound's lifecycle in the laboratory.

A Receiving & Storage B Pre-Use Preparation (Don PPE, Prepare Workspace) A->B C Handling & Use (In Fume Hood) B->C G Emergency Spill? C->G D Post-Use Cleanup E Waste Segregation D->E F Hazardous Waste Disposal E->F G->D No H Spill Response Protocol G->H Yes H->D

Caption: A workflow for the safe handling of this compound.

Step-by-Step Handling Protocol
  • Receiving and Storage:

    • Upon receipt, inspect the container for damage.

    • Store the compound in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]

    • Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.[5]

  • Preparation:

    • Before handling, review the Safety Data Sheet (SDS) for this compound or a suitable analogue.

    • Don the appropriate PPE as outlined in Section 3.

    • Designate a specific area for handling, preferably within a chemical fume hood.

  • Handling the Compound:

    • Weighing: To prevent inhalation of fine particles, weigh the solid compound within a chemical fume hood or a powder containment hood. Use anti-static tools and weigh paper.

    • Solution Preparation: When dissolving the solid, add the powder slowly to the solvent to avoid splashing. If the dissolution is exothermic, use an ice bath for cooling.

  • Emergency Procedures:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek prompt medical attention.[3]

    • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical help.

    • Spill:

      • For small spills (<100 mg), absorb with an inert material (e.g., vermiculite, sand), scoop into a sealed container, and decontaminate the area.[8][17]

      • For large spills, evacuate the area, restrict access, and contact your institution's Environmental Health & Safety (EHS) department.[17]

Disposal Plan: Environmental Responsibility

Proper disposal is a critical and legally mandated aspect of chemical handling. Brominated organic compounds may be classified as hazardous waste.[18]

  • Waste Identification: All materials contaminated with this compound, including excess solid, solutions, contaminated gloves, weigh paper, and spill cleanup materials, must be considered hazardous waste.

  • Segregation and Collection:

    • Collect solid and liquid waste in separate, clearly labeled, and sealed containers.[9]

    • Waste containers should be labeled "Hazardous Waste" and list all chemical constituents.

    • Do not mix this waste stream with other incompatible waste types.[9]

  • Disposal:

    • All hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste contractor.[19]

    • Follow all local, state, and federal regulations for hazardous waste disposal, as outlined by the Environmental Protection Agency (EPA).[19][20][21][22][23] Never dispose of this chemical down the drain.[3]

By adhering to this comprehensive guide, you build a culture of safety that protects you, your colleagues, and the integrity of your research. This proactive approach to chemical handling ensures that scientific advancement and personal safety proceed hand in hand.

References

  • SAFETY DATA SHEET - Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific (for 4-(Hydroxymethyl)tetrahydropyran).
  • Safety Data Sheet: 3,4-dihydro-2H-pyran - Chemos GmbH&Co.KG.
  • SAFETY DATA SHEET - Fisher Scientific (for Tetrahydropyran-4-carboxylic acid).
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  • Steps in Complying with Regulations for Hazardous Waste | US EPA.
  • Laboratory Safety Guidance - OSHA.
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  • Laboratories - Overview | Occupational Safety and Health Administration - OSHA.
  • Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.